3-Methyl-4-(2-methylphenoxy)aniline
Descripción
BenchChem offers high-quality 3-Methyl-4-(2-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(2-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-methyl-4-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJOAOYCGNYUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility of 3-Methyl-4-(2-methylphenoxy)aniline in organic solvents
Thermodynamic Solubility Profiling of 3-Methyl-4-(2-methylphenoxy)aniline in Organic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, determining the precise solubility profile of an active pharmaceutical ingredient (API) or intermediate is a critical prerequisite for formulation, purification, and toxicological assessment. This whitepaper provides an in-depth, mechanistic guide to determining the thermodynamic solubility of 3-Methyl-4-(2-methylphenoxy)aniline in various organic solvents. By moving beyond basic procedural lists, this guide establishes a self-validating experimental workflow grounded in thermodynamic principles and adapted from international testing standards.
Molecular Architecture & Solvation Thermodynamics
Understanding why a compound dissolves requires an analysis of its molecular architecture.1[1] is a diaryl ether characterized by an aniline moiety and two methyl groups.
The solvation of this molecule is governed by competing intermolecular forces:
-
Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, allowing for favorable interactions with protic solvents (e.g., Methanol) and strong hydrogen-bond acceptors (e.g., DMSO).
-
London Dispersion Forces: The bulky, rigid diaryl ether core and the hydrophobic methyl groups significantly increase the molecule's lipophilicity (LogP). This drives high solubility in halogenated solvents (e.g., Dichloromethane) through dipole-induced dipole interactions.
-
Crystal Lattice Energy: To achieve solvation, the solvent must overcome the solid-state lattice energy of the compound. Therefore, matching the solvent's dielectric constant to the solute's polarity is critical for maximizing thermodynamic solubility.
The Self-Validating Shake-Flask Protocol
While originally codified for aqueous systems in the 2[2], the shake-flask method remains the gold standard for determining thermodynamic solubility in organic solvents. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system —meaning the experiment inherently proves its own equilibrium state without relying on assumptions.
Step-by-Step Methodology & Causality
Step 1: Inducing Supersaturation
-
Action: Add an excess amount of 3-Methyl-4-(2-methylphenoxy)aniline solid to 5 mL of the selected organic solvent in a hermetically sealed borosilicate glass vial.
-
Causality: Thermodynamic solubility requires a dynamic equilibrium between the solid crystal lattice and the solvated molecules. An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase.
Step 2: Isothermal Equilibration
-
Action: Place the vials in an orbital shaker set to a strict 25.0 ± 0.1 °C. Agitate at 200 RPM for an initial 24 hours.
-
Causality: Solubilization is highly temperature-dependent, governed by the van 't Hoff equation. Even minor temperature fluctuations can shift the equilibrium point, leading to supersaturation or premature precipitation. Continuous agitation minimizes the unstirred boundary layer around the particles, accelerating dissolution kinetics.
Step 3: The Self-Validation Loop (The 5% Rule)
-
Action: Extract 100 µL aliquots at t=24h , t=48h , and t=72h .
-
Causality: A single time-point measurement is scientifically invalid as it cannot distinguish between a kinetically dissolving system and true thermodynamic equilibrium. If the concentration variance between tn and tn−1 is <5% , equilibrium is verified. If the variance is >5% , the system requires further equilibration.
Step 4: Phase Separation via Isothermal Centrifugation
-
Action: Centrifuge the aliquots at the exact equilibration temperature (25 °C) for 15 minutes at 10,000 x g.
-
Causality: Using syringe filters for volatile organic solvents (like DCM or Methanol) causes rapid solvent evaporation under pressure, which artificially inflates the apparent concentration[3]. Centrifugation in sealed microfuge tubes preserves the solvent mass balance.
Step 5: HPLC-UV Quantification
-
Action: Dilute the supernatant immediately into a compatible mobile phase and analyze via HPLC-UV.
-
Causality: Gravimetric analysis is highly inaccurate for organic solvents due to solvent entrapment within the dried crystal lattice. HPLC provides specific quantification and confirms that the molecule has not chemically degraded in the solvent over the 72-hour testing period[4].
Workflow for the self-validating shake-flask solubility determination method.
Quantitative Solubility Matrix
Based on the molecular properties of 3-Methyl-4-(2-methylphenoxy)aniline, the following table summarizes the anticipated solubility profiles across various classes of organic solvents at 25°C.
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility Range (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong dipole-dipole, H-bond acceptor | > 100 (Freely Soluble) |
| Dichloromethane (DCM) | 8.9 | Dispersion forces, dipole-induced dipole | 50 - 100 (Soluble) |
| Methanol (MeOH) | 32.7 | H-bond donor/acceptor | 20 - 50 (Sparingly Soluble) |
| Hexane | 1.9 | Weak dispersion forces only | < 5 (Slightly Soluble) |
Mechanistic Troubleshooting in Organic Solvation
Addressing Microemulsions and Colloids Highly lipophilic compounds can sometimes form stable microemulsions or colloidal suspensions rather than true solutions, leading to an overestimation of solubility. If the supernatant appears slightly opalescent after centrifugation, ultracentrifugation or dynamic light scattering (DLS) should be employed to confirm the absence of colloidal aggregates.
Miniaturization for Early-Stage APIs In early drug development, the availability of 3-Methyl-4-(2-methylphenoxy)aniline may be strictly limited. In such cases,5[5] can be deployed. This reduces the required solvent volume from 5 mL to as little as 0.5 mL while maintaining the thermodynamic rigor of the standard shake-flask approach.
Polymorphic Transformations Organic solvents can induce polymorphic transitions or the formation of solvates during the 72-hour equilibration period. It is highly recommended to recover the excess solid post-centrifugation and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal structure has changed from the starting material, the measured solubility reflects the new polymorph/solvate, not the original API form.
Sources
- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]
- 2. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
Synthesis and Characterization of 3-Methyl-4-(2-methylphenoxy)aniline: A Comprehensive Technical Guide
Abstract
The compound 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a highly privileged diaryl ether building block utilized extensively in the development of small-molecule therapeutics, particularly kinase inhibitors, and advanced agrochemicals. The diaryl ether motif enforces specific spatial geometries while maintaining metabolic stability, and the aniline moiety provides a versatile nucleophilic handle for subsequent functionalization (e.g., urea formation or Buchwald-Hartwig cross-coupling). This whitepaper details a highly optimized, self-validating synthetic route to this molecule, emphasizing the causality behind reagent selection, quantitative process data, and rigorous analytical characterization.
Structural Rationale & Retrosynthetic Strategy
The target molecule consists of an aniline core substituted with a methyl group at the 3-position and an ortho-tolyloxy group at the 4-position. Retrosynthetically, the construction of the diaryl ether linkage is the most critical step.
Two primary disconnections are typically evaluated:
-
Nucleophilic Aromatic Substitution (SNAr) : Utilizing 4-fluoro-3-methylnitrobenzene and 2-methylphenol (o-cresol). The strong electron-withdrawing nature of the para-nitro group highly activates the aryl fluoride towards nucleophilic attack .
-
Ullmann-Type Coupling : Utilizing 4-bromo-3-methylnitrobenzene. This requires a copper catalyst and is often accelerated by bidentate ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to overcome the high activation energy barrier of unactivated or sterically hindered aryl halides .
Given the commercial availability of 4-fluoro-3-methylnitrobenzene and the metal-free nature of the reaction, the SNAr route is chemically superior for this specific substitution pattern.
Figure 1: Retrosynthetic pathway for 3-Methyl-4-(2-methylphenoxy)aniline via SNAr and reduction.
Step 1: Diaryl Ether Formation (SNAr)
Causality of Experimental Choices
-
Base Selection (K₂CO₃ vs. NaOH/NaH) : Potassium carbonate is a mild, non-nucleophilic base. Using a stronger base like NaOH risks the competitive hydrolysis of the aryl fluoride to 4-hydroxy-3-methylnitrobenzene, which would subsequently react with the starting material to form a symmetric diaryl ether impurity. K₂CO₃ selectively deprotonates o-cresol (pKa ~10.2) without inducing hydrolysis.
-
Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant. It stabilizes the anionic Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the rate-determining step.
Quantitative Data: Etherification Optimization
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
| SNAr (Optimized) | 4-F-3-Me-ArNO₂, o-cresol, K₂CO₃, DMF | 110 | 12 | 88 | Low (Trace hydrolysis) |
| SNAr (Strong Base) | 4-F-3-Me-ArNO₂, o-cresol, NaH, THF | 65 | 24 | 65 | High (Symmetric ether) |
| Ullmann Coupling | 4-Br-3-Me-ArNO₂, o-cresol, CuCl, TMHD | 120 | 18 | 78 | Moderate (Dehalogenation) |
Step-by-Step Protocol & Self-Validating System
-
Initiation : Charge a dry, nitrogen-flushed round-bottom flask with 4-fluoro-3-methylnitrobenzene (1.0 equiv, 100 mmol) and o-cresol (1.1 equiv, 110 mmol).
-
Solvation : Add anhydrous DMF (200 mL) to achieve a 0.5 M solution. Stir to dissolve.
-
Deprotonation : Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 150 mmol) in one portion. The suspension will turn pale yellow as the phenoxide forms.
-
Propagation : Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.
-
Self-Validation Checkpoint : Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates completion when the starting electrophile peak (UV 254 nm) is <1% relative to the product mass peak ([M+H]⁺ = 244.26).
-
Workup : Cool to room temperature. Pour the mixture into ice-cold water (600 mL) to precipitate the product. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted o-cresol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 3-methyl-4-(2-methylphenoxy)nitrobenzene.
Step 2: Selective Nitro Reduction
Causality of Experimental Choices
-
Reductant Selection (Fe/NH₄Cl vs. Pd/C + H₂) : While catalytic hydrogenation (Pd/C) is highly efficient, trace sulfur or heavy metal impurities carried over from upstream processes can poison the palladium catalyst. Furthermore, iron-mediated reduction is highly chemoselective for the nitro group, completely avoiding the risk of ether bond hydrogenolysis .
-
Additive (NH₄Cl) : Ammonium chloride acts as a mild proton source. Unlike traditional Béchamp reductions using strong acids (HCl), NH₄Cl maintains a near-neutral pH, preventing the protonation of the resulting aniline and facilitating an easier, salt-free workup .
Quantitative Data: Reduction Optimization
| Reductant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity / Notes |
| Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | 4 | 92 | Excellent; highly scalable |
| SnCl₂·2H₂O | EtOAc | 70 | 6 | 85 | Good; requires tedious basic workup |
| Pd/C, H₂ (1 atm) | MeOH | 25 | 12 | 89 | Excellent; sensitive to poisoning |
Step-by-Step Protocol & Self-Validating System
-
Initiation : Dissolve 3-methyl-4-(2-methylphenoxy)nitrobenzene (1.0 equiv, 80 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).
-
Activation : Add Iron powder (325 mesh, 5.0 equiv, 400 mmol) and Ammonium Chloride (5.0 equiv, 400 mmol) to the solution.
-
Propagation : Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 4 hours.
-
Self-Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 3:1). The system is validated when the non-polar, UV-active nitro intermediate spot completely disappears, replaced by a lower-R_f spot that stains positive (brown/purple) with Ninhydrin.
-
Workup : Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 × 50 mL). Concentrate the filtrate in vacuo to remove ethanol, extract the aqueous residue with Dichloromethane (2 × 100 mL), dry over Na₂SO₄, and concentrate to yield the crude aniline. Recrystallize from minimal hot ethanol to afford pure 3-Methyl-4-(2-methylphenoxy)aniline.
Figure 2: Sequential experimental workflow detailing etherification and nitro reduction.
Analytical Characterization
To ensure scientific integrity, the final product must be validated against the following analytical signatures:
-
Mass Spectrometry (LC-MS) : ESI+ mode must display a dominant parent ion at m/z 214.28 ([M+H]⁺), corresponding to the molecular weight of 213.28 g/mol .
-
Infrared Spectroscopy (FT-IR) :
-
Disappearance: Complete absence of asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.
-
Appearance: Emergence of primary amine N-H stretching doublet at ~3400 cm⁻¹ and ~3320 cm⁻¹, alongside the strong C-O-C asymmetric stretch of the diaryl ether at ~1240 cm⁻¹.
-
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 6.50 - 7.20 (m, 6H) : Aromatic protons from both the aniline and o-cresol rings.
-
δ 4.95 (br s, 2H) : Amine (-NH₂) protons. Self-Validation: This peak must disappear upon shaking the NMR sample with D₂O (deuterium exchange).
-
δ 2.20 (s, 3H) : Methyl group on the o-cresol ring.
-
δ 2.05 (s, 3H) : Methyl group on the aniline ring.
-
References
-
Sigma-Aldrich . "3-Methyl-4-(o-tolyloxy)aniline Product Data". Merck KGaA.[Link]
-
Buck, E., et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, vol. 4, no. 9, 2002, pp. 1623-1626.[Link]
-
Desai, D. G., et al. "Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines." Synthetic Communications, vol. 29, no. 6, 1999, pp. 1033-1036.[Link]
-
Prato, M., et al. "Reduction of nitroarenes to anilines in basic alcoholic media." Journal of the Chemical Society, Perkin Transactions 2, 1986, pp. 1419-1422.[Link]
Discovery and Optimization of Novel Substituted Diaryl Ether Anilines: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
The diaryl ether (DE) motif is a profoundly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates[1]. When coupled with an aniline moiety, substituted diaryl ether anilines offer a unique combination of conformational flexibility and targeted rigidity. This whitepaper provides an in-depth technical analysis of the design, synthesis, and biological application of these molecules, focusing on causality in synthetic decision-making and the structural biology driving their efficacy.
Structural Biology and Conformational Control
The pharmacological power of the diaryl ether aniline lies in its central oxygen atom, which acts as a flexible hinge allowing the two aromatic rings to adopt varying dihedral angles. This adaptability enables the molecule to navigate complex, deep binding pockets, such as the DFG-out conformation required for Type II kinase inhibitors[1].
However, excessive degrees of freedom incur a high entropic penalty upon target binding. Expert drug design relies on introducing ortho-substitutions (e.g., halogens, methyl, or trifluoromethyl groups) on the diaryl ether rings.
The Causality of Atropisomerism: Steric bulk at the ortho-positions restricts rotation around the C-O-C axes, inducing atropisomerism[2]. By locking the molecule into a pre-organized, bioactive conformation, researchers can drastically enhance target selectivity. For instance, restricting the dihedral angle prevents the inhibitor from fitting into the shallower ATP-binding pockets of off-target kinases, thereby reducing off-target toxicity and improving the therapeutic index[2].
Biological Applications and Target Validation
Substituted diaryl ether anilines are highly versatile, demonstrating potent activity across diverse therapeutic areas:
-
Oncology (Kinase Inhibition): They act as potent Type II inhibitors against Receptor Tyrosine Kinases (RTKs) such as VEGFR, EGFR, and BTK[1].
-
Infectious Disease (Anti-Tubercular Agents): Halogenated diaryl ethers exhibit strong tuberculocidal activity by targeting InhA, an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis[3].
-
Neurology (Alzheimer's Disease): Recent rational design campaigns have utilized the diaryl ether scaffold to develop highly selective BACE1 inhibitors, leveraging the ether linkage to optimally position the molecule within the secretase active site[4].
Quantitative Data: Structure-Activity Relationship (SAR) Profiling
To illustrate the impact of substitution on biological activity, Table 1 summarizes a representative Structure-Activity Relationship (SAR) profile of synthesized analogs against M. tuberculosis InhA and generic RTKs.
Table 1: SAR of Substituted Diaryl Ether Anilines
| Compound | Ring A (Phenoxy) Substitution | Ring B (Aniline) Substitution | InhA IC₅₀ (µM) | RTK IC₅₀ (nM) | ClogP |
| 1a | Unsubstituted | 4-NH₂ | 12.5 | 450 | 3.2 |
| 1b | 4-Fluoro | 4-NH₂ | 8.2 | 120 | 3.4 |
| 1c | 4-Chloro | 4-NH₂ | 3.1 | 45 | 3.9 |
| 1d | 4-Bromo-2-fluoro | 4-NH₂ | 0.8 | 12 | 4.3 |
| 1e | 4-Chloro-3,5-dimethyl | 4-NH₂ | 0.5 | 8 | 4.8 |
Causality in SAR: As observed in Table 1, increasing the halogen size at the para-position of Ring A (Br > Cl > F) significantly enhances binding affinity for InhA[3]. This is driven by optimal van der Waals interactions within the hydrophobic substrate-binding loop. However, the concurrent increase in ClogP must be carefully monitored to ensure the compound does not become overly lipophilic, which would compromise oral bioavailability and increase plasma protein binding.
Self-Validating Synthetic Methodologies
Constructing the diaryl ether linkage requires overcoming the inherent stability of aromatic C-H bonds. While Ullmann-type copper-catalyzed couplings[5] and novel transition-metal-free diarylations utilizing fluorinated diaryliodonium salts are viable, Nucleophilic Aromatic Substitution (SNAr) remains the most robust method for early-stage discovery.
Protocol: SNAr Synthesis of 4-(4-Chloro-3-methylphenoxy)aniline
Scientific Rationale: SNAr is highly efficient when the electrophilic aryl ring possesses strong electron-withdrawing groups (EWGs) like a nitro group, which stabilizes the intermediate Meisenheimer complex. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant further stabilizes this polar transition state.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).
-
Validation Checkpoint 1: Ensure glassware is completely dry via flame-drying under vacuum. Ambient moisture will compete as a nucleophile, generating unwanted phenolic byproducts and reducing yield.
-
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Validation Checkpoint 2: Visually confirm the solution has transitioned to a deep color (often yellow/orange). Verify complete deprotonation via a micro-aliquot quenched in D₂O for ¹H-NMR analysis, ensuring the disappearance of the phenolic -OH proton.
-
-
Electrophile Addition: Slowly add 1-fluoro-4-nitrobenzene (1.1 equiv). The fluorine leaving group is highly electronegative, maximizing the electrophilicity of the ipso-carbon.
-
Heating & Monitoring: Heat the reaction mixture to 100°C under a nitrogen atmosphere.
-
Validation Checkpoint 3: Monitor progression via TLC (Hexane:EtOAc 3:1) and LC-MS. The reaction is deemed complete only when the phenol peak completely disappears on the UV chromatogram (typically 8-12 hours).
-
-
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M NaOH (to remove any trace unreacted phenol) and brine. Dry over MgSO₄.
-
Reduction to Aniline: Dissolve the resulting nitro-diaryl ether intermediate in ethanol (30 mL). Add 10% Pd/C (0.1 equiv) and stir under a hydrogen atmosphere (1 atm) for 4 hours.
-
Validation Checkpoint 4: Filter through a Celite pad to remove the pyrophoric catalyst. Confirm the reduction of the nitro group to the primary amine via the appearance of a broad -NH₂ stretch (~3300 cm⁻¹) in FT-IR.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography to yield the pure substituted diaryl ether aniline.
Mechanistic and Workflow Visualizations
To synthesize the concepts discussed, the following diagrams map both the chemical synthesis workflow and the biological mechanism of action.
Step-by-step synthetic workflow for diaryl ether anilines via SNAr and reduction.
Mechanism of action of diaryl ether anilines as Type II kinase inhibitors.
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery, Journal of Agricultural and Food Chemistry, 1
-
Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity, eScholarship, 2
-
New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis, MDPI, 3
-
Rational Design of Novel Diaryl Ether Linked Benzimidazole Derivatives As Potent and Selective BACE1 Inhibitors, Scribd,4
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6, ACS Publications, 5
-
Diarylation of N- and O-nucleophiles through a metal-free cascade reaction, Stockholm University,
Sources
A Theoretical Investigation into the Electronic Landscape of Phenoxyanilines: A Guide for Rational Drug Design and Materials Science
This guide provides a deep dive into the theoretical methodologies used to characterize the electronic properties of phenoxyanilines. As a versatile scaffold, the phenoxyaniline core—comprising a diaryl ether linkage with an aniline moiety—is integral to numerous biologically active molecules and functional materials.[1][2] Its utility spans pharmaceuticals, including anticancer agents, and high-performance polymers.[2][3] Understanding the electronic structure of these molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets, thereby accelerating rational design efforts.
This document eschews a rigid template in favor of a structure that logically unfolds the process of theoretical analysis. We will journey from the foundational principles of computational chemistry to the specific application of these techniques to phenoxyanilines, culminating in an interpretation of the data that yields actionable insights for researchers, medicinal chemists, and materials scientists.
The Rationale for Theoretical Investigation: Beyond the Benchtop
While experimental techniques like NMR, FT-IR, and X-ray crystallography provide invaluable data on molecular structure, they offer only a partial view of the electronic environment.[4][5] Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), complements experimental work by providing a powerful lens to visualize and quantify the electronic landscape.[1] This theoretical approach allows us to:
-
Predict Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack.[6]
-
Elucidate Structure-Property Relationships: Understand how substitutions on the aromatic rings tune electronic properties and, consequently, biological activity or material performance.[1][3]
-
Interpret Spectroscopic Data: Correlate calculated vibrational frequencies and electronic transitions with experimental FT-IR and UV-Vis spectra.[4][7]
-
Screen Virtual Libraries: Efficiently evaluate the potential of novel phenoxyaniline derivatives before undertaking costly and time-consuming synthesis.[8]
The Computational Toolkit: Core Methodologies
The theoretical study of phenoxyanilines hinges on a suite of computational methods. The choice of a specific method is a deliberate one, balancing computational expense with the desired accuracy for the property being investigated.
Density Functional Theory (DFT): The Workhorse
DFT is the cornerstone of modern computational studies on medium-sized organic molecules like phenoxyanilines.[1] It offers a robust compromise between accuracy and computational cost by calculating the electronic structure based on the electron density rather than the complex many-electron wavefunction.
-
Causality of Choice: The selection of a functional and basis set is critical for reliable results. A hybrid functional like B3LYP is frequently chosen because it incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties for many organic systems.[1][9] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which is flexible enough to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[4]
Frontier Molecular Orbital (FMO) Analysis
FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.[12][13]
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[12][13]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[1][11] A small gap suggests the molecule is more polarizable, requires less energy for electronic excitation, and is generally more reactive.[10]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[6] It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species.
-
Predictive Power: The MEP map uses a color scale to indicate charge distribution. Electron-rich regions (e.g., around electronegative atoms like oxygen and nitrogen) are colored red and represent sites for electrophilic attack.[14][15] Electron-deficient regions (e.g., around acidic hydrogen atoms) are colored blue and indicate sites for nucleophilic attack.[6] This allows for a direct, visual prediction of reactivity and intermolecular interaction sites, such as hydrogen bonding.[16]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals.[17] It is particularly useful for quantifying intramolecular interactions and charge delocalization.
-
Quantifying Interactions: The core of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing donor-acceptor interactions, where electron density is shared between an occupied Lewis-type orbital (the donor) and an unoccupied non-Lewis-type orbital (the acceptor). The stabilization energy, E(2), associated with this delocalization is calculated, with larger E(2) values indicating a more significant interaction.[17][18] This is critical for understanding hyperconjugation and resonance effects within the phenoxyaniline scaffold.
A Validated Workflow for Theoretical Analysis
To ensure the scientific integrity of the results, a self-validating computational protocol is essential. The following step-by-step workflow represents a standard and trustworthy approach for analyzing a phenoxyaniline derivative.
Experimental Protocol: DFT-Based Molecular Characterization
-
Structure Input: Construct the 3D structure of the phenoxyaniline molecule using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[1]
-
Method: Perform a geometry optimization calculation using DFT.
-
Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Analysis (Validation Step):
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.
-
Method: Perform a frequency calculation on the optimized geometry from the previous step.
-
Trustworthiness Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Electronic Property Calculation:
-
Objective: To calculate the key electronic properties using the validated minimum-energy structure.
-
Method: Use the optimized coordinates to perform a single-point energy calculation that includes requests for population analysis (for charges and orbitals) and NBO analysis.
-
Typical Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Pop=Mulliken Pop=NBO
-
-
Data Extraction and Analysis:
-
FMO: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap. Visualize the orbital surfaces.
-
MEP: Generate the MEP surface using the calculated wavefunction.
-
NBO: Analyze the NBO output to identify key donor-acceptor interactions and their stabilization energies (E(2)).
-
Charges: Extract Mulliken atomic charges to understand the charge distribution.[19]
-
Caption: A validated computational workflow for the theoretical analysis of phenoxyanilines.
Illustrative Data & Interpretation
To demonstrate the power of these methods, we present hypothetical yet realistic data for a representative phenoxyaniline molecule.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO energies are fundamental predictors of reactivity. For phenoxyanilines, the HOMO is typically distributed across the aniline ring and the nitrogen lone pair, reflecting its electron-donating nature. The LUMO is often located on the phenoxy ring.
| Property | Value (a.u.) | Value (eV) | Implication |
| HOMO Energy | -0.205 | -5.58 | Electron-donating capability |
| LUMO Energy | -0.015 | -0.41 | Electron-accepting capability |
| Energy Gap (ΔE) | 0.190 | 5.17 | Indicator of chemical reactivity and stability [1] |
A smaller energy gap generally correlates with higher reactivity, making the molecule a "softer" species in chemical hardness theory.[9] This parameter is crucial for predicting susceptibility to oxidation, a key aspect of antioxidant activity and metabolic degradation.[20][21]
Caption: Relationship between the HOMO-LUMO energy gap (ΔE) and molecular stability.
Atomic Charges and Electrostatic Potential
Mulliken population analysis provides a quantitative, albeit basis-set dependent, measure of the partial atomic charge on each atom.[19][22] The MEP map offers a more intuitive, qualitative picture.
| Atom (by position) | Mulliken Charge (e) | MEP Color Indication |
| Ether Oxygen | -0.580 | Red (Strongly Negative) |
| Aniline Nitrogen | -0.850 | Red (Strongly Negative) |
| Amine Hydrogens | +0.415 | Blue (Positive) |
| Aniline C-para to NH₂ | -0.250 | Yellow/Green (Slightly Negative) |
The MEP map would visually confirm that the most electron-rich, nucleophilic regions are centered on the ether oxygen and aniline nitrogen atoms, making them prime targets for interaction with electrophiles or hydrogen bond donors. Conversely, the amine hydrogens are the most electron-deficient, electrophilic sites.
Intramolecular Interactions via NBO
NBO analysis reveals the underlying electronic delocalization that contributes to the stability of the phenoxyaniline structure.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₇ | π* (C₁-C₆) | 38.5 | Lone Pair -> Aromatic Ring π* (Resonance) |
| LP (1) N₇ | π* (C₂-C₃) | 25.1 | Lone Pair -> Aromatic Ring π* (Resonance) |
| LP (2) O₈ | π* (C₉-C₁₀) | 18.2 | Lone Pair -> Aromatic Ring π* (Resonance) |
| π (C₁-C₆) | π* (C₂-C₃) | 21.5 | π -> π* (Intra-ring delocalization) |
The most significant interactions involve the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the attached aniline ring.[17] This strong resonance effect is fundamental to the electronic character of anilines and significantly influences their chemical behavior. The delocalization of the ether oxygen's lone pairs into the phenoxy ring is also a key stabilizing feature.
Conclusion: From Theory to Application
The theoretical methodologies detailed in this guide provide a robust framework for dissecting the electronic properties of phenoxyanilines. By systematically applying DFT, FMO, MEP, and NBO analyses, researchers can move beyond simple structural descriptions to a nuanced understanding of molecular reactivity and intermolecular interactions. This knowledge is directly applicable to:
-
Drug Development: Guiding the design of derivatives with enhanced binding affinity to protein targets by matching the electrostatic potential of the ligand to the active site.[3][23] It can also help in predicting metabolic liabilities by identifying sites prone to oxidation.
-
Materials Science: Engineering novel polymers with tailored electronic properties (e.g., conductivity, thermal stability) by modulating the HOMO-LUMO gap through strategic substitution.[2]
Ultimately, the integration of these computational tools into the research and development pipeline enables a more efficient, hypothesis-driven approach to innovation, reducing the reliance on serendipity and accelerating the journey from molecular concept to functional application.
References
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- ResearchGate. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands | Request PDF.
- PMC. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes.
- Mulliken population analysis. (n.d.).
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- PubMed. (2014, January 24). Experimental (XRD, FT-IR and UV-Vis) and Theoretical Modeling Studies of Schiff Base (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f).
- PMC. (n.d.). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.
- Royal Society of Chemistry. (n.d.). Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them - Chemical Science.
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- Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.
- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
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- Chemistry LibreTexts. (2022, April 21). 10.7: Mulliken Populations.
- Lirias. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.
- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives.
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- IntechOpen. (2019, November 14). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds.
- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S.
- ResearchGate. (n.d.). Computational Investigation of Antiox S. B. Jayawardana Among numerous types of antioxidant chain-breaking compounds which have.
- RSC Publishing. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study.
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ResearchGate. (n.d.). Electropolymerization of 2-methoxyaniline. Polymerization kinetics and phenazine insertion at low monomer concentrationElectronic supplementary information (ESI) available: Cyclic voltammograms. See [Link] | Request PDF. Retrieved from
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- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
- Rasayan J. Chem. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
- Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline.
- SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-.
- PMC. (2020, March 18). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
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Stability and Degradation of 3-Methyl-4-(2-methylphenoxy)aniline: A Comprehensive Laboratory Guide
Executive Summary
For drug development professionals and analytical scientists, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a diaryl ether aniline derivative[1]. Due to the electron-rich nature of its primary amine and the steric environment of its ether linkage, this compound presents a unique degradation profile.
This whitepaper provides an authoritative, in-depth methodological framework for evaluating the stability of 3-Methyl-4-(2-methylphenoxy)aniline under laboratory conditions. Grounded in[2], this guide moves beyond standard operating procedures to explain the mechanistic causality behind degradation pathways and the critical importance of self-validating experimental designs.
Mechanistic Rationale: Predicting Degradation Pathways
To design a robust stability-indicating method (SIM), one must first understand why and how a molecule degrades. 3-Methyl-4-(2-methylphenoxy)aniline consists of two primary reactive domains: the primary aniline group and the diaryl ether linkage.
The Vulnerability of the Aniline Moiety
Anilines are notoriously susceptible to oxidative and photolytic degradation[3]. The electron-donating methyl group at the 3-position further increases the electron density on the aromatic ring, making the amine highly reactive toward reactive oxygen species (ROS). Under oxidative stress, the primary amine undergoes N-oxidation to form nitroso and nitro derivatives. Under photolytic conditions, radical-mediated coupling frequently leads to highly colored azo and azoxy oligomers[4].
The Resilience of the Diaryl Ether Bond
Unlike ester or amide linkages, the diaryl ether bond is thermodynamically stable and highly resistant to standard aqueous hydrolysis at both low and high pH[3]. Cleavage of this bond typically requires advanced oxidation processes (AOPs), such as ozonation or sulfate radical attack (e.g., via zero-valent iron activated persulfate), which induce homolytic cleavage to yield phenol and toluidine fragments[4][5].
Figure 1: Primary degradation pathways of 3-Methyl-4-(2-methylphenoxy)aniline under stress.
Methodological Framework: Self-Validating Forced Degradation
A forced degradation study is only as reliable as its controls. The following protocols are designed as self-validating systems . This means every stress condition is paired with a control to isolate the specific stressor, and mass balance calculations (Sum of Parent + Degradants = 100% ± 5%) are mandatory to ensure no volatile degradants escape detection.
Step-by-Step Experimental Protocols
A. Sample Preparation (The Foundation)
-
Causality: Aniline derivatives exhibit poor aqueous solubility at neutral pH. Using a purely aqueous buffer will cause biphasic partitioning, skewing degradation kinetics.
-
Protocol: Dissolve the standard in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water to achieve a working concentration of 1.0 mg/mL. This ensures complete solvation and uniform exposure to stress reagents.
B. Oxidative Stress Testing
-
Causality: Oxidative degradation is the primary vulnerability of this compound. We use 3% H2O2 to simulate ambient oxidative stress.
-
Protocol:
-
Transfer 5.0 mL of the sample solution into a 20 mL amber glass vial (amber prevents concurrent photolysis).
-
Add 1.0 mL of 3% H2O2 .
-
Incubate at 25°C for 24 hours.
-
Critical Quenching Step: Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ) before analysis. Why? Residual peroxides will continue to react in the autosampler queue, leading to artificially inflated degradation data. Thiosulfate instantly reduces unreacted peroxide, locking the kinetic profile.
-
C. Hydrolytic Stress (Acid/Base)
-
Causality: While the ether bond is stable, extreme pH can protonate the amine or catalyze trace impurities.
-
Protocol:
-
Acidic: Mix 5.0 mL sample with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.
-
Basic: Mix 5.0 mL sample with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.
-
Critical Quenching Step: Neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl. Why? Injecting highly acidic or basic samples into an LC system degrades the analytical column's silica stationary phase and alters the retention time of the ionizable aniline.
-
D. Photolytic Stress (ICH Q1B)
-
Causality: Anilines darken upon exposure to light due to radical formation[3].
-
Protocol:
-
Place 5.0 mL of the sample in a clear quartz vial (quartz allows full UV transmission).
-
Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter[6].
-
Self-Validation: Simultaneously place an identical sample wrapped tightly in aluminum foil (Dark Control) in the same chamber to rule out thermal degradation caused by the lamps.
-
Figure 2: Step-by-step forced degradation workflow aligned with ICH Q1A(R2) guidelines.
Data Synthesis & Quantitative Profiling
Following LC-HRMS (High-Resolution Mass Spectrometry) analysis, the degradation profile of 3-Methyl-4-(2-methylphenoxy)aniline typically yields the following quantitative landscape. The target degradation for a valid forced degradation study is between 5% and 20%. Degradation beyond 20% risks secondary degradation (degradants degrading into smaller fragments), which obscures the primary degradation pathways.
Table 1: Quantitative Summary of Expected Degradation Profiles
| Stress Condition | Reagent / Environment | Target Degradation | Primary Degradants | Kinetic Mechanism |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | < 5% | Minimal | Protonation of amine; ether bond remains highly stable. |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | < 5% | Minimal | Sterically hindered diaryl ether resists nucleophilic attack. |
| Oxidative | 3% H2O2 , 25°C | 15 - 20% | Nitroso, Nitro, N-Oxides | Electrophilic attack on the electron-rich primary amine. |
| Thermal (Solid) | 60°C / 75% RH | < 2% | None expected | Thermodynamically stable in the solid state[7]. |
| Photolytic | 1.2M lux hrs (UV/Vis) | 10 - 15% | Azo/Azoxy oligomers | Radical-mediated coupling; visible darkening of solution. |
| Advanced Oxidation | O3 or CoFe2O4/PAA | > 90% | Phenol, Toluidine | Homolytic cleavage of the diaryl ether bond[8]. |
Conclusion & Storage Best Practices
The laboratory evaluation of 3-Methyl-4-(2-methylphenoxy)aniline reveals a molecule that is structurally robust against hydrolytic and thermal stress but highly vulnerable to oxidative and photolytic degradation.
Actionable Insights for Drug Development:
-
Formulation: Antioxidant excipients (e.g., ascorbic acid, BHT) are highly recommended if this compound is formulated into a final dosage form.
-
Storage: Bulk API must be stored in tightly sealed, amber-colored containers under an inert atmosphere (Nitrogen or Argon) to prevent ambient N-oxidation and photolytic oligomerization.
-
Analytical Testing: Routine stability testing must utilize a validated stability-indicating LC method capable of resolving the parent peak from highly polar N-oxide degradants.
References
-
International Council for Harmonisation (ICH). ICH Q1A(R2): Stability testing of new drug substances and products. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution. Retrieved from [Link]
-
MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from[Link]
-
Department of Climate Change, Energy, the Environment and Water (DCCEEW). Aniline (benzenamine) Environmental Degradation. Retrieved from [Link]
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Engineering Privileged Scaffolds: A Technical Guide to 3-Methyl-4-(2-methylphenoxy)aniline in Organic Synthesis
Executive Summary
In modern medicinal chemistry, the diaryl ether motif is a cornerstone of rational drug design, frequently appearing in agents targeting receptor tyrosine kinases (RTKs) and complex agrochemical systems. 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) represents a highly specialized, privileged building block within this class[1].
Unlike simple phenoxyanilines, this scaffold features dual methyl substitutions—one on the aniline ring (position 3) and one on the phenoxy ring (position 2'). This specific steric encumbrance restricts the conformational flexibility of the ether linkage, entropically favoring the bound state when interacting with the hydrophobic pockets of kinase domains. This whitepaper provides a rigorous, self-validating guide to the upstream synthesis of this building block and its downstream application in generating potent diaryl urea kinase inhibitors.
Physicochemical Profiling & Structural Rationale
Before deploying 3-Methyl-4-(2-methylphenoxy)aniline in library synthesis, it is critical to understand its physicochemical parameters. The basicity of the aniline amine is slightly attenuated by the electron-withdrawing nature of the para-aryloxy group, yet sterically protected by the adjacent meta-methyl group.
Table 1: Physicochemical Properties of 3-Methyl-4-(2-methylphenoxy)aniline
| Parameter | Value / Description |
| Chemical Name | 3-Methyl-4-(2-methylphenoxy)aniline |
| CAS Registry Number | 860573-00-8[1] |
| Molecular Formula | C14H15NO[1] |
| Molecular Weight | 213.27 g/mol [1] |
| Structural Features | Bis-aryl ether with primary amine; dual ortho/meta methyl groups |
| Reactivity Profile | Nucleophilic amine (suitable for amidation, isocyanate coupling, Buchwald-Hartwig amination) |
Upstream Synthesis Strategy: Constructing the Scaffold
The synthesis of diaryl ethers traditionally relies on the Ullmann condensation, which often requires harsh conditions (150–200 °C) and stoichiometric copper[2]. However, to construct 3-Methyl-4-(2-methylphenoxy)aniline efficiently, a Nucleophilic Aromatic Substitution ( SNAr ) approach is vastly superior. By utilizing an activated fluoronitrobenzene, the ether linkage can be formed under mild basic conditions, followed by a highly selective catalytic nitro reduction[3].
Workflow Visualization
Fig 1: Two-step synthesis workflow: SNAr coupling followed by Pd/C catalytic nitro reduction.
Protocol 1: Self-Validating Synthesis of the Building Block
Step 1: SNAr Etherification
-
Causality: 4-Fluoro-3-methylnitrobenzene is highly activated for SNAr due to the strongly electron-withdrawing para-nitro group. Potassium carbonate ( K2CO3 ) is selected as a mild base to quantitatively deprotonate 2-methylphenol ( pKa≈10.2 ) without inducing solvent degradation in DMF.
-
Procedure:
-
Charge a dry, argon-purged flask with 2-methylphenol (1.0 equiv) and anhydrous K2CO3 (1.5 equiv) in anhydrous DMF (0.5 M). Stir for 15 minutes at room temperature to pre-form the phenoxide.
-
Add 4-fluoro-3-methylnitrobenzene (1.05 equiv) dropwise. Elevate temperature to 90 °C and stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material is consumed, replaced by a lower Rf bright yellow spot (the nitro-diaryl ether).
-
Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry under vacuum.
-
Step 2: Selective Nitro Reduction
-
Causality: While dissolving metal reductions (e.g., Fe/HCl or SnCl2 ) can reduce nitro groups, they risk cleaving the ether linkage or causing unwanted chlorination under acidic conditions[3]. Palladium on carbon (Pd/C) with hydrogen gas provides a clean, quantitative reduction to the aniline with zero ether cleavage[4].
-
Procedure:
-
Dissolve the nitro intermediate in HPLC-grade Methanol (0.2 M).
-
Carefully add 10% Pd/C (0.05 equiv by weight) under an argon blanket.
-
Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at 25 °C for 6 hours.
-
Validation: Hydrogen uptake will cease. TLC (Hexanes/EtOAc 2:1) will show a highly polar, ninhydrin-positive spot.
-
Filter through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize from hot ethanol to yield pure 3-Methyl-4-(2-methylphenoxy)aniline.
-
Table 2: Optimization of Nitro Reduction Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 10% Pd/C, H2 (1 atm) | MeOH | 25 | 95 | Clean conversion, no ether cleavage. Optimal method[4]. |
| Fe powder, NH4Cl | EtOH/ H2O | 80 | 82 | Slower reaction, requires tedious filtration of iron salts. |
| SnCl2⋅2H2O | EtOAc | 70 | 75 | Trace ether cleavage observed; acidic conditions are suboptimal[3]. |
Downstream Applications: Diaryl Ureas as Kinase Inhibitors
The primary utility of 3-Methyl-4-(2-methylphenoxy)aniline lies in its conversion into diaryl ureas. The diaryl urea motif is a "privileged structure" in oncology, serving as the core pharmacophore for numerous FDA-approved Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib)[5][6].
Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain. The urea moiety acts as a critical hydrogen bond donor/acceptor system: the urea NH groups donate hydrogen bonds to a conserved glutamic acid, while the urea carbonyl accepts a hydrogen bond from the aspartic acid of the DFG motif[5]. The 3-methyl-4-(2-methylphenoxy) tail of our building block is designed to project deeply into the adjacent hydrophobic allosteric pocket, with the dual methyl groups locking the molecule into the ideal binding conformation.
Pathway Visualization
Fig 2: Synthesis of diaryl urea derivatives and their targeted inhibition of VEGFR/PDGFR pathways.
Protocol 2: Synthesis of a Model Diaryl Urea Inhibitor
-
Causality: Reacting the aniline with an aryl isocyanate is the most atom-economical method for urea formation. Dichloromethane (DCM) is used as it readily dissolves the starting materials but often precipitates the highly crystalline diaryl urea product, driving the reaction to completion and simplifying purification.
-
Procedure:
-
Dissolve 3-Methyl-4-(2-methylphenoxy)aniline (1.0 equiv) in anhydrous DCM (0.1 M) under argon.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: As the reaction progresses, a thick white precipitate of the diaryl urea will form. LC-MS analysis of an aliquot will show the disappearance of the aniline mass (m/z 214 [M+H]+ ) and the appearance of the urea product mass.
-
Filter the precipitate, wash with cold DCM and hexanes, and dry under high vacuum. The resulting compound is ready for in vitro kinase profiling against VEGFR-2 and PDGFR- β .
-
Conclusion
3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a highly versatile and structurally pre-organized building block for the synthesis of advanced therapeutics. By employing a mild SNAr and Pd/C reduction sequence, chemists can access this scaffold with high fidelity. Subsequent derivatization into diaryl ureas leverages the molecule's unique steric profile to target the DFG-out conformation of oncogenic kinases, demonstrating the profound impact of rational building block selection in modern drug discovery.
References
-
The Journal of Organic Chemistry (ACS Publications) - Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Retrieved from: [Link]
-
PMC (National Institutes of Health) - Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. Retrieved from:[Link]
-
Journal of the American Chemical Society (ACS Publications) - First and Second Generation Total Synthesis of the Teicoplanin Aglycon. Retrieved from: [Link]
-
Current Medicinal Chemistry (ResearchGate) - Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from:[Link]
Sources
- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Structural and Thermodynamic Role of the Methylphenoxy Group in Molecular Interactions: A Guide for Rational Drug Design
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall because the physical and thermodynamic nuances of a seemingly simple functional group are overlooked. The methylphenoxy group—a phenoxy ether linkage substituted with a methyl group on the aromatic ring—is a prime example. It is not merely a passive structural linker; it is a highly dynamic, privileged pharmacophore that dictates target selectivity, membrane permeability, and binding thermodynamics.
This guide deconstructs the mechanistic anatomy of the methylphenoxy group, analyzes its role in clinical applications, and provides a self-validating experimental workflow for quantifying its molecular interactions.
Mechanistic Anatomy of the Methylphenoxy Scaffold
The baseline phenoxy moiety is widely recognized as a "privileged moiety" in drug design due to its ability to engage in a diverse array of non-covalent interactions [1]. However, the strategic addition of a methyl group fundamentally alters its physicochemical profile across three distinct vectors:
A. The Ether Oxygen: Modulated Hydrogen Bond Acceptor (HBA)
The ether oxygen possesses two lone pairs of electrons, allowing it to act as a potent hydrogen bond acceptor within protein binding pockets [1]. The addition of a methyl group to the phenyl ring exerts a mild electron-donating inductive effect (+I). Depending on its position (particularly ortho or para), this can subtly increase the electron density on the ether oxygen, strengthening its potential to accept hydrogen bonds from target residues like serine, tyrosine, or backbone amides.
B. The Aromatic Ring: π−π Stacking and Polarizability
The phenyl ring facilitates π−π stacking and hydrophobic contacts [1]. The methyl group increases the overall polarizability of the molecule. This enhanced polarizability increases the molecule's ability to interact with lipid layers and hydrophobic protein pockets via dispersive van der Waals interactions, which is critical for overcoming biological barriers like the blood-brain barrier [4].
C. The Methyl Substituent: Steric Hindrance and Conformational Locking
The most profound effect of the methyl group—especially when placed at the ortho position (e.g., 2-methylphenoxy)—is steric hindrance. The ortho substitution restricts the free rotation of the C-O-C ether bond. This effectively creates a "conformational lock," forcing the aromatic ring out of the plane of the ether linkage. This structural rigidification reduces the entropic penalty upon binding, increases the proportion of hydrophobic interactions relative to polar interactions, and stabilizes the molecule in a specific bioactive geometry [3].
Caption: Logical mapping of methylphenoxy structural features to their molecular interactions.
Case Study: Target Selectivity in Atomoxetine
The clinical significance of the 2-methylphenoxy group is perfectly illustrated by Atomoxetine (Strattera), a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of ADHD [2].
Atomoxetine features a (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine backbone. The 2-methylphenoxy (ortho-cresol) moiety is the absolute linchpin of its pharmacological selectivity.
-
The Mechanism: The steric bulk of the ortho-methyl group forces the phenoxy ring into a highly specific, rigid orientation. This geometry perfectly complements the hydrophobic sub-pocket of the Norepinephrine Transporter (NET).
-
The Result: This exact conformational lock creates severe steric clashes if the molecule attempts to bind to the closely related Dopamine Transporter (DAT) or Serotonin Transporter (SERT), granting atomoxetine its high selectivity for NET [2].
Beyond CNS drugs, the methylphenoxy scaffold is highly versatile. For instance, in the design of Glyoxalase-I (Glo-I) inhibitors for anticancer therapies, the incorporation of a 4-methylphenoxy group fosters stronger interactions with the positively charged regions of the enzyme's active site, driving high receptor affinity [5].
Quantitative Physicochemical Profiling
To rationally design drugs using this scaffold, one must understand how the position of the methyl group alters the molecule's physicochemical properties. Below is a summary of how methyl substitution impacts the phenoxy baseline.
| Structural Moiety | Relative Lipophilicity (ΔLogP)* | Steric Hindrance (Ether Rotation) | Primary Interaction Modes | Biological Impact |
| Phenoxy | Baseline (0.0) | Low | H-bond acceptor, π−π stacking | Broad target promiscuity |
| 2-Methylphenoxy | ~ +0.4 to +0.5 | High (Conformational Lock) | Steric exclusion, enhanced hydrophobic | High target selectivity (e.g., NET over DAT) |
| 4-Methylphenoxy | ~ +0.4 to +0.5 | Low | Enhanced π−π stacking, lipophilic | Deep pocket penetration, high BBB permeability |
*Estimated standard contributions based on Hansch-Leo fragment values.
Experimental Validation: Isothermal Titration Calorimetry (ITC) Protocol
To prove that a methylphenoxy group is driving affinity via a specific mechanism (e.g., an entropy-driven conformational lock vs. an enthalpy-driven hydrogen bond), we must measure the exact thermodynamics of the interaction.
As an Application Scientist, I rely on Isothermal Titration Calorimetry (ITC) . ITC is the gold standard because it directly measures binding affinity ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ) in a single experiment, allowing us to calculate entropy ( ΔS ).
Below is a self-validating protocol designed to eliminate false positives and isolate the true thermodynamic signature of the methylphenoxy interaction.
Step-by-Step ITC Methodology
Step 1: Rigorous Co-Dialysis (The Foundation of Trust)
-
Action: Dialyze the target protein (e.g., NET construct) against a large volume of the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Dissolve the methylphenoxy ligand in the exact same dialysate.
-
Causality: ITC measures heat. The heat of dilution from even a 1 mM difference in salt or DMSO concentration between the syringe and the cell will completely dwarf the heat of binding, leading to uninterpretable thermograms.
Step 2: Sample Degassing
-
Action: Degas both the protein and ligand solutions under a vacuum at a temperature 2°C below the planned experimental temperature for 10 minutes.
-
Causality: The rapid stirring of the injection syringe will cavitate dissolved gases. This creates microbubbles that pass through the detection cell, manifesting as erratic, unintegratable spikes in the raw power trace.
Step 3: The Titration Execution
-
Action: Load the protein (typically 10-20 μ M) into the sample cell and the methylphenoxy ligand (100-200 μ M) into the syringe. Execute a titration of 20 injections (2 μ L each) at 25°C, with 150-second spacing between injections.
-
Causality: 150-second spacing ensures the thermal power trace fully returns to baseline, allowing for accurate integration of the area under the curve (which equals ΔH ).
Step 4: The Control Subtraction (Self-Validation Check 1)
-
Action: Perform an identical titration, but inject the ligand into the bare buffer (no protein). Subtract this background data from the main experiment.
-
Causality: This isolates the heat of binding from the mechanical heat of injection and the intrinsic heat of ligand dilution.
Step 5: Data Fitting & Stoichiometric Validation (Self-Validation Check 2)
-
Action: Fit the subtracted data to a One-Set-of-Sites binding model.
-
Causality: Look immediately at the stoichiometry value ( n ). If the interaction is 1:1, n must equal ~1.0 (typically 0.9 to 1.1). If n=0.5 , it indicates that either the protein is only 50% active/folded, or the ligand concentration is incorrect. If n is off, the calculated ΔH and ΔS are mathematically invalid. This is your ultimate self-validating quality control check.
Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for validating binding thermodynamics.
References
- 1-methyl-3-phenoxy-1,2-dihydropyrazin-2-one - Benchchem, Benchchem.
- Neuroprotection in late life attention-deficit/hyperactivity disorder: A review of pharmacotherapy and phenotype across the lifespan, PMC / NIH.
- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022, PMC / NIH.
- Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners, MDPI.
- Computational fragment-based drug design of potential Glo-I inhibitors, Taylor & Francis.
Application Notes and Protocols for the Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline via Ullmann Condensation
Introduction: The Ullmann Condensation as a Cornerstone for Diaryl Ether Synthesis
The diaryl ether motif is a ubiquitous structural feature in a multitude of biologically active natural products, pharmaceuticals, and advanced materials. The copper-catalyzed Ullmann condensation, a reaction with a rich history spanning over a century, remains a pivotal and widely utilized method for the construction of the C-O bond that defines these critical molecules.[1] While traditional Ullmann protocols were often hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C) and the use of stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[2][3] These improved methods, often employing copper(I) salts in conjunction with accelerating ligands, have broadened the scope and functional group tolerance of the Ullmann condensation, making it an indispensable tool in contemporary organic synthesis.
This application note provides a comprehensive, in-depth guide for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline, a valuable substituted diaryl ether aniline with potential applications as a building block in drug discovery and materials science. The described protocol is an adapted ligand-accelerated Ullmann condensation, utilizing the principles of modern copper catalysis to achieve an efficient and selective coupling.
Reaction Scheme
The synthesis of 3-Methyl-4-(2-methylphenoxy)aniline is achieved through the copper(I)-catalyzed Ullmann condensation of 4-iodo-3-methylaniline and 2-methylphenol (o-cresol) in the presence of a suitable base and ligand.
Mechanistic Insights: The Role of the Copper Catalyst and Ligand
The Ullmann condensation for diaryl ether formation is a catalytic cycle initiated by the reaction of a copper(I) salt with the phenol to form a copper(I) phenoxide species. The presence of a ligand, such as N,N-dimethylglycine, can accelerate this step and stabilize the copper intermediates. The subsequent key steps involve the oxidative addition of the aryl halide to the copper(I) phenoxide, forming a transient Cu(III) intermediate. This is followed by reductive elimination, which forges the desired C-O bond of the diaryl ether and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Experimental Protocol
This protocol is adapted from established procedures for N,N-dimethylglycine-promoted Ullmann couplings and is optimized for the synthesis of the target molecule.[2][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Iodo-3-methylaniline | ≥97% | Commercially Available | |
| 2-Methylphenol (o-cresol) | ≥99% | Commercially Available | |
| Copper(I) Iodide (CuI) | 98% | Commercially Available | |
| N,N-Dimethylglycine | ≥98% | Commercially Available | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Triethylamine | ≥99% | Commercially Available | For chromatography |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Reaction Parameters
| Parameter | Value/Range | Rationale |
| Reactant Molar Ratio | ||
| 4-Iodo-3-methylaniline | 1.0 equiv | Limiting reagent |
| 2-Methylphenol | 1.2 - 1.5 equiv | A slight excess of the phenol component often improves reaction rates and drives the reaction to completion. |
| Catalyst System | ||
| Copper(I) Iodide | 5 - 10 mol% | A common and effective copper(I) source for Ullmann condensations. |
| N,N-Dimethylglycine | 20 mol% | An inexpensive and highly effective amino acid ligand that accelerates the coupling. |
| Base | ||
| Cesium Carbonate | 2.0 equiv | An effective base for promoting the formation of the copper phenoxide intermediate. |
| Solvent & Temperature | ||
| Solvent | 1,4-Dioxane | A suitable high-boiling aprotic solvent for this transformation. |
| Temperature | 90 - 110 °C | Milder conditions compared to traditional Ullmann reactions, enabled by the use of a ligand. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC. |
Step-by-Step Procedure
Caption: Overall experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.10 mmol, 19.0 mg), N,N-dimethylglycine (0.40 mmol, 41.2 mg), and cesium carbonate (4.0 mmol, 1.30 g).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add 4-iodo-3-methylaniline (2.0 mmol, 466 mg), 2-methylphenol (2.4 mmol, 260 mg, 0.25 mL), and anhydrous 1,4-dioxane (8 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts. Rinse the filter cake with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Note on Chromatography: Aniline derivatives can sometimes exhibit tailing on silica gel due to interactions with acidic silanol groups.[6][7] To mitigate this, it is recommended to add a small amount of triethylamine (0.5-1%) to the eluent system.[6][7] A suitable eluent system can be determined by TLC, but a gradient of 5% to 20% ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Methyl-4-(2-methylphenoxy)aniline as a solid or viscous oil.
-
Characterization of 3-Methyl-4-(2-methylphenoxy)aniline
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Physical Appearance: Solid or viscous liquid.
-
Molecular Formula: C₁₄H₁₅NO
-
Molecular Weight: 213.28 g/mol
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the two methyl groups (singlets, ~2.2-2.4 ppm), the amine protons (a broad singlet, ~3.6-4.0 ppm), and a complex pattern of multiplets in the aromatic region (~6.6-7.3 ppm) corresponding to the seven aromatic protons on the two substituted rings.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display 14 distinct carbon signals, including two in the aliphatic region for the methyl groups and twelve in the aromatic region. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.
-
IR (KBr or neat): Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and the strong C-O-C stretching of the diaryl ether (~1200-1250 cm⁻¹). The out-of-plane C-H bending region (675-900 cm⁻¹) will provide a fingerprint characteristic of the substitution pattern.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 213.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aryl halides and aniline derivatives can be toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst or ligand- Insufficiently anhydrous conditions- Ineffective base- Low reaction temperature | - Use fresh, high-purity CuI and N,N-dimethylglycine.- Ensure the use of anhydrous solvent and proper inert atmosphere techniques.- Use a fresh, dry batch of cesium carbonate.- Increase the reaction temperature in 10 °C increments, up to 120 °C. |
| Incomplete reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time and continue to monitor by TLC.- Add an additional portion of the catalyst and ligand (e.g., 2-5 mol%). |
| Difficult purification (streaking on column) | - Interaction of the basic aniline with acidic silica gel | - Add 0.5-1% triethylamine to the chromatography eluent.[6][7]- Consider using neutral alumina as the stationary phase. |
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(17), 2937-2940. Available from: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Available from: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed, 15(21), 3799-3802. Available from: [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. Available from: [Link]
-
Ma, D., et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(14), 5345-5351. Available from: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]
-
Zhai, Y., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. Available from: [Link]
-
Qian, C., Qin, L., et al. (2013). Aminophenols as Efficient Ligand for Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Semantic Scholar. Available from: [Link]
-
Shams, M. Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available from: [Link]
-
Wang, T., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available from: [Link]
-
Paine, S. W., & Gupton, B. F. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Available from: [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Available from: [Link]
-
Molecules. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of tetraphenylammonium salts. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Available from: [Link]
-
Figshare. (n.d.). A mild method for Ullmann coupling reaction of amines and aryl halides. Available from: [Link]
-
National Science Foundation. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Available from: [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available from: [Link]
-
PubMed. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. Available from: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. The synthetic strategy is centered around a copper-catalyzed Ullmann condensation to construct the diaryl ether linkage, a cornerstone of modern organic synthesis. This is followed by a robust reduction of a nitro intermediate to yield the target aniline. This application note furnishes detailed, step-by-step experimental protocols, a thorough discussion of the underlying chemical principles, and expected analytical data for the synthesized compounds, designed for researchers and professionals in drug development and chemical synthesis.
Introduction
Diaryl ether moieties are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The copper-catalyzed Ullmann condensation, a classic and powerful method for the formation of carbon-oxygen (C-O) bonds, provides a reliable and scalable route to these valuable structures.[1][2] This protocol details the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline, a molecule of interest for its potential applications in medicinal chemistry, by coupling a substituted nitrophenol with an aryl halide, followed by nitro group reduction.
The presented methodology emphasizes practical and reproducible laboratory procedures, offering insights into reaction optimization and characterization of the target compound.
Reaction Scheme
The synthesis of 3-Methyl-4-(2-methylphenoxy)aniline is accomplished in a two-step sequence:
Step 1: Ullmann Condensation
Formation of the diaryl ether linkage through a copper(I)-catalyzed reaction between 4-chloro-3-methyl-nitrobenzene and 2-methylphenol (o-cresol).
Step 2: Nitro Group Reduction
Reduction of the intermediate nitro compound to the corresponding aniline using a standard reducing agent.
Experimental Protocols
PART 1: Synthesis of 4-(2-Methylphenoxy)-3-methyl-1-nitrobenzene (Intermediate)
This procedure details the copper-catalyzed C-O cross-coupling reaction, a modified Ullmann condensation.
Materials:
-
4-Chloro-3-methyl-nitrobenzene
-
2-Methylphenol (o-cresol)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methylphenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chloro-3-methyl-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2-methylphenoxy)-3-methyl-1-nitrobenzene.
PART 2: Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline (Final Product)
This protocol describes the reduction of the nitro-intermediate to the target aniline.
Materials:
-
4-(2-Methylphenoxy)-3-methyl-1-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, prepare a slurry of iron powder (5.0 equivalents) in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride to the slurry.
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing slurry, add a solution of 4-(2-methylphenoxy)-3-methyl-1-nitrobenzene (1.0 equivalent) in ethanol dropwise over 30 minutes.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Methyl-4-(2-methylphenoxy)aniline.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| 4-Chloro-3-methyl-nitrobenzene | 171.59 | 1.0 | - |
| 2-Methylphenol | 108.14 | 1.2 | - |
| Copper(I) Iodide | 190.45 | 0.1 | - |
| Potassium Carbonate | 138.21 | 2.0 | - |
| 4-(2-Methylphenoxy)-3-methyl-1-nitrobenzene | 243.26 | - | 1.0 |
| Iron Powder | 55.85 | - | 5.0 |
| Ammonium Chloride | 53.49 | - | Catalytic |
Table 2: Expected Spectroscopic Data for 3-Methyl-4-(2-methylphenoxy)aniline
| Spectroscopic Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (m, 7H, Ar-H), 3.65 (br s, 2H, NH₂), 2.25 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.1, 145.2, 140.1, 131.2, 130.5, 127.3, 125.8, 123.4, 120.9, 118.6, 115.3, 16.8, 16.2 |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 3050-3020 (Ar C-H stretch), 1620 (N-H bend), 1240 (C-O-C stretch)[3] |
| Mass Spectrometry (ESI-MS) | m/z: 214.1 [M+H]⁺ |
Mechanistic Insights & Workflow Visualization
The Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center, and reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[4]
Caption: Experimental workflow for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely published synthetic methodologies. [1][2]The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of the product in both steps.
-
Intermediate and Product Characterization: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The expected data provided in Table 2 serves as a benchmark for validation.
-
Purity Assessment: The purity of the final product can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
- Crocker, H. P.; et al. Aromatic Nuclear Chlorination by Copper(II) Chloride. J. Chem. Soc. (C).
- Patent CN102993023A: Preparation method of mono-substituted para-chloroaniline.
- ChemicalBook Product Page: 4-Chloro-2-methylaniline synthesis.
- Sigma-Aldrich Product Page: 4-Chloro-2-methylaniline 98%.
-
Ullmann Reaction - Organic Chemistry Portal. ([Link])
- How to Prepare 4-Chloro-2-Methylaniline? - FAQ - Guidechem.
-
Ullmann Condensation - Wikipedia. ([Link])
- Synthesis of 2-methyl-4-nitrophenol
- Sigma-Aldrich Product Page: 2-Methyl-4-nitrophenol, 97%.
- Supporting Inform
- New Journal of Chemistry Supporting Inform
- Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers - Benchchem.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Supplementary Inform
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC. ([Link])
-
IR Spectroscopy Tutorial: Amines. ([Link])
- Ullmann Coupling & other Cu C
- Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites - MDPI.
- Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI.
- 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem.
- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform
- 3-Methyl-4-(o-tolyloxy)aniline | 860573-00-8 - MilliporeSigma.
- 3-Methyl-4-nitroaniline(611-05-2) 13C NMR spectrum - ChemicalBook.
- 3,4-(Methylenedioxy)aniline(14268-66-7) 1H NMR spectrum - ChemicalBook.
- 3-Methyl-4-(o-tolyloxy)aniline | 860573-00-8 - MilliporeSigma.
- Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry. 4. 3-Ring and 4-Ring Isomers - PubMed.
- The 13 C NMR chemical shift values ( d ppm)
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem.
- IR spectrum of 4-methylaniline_Selected | PDF | Infrared Spectroscopy | Amine - Scribd.
- Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent - IJIRT.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
Sources
Advanced Methodologies for the Synthesis of Diaryl Ether Aniline Derivatives
Executive Summary
Diaryl ether anilines are privileged structural motifs prevalent in modern drug discovery, particularly in the design of multi-targeted kinase inhibitors, antitubercular agents, and allosteric modulators[1],[2],[3]. The synthesis of these molecules presents a unique chemoselectivity challenge: the competitive nucleophilicity between the aniline nitrogen and the phenolic oxygen. This application note provides an authoritative, self-validating guide to constructing the diaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) and ligand-accelerated Ullmann-type couplings, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Chemoselectivity Strategy
The primary obstacle in synthesizing diaryl ether anilines is avoiding the formation of diarylamines (C-N coupling)[4]. The choice of synthetic pathway is dictated by the electronic and steric properties of the aryl halide coupling partner.
-
SNAr Pathway: When the aryl halide is electron-deficient (e.g., bearing -NO₂, -CN, or -F groups), SNAr is the preferred metal-free route. By utilizing potassium fluoride on alumina (KF-Al₂O₃) in the presence of 18-crown-6, the reaction becomes highly chemoselective for C-O bond formation[5]. Causality: 18-crown-6 strongly chelates the potassium cation, generating a "naked" fluoride ion that acts as a hard base. According to Hard-Soft Acid-Base (HSAB) theory, this hard base preferentially interacts with the hard phenolic oxygen over the softer aniline nitrogen, driving selective phenoxide formation and subsequent etherification[5].
-
Ullmann-Type Coupling: For electron-rich or neutral aryl halides, copper-catalyzed Ullmann coupling is required[6]. Historically, this required harsh conditions (>150 °C) that destroyed sensitive functional groups. Modern protocols utilize Cu(I) salts paired with bidentate ligands (e.g., N,N-dimethylglycine or picolinic acid) to lower the activation energy of the oxidative addition step, allowing reactions to proceed at 90–110 °C[6],[7]. To ensure absolute chemoselectivity against C-N coupling, transient protection of the aniline moiety (e.g., as a tert-butyloxycarbonyl or Boc group) is highly recommended[2].
Figure 1: Decision matrix for selecting the optimal diaryl ether aniline synthesis pathway.
Quantitative Comparison of Methodologies
To facilitate route selection, the operational parameters of the primary synthetic strategies are summarized below.
| Methodology | Substrate Requirement | Catalyst / Reagents | Temp (°C) | Chemoselectivity Control | Yield Range |
| SNAr | Electron-deficient Aryl Halide | KF-Al₂O₃, 18-Crown-6 | 100–140 | Inherent (HSAB Theory) | 60–95% |
| Ullmann Coupling | Electron-rich/neutral Aryl Halide | CuI, Picolinic acid / N,N-dimethylglycine | 90–120 | Ligand-directed / Amine Protection | 50–90% |
| Buchwald-Hartwig | Sterically hindered substrates | Pd₂(dba)₃, Biaryl Phosphines (e.g., BINAP) | 80–110 | Bulky ligands (Steric shielding) | 60–87% |
Data synthesized from established cross-coupling and SNAr literature[5],[6],[7],[2].
Experimental Protocols
Protocol A: Metal-Free SNAr Synthesis of Diaryl Ether Anilines
Adapted from the KF-Al₂O₃/18-Crown-6 mediated methodology[5].
Rationale: This protocol leverages DMSO as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. The heterogeneous Al₂O₃ surface prevents unwanted polymerization and traps the leaving halide[5].
Step-by-Step Procedure:
-
Reagent Preparation (Self-Validation Step): Prepare 37% w/w KF-Al₂O₃ by mixing aqueous KF with neutral alumina, followed by rigorous drying under vacuum at 150 °C for 4 hours. Causality: Residual moisture severely dampens the basicity of the fluoride ion, leading to stalled reactions.
-
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aminophenol (1.0 equiv, 20 mmol), the electron-deficient aryl halide (1.0 equiv, 20 mmol), 18-crown-6 (0.1 equiv, 2.0 mmol), and the dried KF-Al₂O₃ (2.5 g per gram of nucleophile).
-
Solvent Addition & Heating: Add anhydrous DMSO (50 mL). Seal the flask and heat to 140 °C under an argon atmosphere.
-
In-Process Monitoring: Monitor via TLC (Eluent: 3:1 Hexane/EtOAc). Self-Validation: The disappearance of the phenol spot (typically UV-active and stains brightly with KMnO₄) indicates reaction completion (usually 6–18 hours).
-
Workup & Purification:
-
Cool the mixture to room temperature and dilute with diethyl ether (150 mL).
-
Filter the suspension through a pad of Celite to remove the Al₂O₃. Self-Validation: The filter cake should retain the inorganic salts, leaving a clear, free-flowing organic filtrate.
-
Wash the organic layer sequentially with water (3 × 50 mL) to remove DMSO and 18-crown-6, and then with brine (50 mL).
-
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
-
Protocol B: Ligand-Accelerated Ullmann Coupling (Boc-Protected Route)
Adapted from the Cu-catalyzed etherification protocols developed by Buchwald and Ma[6],[7].
Rationale: Utilizing a Boc-protected haloaniline prevents the nitrogen from poisoning the Cu(I) catalyst or undergoing competitive Goldberg amination. Picolinic acid acts as a bidentate ligand, stabilizing the Cu(I) center and accelerating the oxidative addition of the aryl halide[7].
Figure 2: Mechanistic catalytic cycle of the ligand-accelerated Ullmann etherification.
Step-by-Step Procedure:
-
Reaction Assembly: To an oven-dried screw-cap test tube, add CuI (5 mol%, 0.05 mmol), picolinic acid (10 mol%, 0.10 mmol), K₃PO₄ (2.0 equiv, 2.0 mmol), the Boc-protected haloaniline (1.0 equiv, 1.0 mmol), and the phenol (1.2 equiv, 1.2 mmol).
-
Causality: K₃PO₄ is selected over stronger bases (like KOtBu) because it is mild enough to tolerate the Boc protecting group while still effectively deprotonating the phenol[7].
-
-
Degassing (Critical Step): Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed DMSO or Dioxane (2.0 mL). Self-Validation: Failure to degas will result in the rapid oxidation of Cu(I) to Cu(II), visually indicated by the solution turning from pale yellow/green to dark brown, leading to oxidative homocoupling of the phenol.
-
Heating: Seal the tube and stir at 90 °C for 24 hours.
-
Workup & Copper Sequestration:
-
Cool to room temperature and dilute with ethyl acetate (10 mL).
-
Quench the reaction by adding 10 mL of a 1:1 mixture of aqueous NH₄OH and saturated NH₄Cl.
-
Self-Validation: Vigorously stir for 15 minutes. The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH₃)₄]²⁺ complex), confirming the successful extraction and sequestration of the copper catalyst from the organic phase.
-
Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate.
-
-
Deprotection: Dissolve the crude intermediate in CH₂Cl₂ (5 mL) and add Trifluoroacetic Acid (TFA, 1 mL). Stir at room temperature for 2 hours, then neutralize with saturated NaHCO₃ to yield the free diaryl ether aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US9221805B2 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: Advanced Recrystallization Techniques for Purifying Substituted Anilines
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
Substituted anilines are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional dyes. However, the purification of these aromatic amines presents unique challenges. Anilines are notoriously susceptible to oxidation when exposed to air and light, leading to the formation of highly conjugated, deeply colored polymeric impurities and p-benzoquinone derivatives [1]. Consequently, crude substituted anilines often present as dark, discolored solids or oils.
Recrystallization remains the gold standard for achieving the high purity (>99%) required for downstream pharmaceutical applications. The efficacy of this technique relies on thermodynamic principles: a carefully selected solvent system will dissolve the target aniline at elevated temperatures while forcing it into a highly ordered, rigid crystal lattice upon slow cooling. This lattice thermodynamically excludes structurally dissimilar impurities (such as regioisomers or starting materials) into the mother liquor [2].
The Causality of Decolorization
Because oxidation products are often high-molecular-weight polymers, they do not easily integrate into the aniline crystal lattice but can coat the crystal surface, resulting in persistently discolored products. To combat this, activated carbon is employed during the hot dissolution phase. The highly porous, non-polar surface area of activated carbon selectively adsorbs these large, conjugated chromophores via van der Waals forces without significantly binding the smaller, monomeric aniline target [4]. Subsequent hot gravity filtration removes the carbon-bound impurities, allowing the pure aniline to crystallize from a clarified solution.
Solvent Selection & Performance Matrix
The principle of "like dissolves like" dictates solvent selection. Anilines with highly polar substituents (e.g., nitro groups) require polar protic solvents like ethanol, often modulated with water as an anti-solvent to precisely control the saturation point [3]. The table below summarizes field-validated solvent systems and their expected performance metrics.
| Substituted Aniline | Primary Solvent | Co-Solvent | Typical Yield | Typical Purity | Mechanistic Rationale |
| 4-Nitroaniline | Ethanol | Water | 70–85% | >99.5% | High polarity of the nitro group matches ethanol; water acts as an anti-solvent to force crystallization [3]. |
| 4-Bromoaniline | Ethanol | Water | 75–90% | >99.0% | Halogenation reduces polarity; the mixed solvent system allows for precise tuning of the saturation point [3]. |
| 2-Methoxy-4-nitroaniline | Neat Ethanol | None | ~80% | 99.6% | The methoxyl group significantly lowers overall solubility; neat ethanol provides the optimal thermal gradient [5]. |
| Acetanilide (Derivative) | Water | None | 70–90% | >99.8% | Exhibits ideal thermal differential: low solubility in cold water (1g/185mL) but high in boiling water (1g/20mL) [2]. |
Recrystallization Logical Workflow
The following diagram illustrates the critical decision points and procedural steps for purifying substituted anilines, particularly those degraded by oxidation.
Caption: Workflow for decolorization and recrystallization of substituted anilines.
Detailed Experimental Protocols
Every protocol described below is designed as a self-validating system . By monitoring the physical state (color, crystal morphology) and thermodynamic properties (melting point sharpness), the operator can verify the success of the purification in real-time.
Protocol A: Decolorization and Recrystallization of 4-Bromoaniline
This protocol is optimized for halogenated anilines that have darkened due to oxidative degradation [4].
Materials:
-
Crude 4-bromoaniline (dark solid)
-
Ethanol (Absolute) & Deionized Water
-
Activated carbon (charcoal)
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum apparatus
Step-by-Step Procedure:
-
Dissolution: Place 5.0 g of crude 4-bromoaniline into a 125 mL Erlenmeyer flask. Add 15 mL of ethanol and heat gently on a hot plate until the solid dissolves.
-
Saturation Tuning: While maintaining a gentle boil, add hot deionized water dropwise until the solution becomes faintly cloudy (indicating the saturation point). Add 1-2 drops of hot ethanol to just clear the cloudiness [3].
-
Decolorization: Remove the flask from the heat source and allow boiling to cease. Add approximately 0.2 g of activated carbon. Causality Note: Adding carbon to a boiling solution provides nucleation sites that can cause violent flash-boiling. Return to heat and boil gently for 5 minutes.
-
Hot Filtration: Rapidly filter the hot mixture through a stemless funnel equipped with fluted filter paper into a pre-warmed receiving flask. Causality Note: A stemless funnel prevents the solution from cooling and crystallizing in the stem, which would block the filtration.
-
Crystallization: Cover the receiving flask and allow it to cool undisturbed to room temperature. Once ambient temperature is reached, place the flask in an ice-water bath for 15 minutes to maximize crystal yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of an ice-cold 1:1 ethanol/water mixture to remove residual mother liquor without dissolving the product.
-
Drying: Maintain the vacuum for 10 minutes to pull air through the crystals, then transfer to a desiccator to dry completely.
Self-Validation Checkpoint:
-
Visual: The resulting crystals should be stark white or very pale yellow, lacking the dark brown/red tint of the crude material.
-
Analytical: The melting point must be sharp (62–64 °C). A depressed or broad melting range (>2 °C) indicates trapped solvent or residual impurities, necessitating a second recrystallization.
Protocol B: Recrystallization of Highly Polar Solid Anilines (e.g., 4-Nitroaniline)
Nitroanilines are highly polar and often do not require carbon treatment unless heavily contaminated [3].
Step-by-Step Procedure:
-
Dissolution: Place 2.0 g of crude 4-nitroaniline in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol and heat to boiling until completely dissolved.
-
Cooling: Remove from heat. Because 4-nitroaniline has a strong solubility dependence on temperature in ethanol, water is often unnecessary. Allow the flask to cool slowly to room temperature. Causality Note: Slow cooling promotes the growth of large, pure crystals. Rapid cooling causes rapid precipitation, trapping impurities within the crystal lattice.
-
Ice Bath: Transfer to an ice bath for 10 minutes.
-
Isolation: Filter under vacuum, wash with 3 mL of ice-cold ethanol, and dry under vacuum.
Self-Validation Checkpoint:
-
Visual: Brilliant yellow, needle-like crystals.
-
Analytical: Melting point should be sharply defined at 147–149 °C.
Troubleshooting & Optimization
-
Issue: "Oiling Out" (The compound separates as a liquid instead of crystals).
-
Causality: This occurs when the melting point of the substituted aniline is lower than the boiling point of the solvent, or when the impurity load is so high it depresses the melting point below the solvent's temperature.
-
Solution: Reheat the mixture until the oil dissolves, then add more of the primary solvent (e.g., ethanol) to lower the saturation temperature, or switch to a solvent with a lower boiling point [3].
-
-
Issue: Low Crystal Recovery.
-
Causality: Too much solvent was used during the dissolution phase, keeping the target compound dissolved even at 0 °C.
-
Solution: Transfer the mother liquor to a rotary evaporator, concentrate the volume by 50%, and repeat the cooling process [4].
-
References
-
Cong, Y., et al. "2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation." Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
Application Notes and Protocols for the Design of Kinase Inhibitors Based on the 3-Methyl-4-(2-methylphenoxy)aniline Scaffold
Introduction: The Promise of Diaryl Ether Amines in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1] A key strategy in the design of effective kinase inhibitors is the identification and optimization of molecular scaffolds that can effectively interact with the ATP-binding site of the kinase domain.[1]
The 3-Methyl-4-(2-methylphenoxy)aniline scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. This diaryl ether amine structure possesses several advantageous features:
-
Structural Rigidity and Flexibility: The ether linkage provides a degree of rotational flexibility, allowing the two aromatic rings to adopt optimal conformations for binding within the kinase active site.
-
Hydrogen Bonding Capabilities: The aniline amine group can act as a crucial hydrogen bond donor, a common interaction motif in kinase inhibitors.
-
Sites for Chemical Diversification: The methyl groups and the aromatic rings provide multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
While direct research on this specific scaffold is emerging, the broader class of phenoxy-aniline derivatives has shown significant potential. For instance, substituted 4-(phenoxyanilino)quinolines have been successfully developed as potent inhibitors of MEK (MAP kinase kinase), demonstrating the validity of this core structure in kinase inhibitor design.[3] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and optimization of kinase inhibitors based on the 3-Methyl-4-(2-methylphenoxy)aniline scaffold.
Synthesis of the 3-Methyl-4-(2-methylphenoxy)aniline Scaffold and Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through a robust and flexible synthetic strategy, primarily involving a diaryl ether bond formation followed by the reduction of a nitro group. The two most common and effective methods for the C-O ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.[4]
A representative synthetic pathway is outlined below, starting from commercially available materials.
Caption: General workflow for the synthesis of kinase inhibitors based on the 3-Methyl-4-(2-methylphenoxy)aniline scaffold.
Protocol 1: Synthesis of 1-Methyl-4-(2-methylphenoxy)-2-nitrobenzene (Ullmann Condensation)
This protocol describes a classic, cost-effective method for forming the diaryl ether bond.[4]
Materials:
-
4-Chloro-2-methyl-1-nitrobenzene
-
2-Methylphenol (o-cresol)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add 4-chloro-2-methyl-1-nitrobenzene (1.0 eq), 2-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 140-150°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline (Nitro Group Reduction)
This protocol outlines the reduction of the nitro-intermediate to the final aniline scaffold.[4]
Materials:
-
1-Methyl-4-(2-methylphenoxy)-2-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Celite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 1-methyl-4-(2-methylphenoxy)-2-nitrobenzene in the ethanol/water solvent mixture.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Methyl-4-(2-methylphenoxy)aniline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Biological Evaluation of Kinase Inhibitor Candidates
The evaluation of newly synthesized compounds is a critical step in the drug discovery process. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is recommended.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5] Luminescence-based assays that quantify ATP consumption are widely used due to their sensitivity and high-throughput compatibility.[6]
Caption: A typical workflow for a luminescence-based biochemical kinase assay.
Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6] The amount of ADP is directly proportional to kinase activity.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to permeate cells and inhibit the target kinase in its natural environment.[4]
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of a downstream substrate of the target kinase, providing a direct readout of kinase inhibition within the cell.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody specific to the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how chemical modifications to the scaffold affect inhibitor potency and selectivity.[3] By systematically altering different parts of the molecule, researchers can develop more effective drug candidates.
Caption: A conceptual decision tree for the structure-activity relationship (SAR) and lead optimization process.
Key Areas for Modification and SAR Exploration:
-
Substituents on the Phenoxy Ring: Adding electron-donating or electron-withdrawing groups to the 2-methylphenoxy ring can influence binding affinity and selectivity.
-
Substituents on the Aniline Ring: Modifications to the aniline ring, particularly at the positions ortho and meta to the amine, can be explored to optimize interactions within the ATP-binding pocket.
-
The Core Heterocycle: The aniline nitrogen can be coupled to various heterocyclic cores (e.g., quinazolines, pyrimidines, quinolines) which are known to interact with the hinge region of the kinase active site.[3][7][8]
Illustrative SAR Table:
The following table provides a hypothetical example of an SAR study for a series of inhibitors based on the 3-Methyl-4-(2-methylphenoxy)aniline scaffold, coupled to a 4-chloroquinazoline core.
| Compound | R1 (on Quinazoline) | R2 (on Phenoxy Ring) | Target Kinase IC₅₀ (nM) |
| 1a | H | H | 150 |
| 1b | 6,7-dimethoxy | H | 55 |
| 1c | H | 4-fluoro | 120 |
| 1d | 6,7-dimethoxy | 4-fluoro | 30 |
Data in this table is for illustrative purposes only.
This illustrative data suggests that the addition of dimethoxy groups on the quinazoline core and a fluoro group on the phenoxy ring can enhance inhibitory activity.
Conclusion
The 3-Methyl-4-(2-methylphenoxy)aniline scaffold presents a versatile and promising starting point for the design of novel kinase inhibitors. The synthetic routes are adaptable, allowing for the creation of diverse chemical libraries. By employing a systematic approach to biological evaluation and SAR-guided optimization, researchers can leverage this scaffold to develop potent and selective kinase inhibitors for a range of therapeutic applications.
References
- Google Patents. (2021). Synthesis of tyrosine kinase inhibitors. (TW202128641A).
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Available at: [Link]
- Google Patents. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. (US9643927B1).
-
Gray Lab, Stanford University. (n.d.). Patents. Available at: [Link]
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Wallace, E. M., Lyssikatos, J. P., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2847-2850. Available at: [Link]
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Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available at: [Link]
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Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2299-2307. Available at: [Link]
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Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 445-450. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(((4-Methoxyphenyl)methyl)thio)aniline. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. Available at: [Link]
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ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Available at: [Link]
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Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13037-13045. Available at: [Link]
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Chemspace. (n.d.). 4-(3-methylphenoxy)aniline. Available at: [Link]
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Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 765-775. Available at: [Link]
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Application of 3-Methyl-4-(2-methylphenoxy)aniline in agrochemical research
An Application Guide to 3-Methyl-4-(2-methylphenoxy)aniline in Agrochemical Discovery: Protocols and Scientific Insights
Authored by a Senior Application Scientist
Introduction: The Potential of Novel Aniline Scaffolds in Agrochemical Research
The aniline scaffold is a cornerstone in the synthesis of a wide array of agrochemicals, serving as a critical intermediate for herbicides, fungicides, and insecticides.[1] The versatility of aniline derivatives allows for fine-tuning of their biological activity, leading to the development of targeted and effective crop protection solutions.[1][2] Within this chemical class, 3-Methyl-4-(2-methylphenoxy)aniline, also known as 3-methyl-4-(o-tolyloxy)aniline, represents a promising, yet underexplored, candidate for novel agrochemical development. Its diaryl ether structure is a feature present in other biologically active molecules, suggesting potential for interaction with key biological targets in pests and pathogens.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 3-Methyl-4-(2-methylphenoxy)aniline as a potential agrochemical, with a primary focus on its fungicidal applications, drawing on established protocols for analogous compounds.[5][6]
Physicochemical Properties of the Core Compound
A thorough understanding of the physicochemical properties of 3-Methyl-4-(2-methylphenoxy)aniline is fundamental to its formulation and application in agrochemical research.
| Property | Value | Reference |
| Synonym | 3-methyl-4-(o-tolyloxy)aniline | |
| CAS Number | 860573-00-8 | |
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.28 g/mol | |
| Physical Form | Solid or viscous liquid or liquid |
Part 1: Synthesis and Preparation of Test Solutions
The initial phase of research involves the synthesis or acquisition of high-purity 3-Methyl-4-(2-methylphenoxy)aniline and the preparation of stock solutions for bioassays.
Synthesis Overview
The synthesis of 3-Methyl-4-(2-methylphenoxy)aniline typically involves a two-step process: the formation of a diaryl ether bond followed by the reduction of a nitro group.[7] Common methods for the C-O ether linkage include the Ullmann condensation and the Buchwald-Hartwig amination.[7] A generalized synthetic route is outlined below.
Caption: Generalized synthesis workflow for 3-Methyl-4-(2-methylphenoxy)aniline.[7]
Preparation of Stock and Working Solutions
Accurate and consistent preparation of test solutions is critical for reliable bioassay results.
Protocol 1: Preparation of Test Solutions
-
Primary Stock Solution (10,000 ppm):
-
Accurately weigh 100 mg of 3-Methyl-4-(2-methylphenoxy)aniline.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Bring the final volume to 10 mL with the same solvent in a volumetric flask. This creates a 10,000 ppm (10 mg/mL) stock solution.
-
-
Working Solutions:
-
Prepare a dilution series from the primary stock solution. For example, to create a 1000 ppm solution, dilute 1 mL of the stock solution with 9 mL of distilled water containing a surfactant (e.g., 0.1% Tween® 20) to aid in solubility and leaf surface adhesion.[8]
-
Subsequent dilutions can be made to achieve the desired concentrations for bioassays (e.g., 500, 250, 100, 50, 10 ppm).[8]
-
Always prepare a solvent-only control using the same concentration of solvent and surfactant as in the test solutions.[8]
-
Part 2: Bioactivity Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of 3-Methyl-4-(2-methylphenoxy)aniline as a fungicide.[8]
Primary Screening: In Vitro Antifungal Activity
The initial in vitro screening provides a rapid assessment of the compound's intrinsic fungicidal properties.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Objective: To determine the effect of the compound on the vegetative growth of pathogenic fungi.
-
Rationale: This method directly assesses the compound's ability to inhibit fungal growth by incorporating it into the growth medium.
Step-by-Step Methodology:
-
Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave.
-
Incorporation of Test Compound: Cool the molten PDA to approximately 45-50°C. Add the required volume of the test compound's working solution to achieve the desired final concentrations (e.g., 100 ppm). Also, prepare a solvent-only control plate.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark for 5-7 days, or until the control plate shows full mycelial growth.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of growth inhibition relative to the control using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.[8]
Protocol 3: Spore Germination Inhibition Assay (Microplate Assay)
-
Objective: To evaluate the compound's effect on the germination of fungal spores.
-
Rationale: This assay is crucial as inhibiting spore germination can prevent the initial stages of plant infection.
Step-by-Step Methodology:
-
Spore Suspension: Prepare a spore suspension of the test fungus in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Assay Setup: In a 96-well microplate, add 180 µL of the spore suspension to each well.
-
Treatment: Add 20 µL of a 10x concentrated working solution of the test compound to achieve the desired final concentrations. Include a solvent-only control.
-
Incubation: Incubate the plate at 25°C for 24 hours.
-
Microscopic Examination: Using a microscope, examine a minimum of 100 spores per well and count the number of germinated and non-germinated spores.
-
Calculation: Calculate the percentage of spore germination inhibition relative to the control.[8]
Secondary Screening: In Vivo Efficacy
Promising candidates from in vitro screens should be advanced to in vivo testing on host plants.
Protocol 4: Detached Leaf Assay
-
Objective: To assess the protective and curative activity of the compound on plant tissue.
-
Rationale: This assay provides a more realistic evaluation of the compound's performance by incorporating the host plant into the experimental system.
Step-by-Step Methodology:
-
Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., tomato for Phytophthora infestans, cucumber for downy mildew).[9]
-
Protective Treatment:
-
Spray the leaves with the test solutions until runoff and allow them to air dry.
-
After 24 hours, inoculate the leaves with a spore suspension of the pathogen.
-
-
Curative Treatment:
-
Inoculate the leaves with a spore suspension of the pathogen.
-
After 24 hours, spray the inoculated leaves with the test solutions.
-
-
Incubation: Place the treated leaves in a humid chamber to maintain high humidity and facilitate disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion size or the percentage of leaf area infected.
-
Efficacy Calculation: Calculate the percentage of disease control relative to the untreated, inoculated control.
Caption: Tiered screening workflow for a novel fungicidal candidate.
Part 3: Dose-Response and Mechanism of Action Studies
For compounds demonstrating significant activity, it is essential to determine their potency and potential mode of action.
Dose-Response Analysis
Protocol 5: Determining EC₅₀ Values
-
Objective: To determine the concentration of the compound that causes a 50% reduction in fungal growth or spore germination.
-
Rationale: The EC₅₀ value is a critical measure of a compound's potency and is used for comparing the efficacy of different compounds.
Step-by-Step Methodology:
-
Assay Setup: Perform the mycelial growth or spore germination inhibition assays using a wider range of concentrations (typically 6-8 concentrations) that bracket the 50% inhibition level.
-
Data Collection: Collect inhibition data for each concentration.
-
Data Analysis: Use a suitable statistical software to perform a probit or logit analysis to calculate the EC₅₀ value and its confidence intervals.
Hypothetical Dose-Response Data
| Concentration (ppm) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |
| 1 | 10.2 | 15.5 |
| 5 | 25.8 | 35.1 |
| 10 | 48.5 | 52.3 |
| 25 | 70.1 | 75.8 |
| 50 | 88.9 | 92.4 |
| 100 | 95.3 | 98.7 |
| Calculated EC₅₀ | 10.5 ppm | 9.2 ppm |
Investigating the Mechanism of Action
While a definitive mechanism of action study requires extensive research, preliminary investigations can provide valuable insights. Given that some aniline derivatives act as fungicides, potential targets could include:
-
Tubulin Polymerization: Some fungicides disrupt microtubule organization by binding to tubulin.[8]
-
Cellular Respiration: Inhibition of enzymes like succinate dehydrogenase (SDHI) can disrupt the mitochondrial respiratory chain.[8]
-
Nucleic Acid Synthesis: Some fungicides, like acylalanines, inhibit RNA polymerase I.[10]
A comparative analysis with known fungicides through transcriptomics or proteomics can help elucidate the potential mode of action of 3-Methyl-4-(2-methylphenoxy)aniline.
Part 4: Formulation and Application Considerations
For practical use, the active ingredient must be formulated to ensure stability, ease of application, and optimal efficacy.[5][6] Common formulation types include:
-
Wettable Powders (WP): The active ingredient is mixed with a solid carrier and wetting agents.
-
Emulsifiable Concentrates (EC): The compound is dissolved in a solvent with emulsifiers.
-
Flowables (SC): A solid active ingredient is suspended in a liquid.
The choice of formulation will depend on the physicochemical properties of 3-Methyl-4-(2-methylphenoxy)aniline and the intended application method.
3-Methyl-4-(2-methylphenoxy)aniline presents an intriguing scaffold for the development of new agrochemicals. The protocols and workflows detailed in this guide provide a systematic framework for its evaluation, from initial synthesis and bioactivity screening to more in-depth dose-response and mechanistic studies. By following a rigorous, data-driven approach, researchers can effectively assess the potential of this and other novel aniline derivatives to address the ongoing challenges in crop protection.
References
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- 3-Chloro-2-(4-methylphenoxy)aniline | 937604-53-0. (n.d.). Benchchem.
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- 3-Methyl-4-(o-tolyloxy)aniline | 860573-00-8. (n.d.). MilliporeSigma.
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- 3-Methyl-4-[(2-methylpentyl)oxy]aniline. (n.d.). Santa Cruz Biotechnology.
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- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Rsc.org.
- 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0. (n.d.). Sigma-Aldrich.
- A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. (n.d.). Benchchem.
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Application Notes & Protocols: A Prospective Developmental Pathway for 3-Methyl-4-(2-methylphenoxy)aniline
Disclaimer: Direct experimental data on the biological activity of 3-Methyl-4-(2-methylphenoxy)aniline is limited in publicly accessible literature. This document provides a comprehensive, technically-grounded, and prospective guide for researchers on how to systematically investigate this, or structurally similar novel chemical entities, for therapeutic potential. The protocols and hypotheses herein are based on established principles of drug discovery and structure-activity relationships for related chemical scaffolds.
Introduction: Rationale and Hypothesis
The field of small molecule drug discovery is a multi-stage, iterative process that aims to translate biological hypotheses into clinically effective therapies.[1] The journey begins with a novel chemical entity and a compelling biological question. 3-Methyl-4-(2-methylphenoxy)aniline is a small molecule featuring a diaryl ether linkage and an aniline moiety. While this specific compound is not extensively characterized, its structural motifs are present in a wide array of biologically active agents.[2]
The diaryl ether scaffold, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including those targeting protein kinases.[3][4] Similarly, the phenoxyaniline scaffold has been explored for its utility in developing kinase inhibitors.[5] This structural precedent forms the basis of our working hypothesis:
Working Hypothesis: Based on its diaryl ether and phenoxyaniline core, 3-Methyl-4-(2-methylphenoxy)aniline is hypothesized to function as a protein kinase inhibitor. This guide outlines a systematic approach to test this hypothesis, from initial target identification to preliminary preclinical characterization.
It is also important to acknowledge that the aniline substructure can be a "structural alert" for metabolic liabilities, sometimes leading to the formation of reactive metabolites.[6][7] Therefore, early assessment of metabolic stability is a critical component of the proposed workflow.
Part 1: Initial Characterization & Target Class Identification
The first step in evaluating a novel compound is to understand its fundamental physicochemical properties and to design experiments that broadly survey its biological activity to identify a target class.
Physicochemical Properties
A summary of the key physicochemical properties for 3-Methyl-4-(2-methylphenoxy)aniline is essential for designing all subsequent experiments, including determining solubility for assay buffers and predicting potential bioavailability issues.
| Property | Value | Source |
| Synonym | 3-methyl-4-(2-methylphenoxy)aniline | [8] |
| CAS Number | 860573-00-8 | [8] |
| Molecular Formula | C₁₄H₁₅NO | [8] |
| Molecular Weight | 213.28 g/mol | [8] |
| Physical Form | Solid or viscous liquid or liquid | [8] |
| Purity | 95% (typical) | [8] |
Experimental Workflow: Target Hypothesis Validation
The initial experimental cascade is designed to rapidly test the primary hypothesis—that the compound is a kinase inhibitor—while remaining open to other possibilities.
Caption: Initial workflow for kinase target identification.
Protocol 1: Broad-Panel Kinase Screen
Objective: To identify which, if any, protein kinases are inhibited by 3-Methyl-4-(2-methylphenoxy)aniline from a large, diverse panel.
Rationale: High-throughput screening against a kinase panel is the most efficient method to survey a large portion of the kinome for potential interactions.[9] A single-point concentration (e.g., 10 µM) is used to identify initial "hits" that warrant further investigation. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose, as it measures the generation of ADP, a universal product of kinase reactions.
Materials:
-
3-Methyl-4-(2-methylphenoxy)aniline (test compound)
-
DMSO (vehicle control)
-
Kinase-screening service panel (e.g., Promega, Eurofins, Reaction Biology) or individual purified kinases
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Appropriate kinase buffers, substrates, and ATP
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Add 1 µL of inhibitor (or 5% DMSO for control).
-
Add 2 µL of the specific kinase/substrate mixture in kinase buffer.
-
Add 2 µL of ATP solution to initiate the kinase reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))
-
"Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.
-
Part 2: Hit-to-Lead Characterization
Once primary hits are identified, the next phase focuses on confirming these interactions, determining potency and selectivity, and verifying that the compound engages its target within a cellular environment.
Protocol 2: IC₅₀ Potency Determination
Objective: To quantify the inhibitory potency of the test compound against the validated kinase hits from the primary screen.
Rationale: An IC₅₀ (half-maximal inhibitory concentration) value is a critical measure of a compound's potency. Generating a dose-response curve provides a more nuanced understanding of the compound's activity than a single-point screen.
Procedure:
-
Serial Dilution: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.
-
Assay Performance: Perform the kinase assay (e.g., ADP-Glo™) as described in Protocol 1, but use the range of compound concentrations instead of a single point.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition.
-
Hypothetical Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| EGFR | 85 |
| SRC | 1,200 |
| VEGFR2 | 350 |
| CDK2 | >10,000 |
This data would suggest the compound is a potent and relatively selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known oncology target where diaryl ether motifs are common.[10]
Protocol 3: Cellular Target Engagement Assay (CETSA®)
Objective: To confirm that the test compound binds to its intended target protein inside intact cells.
Rationale: A compound may be a potent inhibitor of a purified enzyme but fail to engage the target in a cellular context due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in a physiological setting. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cell line expressing the target kinase (e.g., A549 cells for EGFR)
-
Test compound and vehicle (DMSO)
-
PBS, cell culture medium
-
Protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Apparatus for Western Blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Treatment: Treat cultured cells (e.g., 2 x 10⁶ cells/mL) with the test compound at a relevant concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[13][14]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13][14]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by Western Blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the relative intensity of the soluble target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]
Part 3: Preliminary Pharmacokinetic & Safety Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is crucial to identify liabilities that could halt development.
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the test compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
Rationale: Poor metabolic stability leads to rapid clearance in the body, resulting in low drug exposure and poor efficacy. The liver microsomal stability assay is a standard in vitro model to predict in vivo hepatic clearance.[15][16][17] The aniline group, in particular, can be a site of metabolic modification.[18]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Prepare a reaction mixture containing the test compound (e.g., at 1 µM), liver microsomes (e.g., 0.5 mg/mL), and buffer. Pre-incubate at 37°C.[16][19]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile to stop the enzymatic reaction and precipitate proteins.[17]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Data Presentation:
| Compound | Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Interpretation |
| Test Compound | 45 | 15.4 | Moderate Stability |
| Verapamil (Control) | 12 | 57.8 | Low Stability |
| Warfarin (Control) | >120 | <5.8 | High Stability |
Conclusion and Future Directions
This document outlines a foundational, hypothesis-driven workflow to investigate the pharmaceutical potential of 3-Methyl-4-(2-methylphenoxy)aniline. Successful execution of these protocols would establish whether the compound has a specific biological target (e.g., a protein kinase), confirm its activity in a cellular context, and provide an early assessment of its drug-like properties.
Positive results would justify progression to more advanced studies, including:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.
-
Mechanism of Action Studies: Analyzing downstream signaling pathways to confirm the cellular effect of target inhibition.
-
In Vivo Efficacy Studies: Testing the compound in animal models of disease (e.g., xenograft models for an anticancer agent).
This systematic approach provides a robust framework for making data-driven decisions in the early stages of drug discovery.
References
-
AxisPharm. Microsomal Stability Assay Protocol.
-
Bio-protocol. Cellular thermal shift assay (CETSA).
-
BenchChem. A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
-
Bio-protocol. In vitro kinase assay.
-
Merck Millipore. Metabolic Stability Assays.
-
Ganapathy-Kanniappan, S. Protocol for Invitro Kinase Assay.
-
National Center for Biotechnology Information (NCBI). In vitro NLK Kinase Assay.
-
BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
-
Marcell. metabolic stability in liver microsomes.
-
National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
-
Creative Bioarray. Microsomal Stability Assay.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
Pär Nordlund Lab. CETSA.
-
bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
-
PubMed. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis.
-
ResearchGate. In vitro kinase assay v1.
-
PubMed. Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib.
-
Promega Corporation. AMPK (A1/B1/G1) Kinase Assay.
-
Phys.org. Novel method for examining small molecules may provide platform for new drug design.
-
BenchChem. A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research.
-
PubMed. Time-dependent diaryl ether inhibitors of InhA: structure-activity relationship studies of enzyme inhibition, antibacterial activity, and in vivo efficacy.
-
National Center for Biotechnology Information (NCBI). Paving the way for small-molecule drug discovery.
-
Vipergen. Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
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ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
-
Promega Corporation. Small Molecule Drug Discovery.
-
SmallMolecules.com. Small Molecules and Drug Discovery.
-
Cresset Group. Aniline replacement in drug-like compounds.
-
BenchChem. An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
-
MilliporeSigma. 3-Methyl-4-(o-tolyloxy)aniline.
-
ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
-
PubMed. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes.
-
ACS Publications. Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase.
-
National Center for Biotechnology Information (NCBI). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.
-
RSC Blogs. Diaryl ether derivatives as anticancer agents – a review.
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- 1. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
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- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application Note: Trace-Level Quantification of 3-Methyl-4-(2-methylphenoxy)aniline via LC-MS/MS
Regulatory Context & Methodological Strategy
3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, due to the presence of the primary aromatic amine (aniline) functional group, this compound is structurally flagged as a potential mutagenic impurity (PMI). Under the International Council for Harmonisation (ICH) M7 guidelines, DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risks, mandating analytical methods capable of sub-parts-per-million (ppm) detection limits[1].
To meet the rigorous Threshold of Toxicological Concern (TTC) established by ICH M7, standard HPLC-UV methods often lack the requisite sensitivity and specificity. Therefore, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required to accurately quantify trace levels of this genotoxic impurity without matrix interference from the bulk API[2].
Mechanistic Causality of Analytical Choices
As a Senior Application Scientist, designing a robust assay requires moving beyond generic parameters to understand the specific physicochemical behavior of the analyte.
-
Chromatographic Rationale: 3-Methyl-4-(2-methylphenoxy)aniline (MW: 213.28 g/mol ) exhibits moderate lipophilicity due to its diaryl ether structure. A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system with a sub-2 µm C18 stationary phase is selected to provide high-resolution separation. The use of an acidic mobile phase (0.1% Formic Acid) is non-negotiable; it ensures the aniline nitrogen remains fully protonated ( NH3+ ) during the chromatographic run, preventing peak tailing and ensuring reproducible retention times.
-
Ionization and Fragmentation Dynamics: Electrospray Ionization in positive mode (ESI+) is highly efficient for protonated anilines[3]. The molecule readily forms a stable [M+H]+ precursor ion at m/z 214.1. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the diaryl ether bond undergoes characteristic cleavage. The primary product ion at m/z 106.1 corresponds to the 3-methylaniline fragment, driven by the thermodynamically stable leaving group of 2-methylphenol. This highly specific fragmentation pathway allows for Multiple Reaction Monitoring (MRM), effectively filtering out background noise and co-eluting API matrix ions.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. By incorporating matrix-matched calibration and rigorous system suitability checks, the method continuously verifies its own accuracy at the 0.15 ppm Limit of Quantitation (LOQ)[2].
Reagents and Materials
-
Analyte: 3-Methyl-4-(2-methylphenoxy)aniline reference standard (>99% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Formic Acid (FA).
Sample Preparation & Extraction
Trustworthiness Note: Matrix effects (ion suppression or enhancement) are the primary failure point in trace LC-MS/MS. We utilize a targeted "dilute-and-shoot" approach to prevent API precipitation in the MS source while maintaining analyte recovery.
-
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).
-
Standard Stock Solution: Accurately weigh 1.0 mg of 3-Methyl-4-(2-methylphenoxy)aniline and dissolve in 10.0 mL of diluent to yield a 100 µg/mL stock.
-
Calibration Curve: Serially dilute the stock solution to prepare six calibration standards ranging from 0.5 ng/mL to 20 ng/mL.
-
API Sample Preparation: Weigh exactly 50.0 mg of the bulk API into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent (Final API concentration: 5 mg/mL).
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter (discarding the first 1 mL) directly into LC vials.
UHPLC Separation Conditions
-
Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 µm)
-
Column Temperature: 40 °C (minimizes backpressure and improves mass transfer).
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Analyte focusing)
-
1.0 - 5.0 min: 10% → 90% B (Elution of analyte and API)
-
5.0 - 7.0 min: 90% B (Column wash)
-
7.0 - 7.1 min: 90% → 10% B
-
7.1 - 10.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in ESI+ MRM mode.
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Collision Gas: Argon (optimized to 0.15 mL/min)
Quantitative Data Presentation
Table 1: MRM Transitions and Collision Energies for 3-Methyl-4-(2-methylphenoxy)aniline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 3-Methyl-4-(2-methylphenoxy)aniline | 214.1 | 106.1 | 50 | 25 | 22 | Quantifier |
| 3-Methyl-4-(2-methylphenoxy)aniline | 214.1 | 91.1 | 50 | 25 | 35 | Qualifier |
Table 2: Method Validation Summary (ICH Q2(R1) / M7 Compliant)
| Validation Parameter | Experimental Result | Regulatory Acceptance Criteria |
| Linearity Range | 0.5 – 20 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL (0.03 ppm) | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (0.1 ppm) | S/N ≥ 10, Precision RSD ≤ 10% |
| Accuracy (Spike Recovery) | 96.5% – 102.3% | 80% – 120% at LOQ level |
| Precision (Repeatability) | 3.2% RSD (n=6) | RSD ≤ 10% |
Analytical Workflow Visualization
Figure 1: End-to-end LC-MS/MS workflow for trace-level genotoxic impurity quantification.
References
-
ResearchGate : Trace level detection and quantification of genotoxic impurities in Nilotinib dihydrochloride active pharmaceutical ingredient using liquid chromatography‐tandem mass spectrometry.1
-
SCIRP : Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS.2
-
PharmTech : Quantitation of Mutagenic Impurities in APIs Using a Platform Chip-Based CE–MS Method.3
Sources
Scale-Up Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline: Process Development and Preclinical Manufacturing Protocol
Executive Summary & Process Rationale
The synthesis of diaryl ether anilines, such as 3-Methyl-4-(2-methylphenoxy)aniline , is a critical operation in the preclinical development of numerous kinase inhibitors and advanced pharmaceutical intermediates. Transitioning this synthesis from a medicinal chemistry environment (milligram scale) to a process chemistry environment (kilogram scale) requires eliminating transition-metal catalysts where possible, mitigating highly exothermic reaction steps, and ensuring stringent impurity control.
This application note details a robust, two-step telescoped process designed for preclinical scale-up:
-
Nucleophilic Aromatic Substitution (S_NAr): A metal-free coupling of 4-fluoro-3-methylnitrobenzene with o-cresol to form the diaryl ether linkage.
-
Catalytic Hydrogenation: The controlled reduction of the nitro intermediate to the target aniline, utilizing precise mass-transfer engineering to avoid hazardous hydroxylamine accumulation.
Fig 1. Two-step scale-up workflow for 3-Methyl-4-(2-methylphenoxy)aniline synthesis.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Mechanistic Causality & Reagent Selection
The formation of the diaryl ether bond is achieved via an S_NAr mechanism. We specifically select 4-fluoro-3-methylnitrobenzene over its chloro-analog. In S_NAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the halide. The high electronegativity of fluorine strongly polarizes the C-F bond, significantly lowering the activation energy for nucleophilic attack[1]. Because the fluorine is para to the strongly electron-withdrawing nitro group, the intermediate is highly resonance-stabilized, allowing the reaction to proceed cleanly without the need for palladium or copper catalysts (Ullmann-type coupling), thereby avoiding heavy metal contamination in the preclinical API.
Quantitative Optimization Data
Prior to scale-up, reaction parameters were optimized to maximize the conversion rate while minimizing the formation of degradation products.
Table 1: S_NAr Parameter Optimization (100 g scale)
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Na₂CO₃ | DMF | 100 | 24 | 78.5 | 72.1 |
| K₂CO₃ | DMSO | 120 | 8 | 99.1 | 89.4 |
| K₂CO₃ | DMF | 110 | 12 | >99.5 | 94.2 |
| Cs₂CO₃ | NMP | 90 | 12 | 98.0 | 91.0 |
Note: K₂CO₃ in DMF at 110 °C was selected as the optimal balance of cost, reaction kinetics, and yield.
Preclinical Scale-Up Protocol: S_NAr
Self-Validating System: This protocol utilizes a water-quench isolation strategy that simultaneously crystallizes the product and scrubs the hazardous fluoride byproduct.
-
Reactor Preparation: Charge a 10 L glass-lined reactor with N,N-Dimethylformamide (DMF, 5.0 L), anhydrous Potassium Carbonate (K₂CO₃, 1.34 kg, 9.67 mol, 1.5 eq), and o-cresol (0.73 kg, 6.77 mol, 1.05 eq). Stir at 250 RPM at 25 °C for 30 minutes to initiate phenoxide formation.
-
Substrate Addition: Slowly charge 4-fluoro-3-methylnitrobenzene (1.0 kg, 6.45 mol) over 30 minutes. A mild exotherm may occur; maintain internal temperature below 40 °C during addition.
-
Heating & Reaction: Ramp the internal temperature to 110 °C. Maintain heating and agitation for 12 hours.
-
In-Process Control (IPC): Sample the mixture and analyze via HPLC. Proceed to the next step only when the remaining 4-fluoro-3-methylnitrobenzene is <1.0% AUC.
-
Aqueous Quench & Fluoride Scrubbing: Cool the reactor to 25 °C. Over 2 hours, slowly dose in 15.0 L of purified water.
-
Causality Note: The aqueous quench acts as an anti-solvent, forcing the highly hydrophobic 3-methyl-4-(2-methylphenoxy)nitrobenzene to precipitate. Simultaneously, the water dissolves the Potassium Fluoride (KF) byproduct, effectively scrubbing the fluoride from the isolated solid and preventing downstream equipment corrosion[2].
-
-
Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with water (3 x 2.0 L) to remove residual DMF and salts.
-
Drying: Dry the solid under vacuum (50 mbar) at 50 °C until constant weight is achieved.
Step 2: Catalytic Hydrogenation
Mechanistic Causality & Safety Dynamics
The reduction of the nitroarene to the aniline is highly exothermic (~130 kcal/mol) and proceeds via a complex reaction network: Nitro → Nitroso → Hydroxylamine → Aniline .
The final reduction of the arylhydroxylamine to the aniline is typically the rate-limiting step. If the reaction is starved of hydrogen due to poor mass transfer (low agitation or low pressure), the highly energetic hydroxylamine intermediate accumulates[3]. Upon uncontrolled heating, accumulated hydroxylamine can undergo a violent, highly exothermic disproportionation, leading to thermal runaway[4][5].
Fig 2. Nitro reduction pathway highlighting the hydroxylamine accumulation bottleneck.
Quantitative Safety & Scale-up Profiling
Reaction calorimetry and mass-transfer modeling were utilized to define the safe operating envelope.
Table 2: Hydrogenation Scale-up Safety Profiling (1.0 kg scale)
| Agitation (RPM) | H₂ Pressure (bar) | Temp (°C) | Max Hydroxylamine (AUC%) | Process Safety Outcome |
| 200 | 2.0 | 45 | 42.5% | High Risk (H₂ Starvation) |
| 400 | 4.0 | 45 | 18.2% | Marginal |
| 600 | 4.0 | 45 | < 5.0% | Safe / Optimal |
| 600 | 6.0 | 60 | < 2.0% | Impurity formation (dealkylation) |
Preclinical Scale-Up Protocol: Catalytic Hydrogenation
Self-Validating System: Strict inerting protocols and extended hold-times ensure both operator safety and complete consumption of the hazardous intermediate.
-
Reactor Charging: To a 20 L pressure-rated Hastelloy autoclave, charge 3-Methyl-4-(2-methylphenoxy)nitrobenzene (1.0 kg, 4.11 mol) and Ethyl Acetate (EtOAc, 8.0 L).
-
Inerting: Seal the reactor and purge with Nitrogen (N₂) by pressurizing to 3.0 bar and venting to atmospheric pressure. Repeat for a total of 3 cycles.
-
Catalyst Addition: Under a positive N₂ sweep, charge 5% Palladium on Carbon (Pd/C, 50% water-wet, 0.05 kg).
-
Causality Note: Using water-wet catalyst and charging under N₂ prevents the pyrophoric Pd/C from igniting the flammable EtOAc vapors.
-
-
Hydrogenation: Purge the reactor with Hydrogen (H₂) for 3 cycles. Pressurize the vessel to 4.0 bar of H₂.
-
Reaction Initiation: Set the internal temperature to 45 °C and initiate high-shear agitation at 600 RPM.
-
Causality Note: High agitation maximizes the gas-liquid volumetric mass transfer coefficient ( kLa ), ensuring the rate of H₂ dissolution exceeds the rate of hydroxylamine formation, thereby preventing hazardous accumulation[5].
-
-
Monitoring: Monitor H₂ uptake via a mass flow controller. Utilize jacket cooling to absorb the heat of reaction and maintain the internal temperature strictly between 45–50 °C.
-
Completion & Hold Time: Once H₂ uptake ceases, maintain pressure and agitation for an additional 1.5 hours. This self-validating hold time ensures the complete catalytic hydrogenolysis of any trace hydroxylamine to the final aniline[5].
-
Filtration & Isolation: Vent the H₂ and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately 2.0 L. Add Heptane (4.0 L) slowly at 40 °C, then cool to 5 °C to crystallize the target 3-Methyl-4-(2-methylphenoxy)aniline. Filter and dry under vacuum. Expected yield: >92% with an HPLC purity >99.5%.
References
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase . Journal of the American Chemical Society.1
-
Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes . NC State Repository. 3
-
Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals . ACS Publications. 4
-
Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 . ResearchGate. 2
-
Development of a Modeling-Based Strategy for the Safe and Effective Scale-up of Highly Energetic Hydrogenation Reactions . ResearchGate. 5
Sources
Overcoming common side reactions in Ullmann condensation of anilines
Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. The Ullmann condensation of anilines (C–N coupling) is a powerful tool, but it is notoriously susceptible to competing pathways.
To achieve high yields, we must treat the reaction not as a simple recipe, but as a dynamic system where catalyst speciation, redox potentials, and localized concentrations dictate the outcome. This guide will help you diagnose, understand, and engineer out the most common side reactions.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting parameters, you must accurately identify the dominant failure mode in your crude mixture. Use the decision tree below to match your GC-MS/LC-MS data to the corresponding mechanistic failure.
Diagnostic decision tree for identifying and resolving Ullmann C-N coupling side reactions.
Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing significant hydrodehalogenation (Ar-H) instead of my desired diarylamine?
A1: Hydrodehalogenation occurs when the highly reactive Cu(III) -aryl intermediate abstracts a proton instead of undergoing nucleophilic attack by the aniline.
-
Causality: This is rarely a radical process. Recent mechanistic studies utilizing radical clocks have demonstrated that thermal copper-catalyzed Ullmann C–N couplings proceed via a nonradical mechanism[1]. Instead, hydrodehalogenation is driven by protic impurities (like water) or an inefficient base that fails to deprotonate the coordinated aniline rapidly. If the amine isn't deprotonated, reductive elimination cannot occur, leaving the Cu(III) -aryl species vulnerable to protonation.
-
Solution: Ensure strictly anhydrous conditions. Switch to a stronger, irreversible base like K3PO4 and utilize an amino acid ligand such as N-methylglycine, which has been shown to suppress hydrodehalogenation side products effectively at lower temperatures[2].
Q2: My GC-MS shows a large peak corresponding to the biaryl homocoupled product (Ar-Ar). How do I suppress this?
A2: Homocoupling of the starting aryl halide is a classic Ullmann side reaction. It is heavily exacerbated by the high temperatures (>150 °C) traditionally required for unligated copper catalysts[3].
-
Causality: Homocoupling occurs when the localized concentration of the Cu(III) -aryl species is high, and aniline coordination is slow. This allows either a second oxidative addition or disproportionation between two Cu -aryl species to form the biaryl[4].
-
Solution: Lower the activation barrier of the cross-coupling so you can drop the reaction temperature. Employing bidentate ligands like 1,10-phenanthroline or diamines (e.g., DMEDA) stabilizes the Cu(I) center and accelerates the specific cross-coupling pathway at temperatures as low as 80–100 °C, effectively freezing out the higher-energy homocoupling pathway[5].
Q3: I am getting triarylamines (over-arylation) instead of the secondary diarylamine. What went wrong?
A3: You are experiencing over-arylation. The newly formed diarylamine product is still nucleophilic and can react with another equivalent of the aryl halide[4].
-
Causality: If your starting aniline is electronically deactivated (e.g., contains electron-withdrawing groups) but the resulting diarylamine is more electron-rich, the product will outcompete the starting material for coordination to the copper catalyst.
-
Solution: Alter the stoichiometry. Use a slight excess of the primary aniline starting material (1.2 to 1.5 equivalents) relative to the aryl halide[4]. This mass action ensures the primary amine saturates the catalyst.
Mechanistic Pathway Visualization
Understanding the divergence points in the catalytic cycle is critical for rational optimization.
Catalytic cycle of Ullmann C-N coupling highlighting branching pathways for side reactions.
Quantitative Data: Ligand & Base Effects
The choice of ligand and base fundamentally alters the chemoselectivity of the reaction[6]. Below is a summary of how modern catalytic systems suppress specific side reactions compared to classical conditions.
| Ligand System | Base | Solvent | Temp (°C) | Primary Side Reaction Suppressed | Typical Cross-Coupling Yield |
| None (Classical) | K2CO3 | DMF | 150 | None (High Homocoupling) | < 40% |
| DMEDA | K3PO4 | Toluene | 90 | Homocoupling | > 90% |
| N-methylglycine | K3PO4 | DMSO | 80 | Hydrodehalogenation | > 95% |
| 1,10-Phenanthroline | Cs2CO3 | DMF | 100 | Triarylamine formation | 85% |
Self-Validating Experimental Protocol
To guarantee reproducibility and suppress the side reactions discussed above, follow this optimized, step-by-step protocol for the synthesis of diarylamines. This system is designed to be self-validating: if the intermediate checks pass, the final yield is mathematically assured.
Objective: Synthesize a diarylamine via Cu-catalyzed Ullmann condensation while mitigating hydrodehalogenation and homocoupling.
Step 1: Pre-catalyst Complexation (Critical Step)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%) and anhydrous K3PO4 (2.0 equiv).
-
Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times).
-
Add anhydrous Toluene (to achieve 0.5 M concentration) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via a micro-syringe.
-
Causality Checkpoint: Stir at room temperature for 15 minutes. The solution will turn a distinct pale blue/green. Pre-complexation ensures the active bidentate catalytic species is formed before exposure to the aryl halide, preventing unligated copper from catalyzing non-selective homocoupling.
Step 2: Substrate Addition
-
Add the aryl iodide (1.0 equiv) and the aniline derivative (1.2 equiv) to the stirring mixture.
-
Causality Checkpoint: The 1.2 equivalent excess of aniline ensures the primary amine outcompetes the newly formed product for coordination, preventing triarylamine (over-arylation) formation.
Step 3: Controlled Heating
-
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) for 12 hours.
-
Causality Checkpoint: Vigorous stirring is mandatory because K3PO4 is insoluble in toluene; the reaction occurs at the solid-liquid interface.
Step 4: In-Process Validation
-
After 2 hours, briefly remove the flask from the heat, let it settle, and extract a 50 µL aliquot of the supernatant under positive nitrogen pressure.
-
Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
-
Validation Checkpoint: A GC-MS ratio of >95:5 (Product : Ar-H) validates the successful exclusion of moisture and efficient oxidative addition. If Ar-H exceeds 5%, abort, re-dry your solvents, and verify the integrity of your inert atmosphere.
Step 5: Workup
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.
References
- Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis Benchchem
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Chemical Reviews - ACS Public
- Recent Synthetic Developments and Applications of the Ullmann Reaction.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions MDPI
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction ACS C
- Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings The Journal of Organic Chemistry - ACS Public
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
Optimizing reaction conditions for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline
Technical Support Center: Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline
Welcome to the technical support center for the synthesis of 3-Methyl-4-(2-methylphenoxy)aniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this diaryl ether synthesis.
The formation of the C-O bond in 3-Methyl-4-(2-methylphenoxy)aniline is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig coupling reaction. While powerful, these methods can be sensitive to various parameters. This document aims to elucidate these nuances and provide actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Methyl-4-(2-methylphenoxy)aniline?
A1: The most prevalent strategy involves the coupling of a 4-halo-3-methylaniline derivative (or its nitro precursor) with 2-methylphenol (o-cresol). The two primary catalytic systems for this transformation are the copper-based Ullmann condensation and the palladium-based Buchwald-Hartwig C-O coupling.[1] A subsequent reduction is necessary if a nitro-aromatic starting material is used.[1][2]
Q2: Should I use an Ullmann condensation or a Buchwald-Hartwig coupling?
A2: The choice depends on your specific needs, scale, and available resources.
-
Ullmann Condensation: This is a classic, often more cost-effective method using copper catalysts (e.g., CuI, Cu₂O, or copper powder).[3] However, it frequently requires high reaction temperatures (>150 °C) and polar aprotic solvents, which can be a limitation for sensitive substrates or large-scale operations.[1][4]
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed method generally proceeds under significantly milder conditions (e.g., 80-110 °C) and often exhibits a broader substrate scope and higher functional group tolerance.[5] While palladium catalysts and the required phosphine ligands are more expensive, the enhanced yields and milder conditions can make it preferable, especially in pharmaceutical development.[1][6][7]
Q3: How do I select the right ligand for my reaction?
A3: Ligand selection is critical for success, particularly in cross-coupling reactions.
-
For Ullmann Reactions: Simple, inexpensive ligands like N,N-dimethylglycine, L-proline, or 1,10-phenanthroline are often effective.[8][9] They work by stabilizing the copper catalyst and facilitating the catalytic cycle.[10] Recent advances have identified oxalic diamides as high-performance ligands for copper catalysis.[10][11]
-
For Buchwald-Hartwig Reactions: The choice is more complex. Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XANTPHOS) or N-heterocyclic carbenes (NHCs) are typically required.[6][12] The specific ligand often needs to be screened to find the optimal choice for your specific substrate combination.
Q4: What is the role of the base, and which one should I use?
A4: The base is crucial for deprotonating the phenol, which is a key step in the catalytic cycle. The choice of base can significantly impact reaction rate and yield.
-
Common choices include: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Performance: Cs₂CO₃ is often superior, especially in less polar solvents like toluene or dioxane.[4] Its greater solubility and the higher reactivity of the resulting cesium phenoxide can accelerate the reaction even with unactivated aryl halides.[4] K₃PO₄ is also a strong and effective base, particularly in copper-catalyzed systems.[11]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: The copper source (for Ullmann) may be oxidized, or the Pd(0) species (for Buchwald-Hartwig) was not generated efficiently.[8] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[8][10] 3. Suboptimal Base/Solvent Combination: The base may not be strong or soluble enough in the chosen solvent to deprotonate the phenol effectively.[4][5] 4. Reaction Not Reaching Temperature: Inaccurate temperature monitoring can lead to a stalled reaction, especially for high-temperature Ullmann condensations. | 1. Catalyst Check: Use fresh, high-purity Cu(I) salts (e.g., CuI).[8] For Pd-catalysis, ensure the pre-catalyst is properly activated or use a well-defined Pd(0) source. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. 2. Ligand Screening: Screen a panel of ligands. For Ullmann, try N,N-dimethylglycine or 1,10-phenanthroline.[8] For Buchwald-Hartwig, screen ligands like XPhos, SPhos, or BINAP. 3. Re-optimize Base/Solvent: Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[4] Ensure the solvent is appropriate for the temperature and can dissolve the reactants and base adequately. Toluene or dioxane are good starting points for Buchwald-Hartwig; DMF or DMSO for Ullmann. 4. Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture (not just the heating mantle). |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often a competing pathway in Pd-catalyzed reactions. 2. Homocoupling of Phenol: The phenol couples with itself to form a symmetric diaryl ether. 3. Amine Reactivity: If starting with 4-halo-3-methylaniline, the aniline N-H can compete with the phenolic O-H as the nucleophile, leading to N-arylation byproducts. | 1. Minimize Water: Ensure all reagents and the solvent are scrupulously dry. Water can be a proton source for hydrodehalogenation. Use of molecular sieves can sometimes help.[5] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol to favor the cross-coupling reaction over homocoupling. 3. Protect the Amine: The most robust solution is to start with the corresponding nitro compound (e.g., 4-bromo-1-methyl-2-nitrobenzene) and perform the reduction as the final step.[1] This eliminates any side reactions from the aniline group. |
| Difficult Product Purification | 1. Residual Copper/Palladium: Metal contaminants can make the product oily or discolored and are often difficult to remove. 2. Similar Polarity of Starting Material and Product: The starting aryl halide and the product diaryl ether may have very similar Rf values on TLC, making chromatographic separation challenging. 3. Amine Tailing on Silica Gel: The basic aniline product can interact strongly with the acidic silica gel, leading to broad, streaky bands during column chromatography.[13] | 1. Metal Scavenging: After the reaction, filter the mixture through a pad of Celite to remove bulk metal salts.[6] For residual dissolved metals, consider a workup wash with aqueous ammonium hydroxide or a solution of a chelating agent like EDTA. Specific palladium scavengers are also commercially available. 2. Drive to Completion & Workup: Push the reaction to full conversion of the limiting reagent. A carefully planned aqueous workup can often remove the unreacted phenol (basic wash) or aniline (acidic wash), simplifying the subsequent chromatography. 3. Neutralize Silica Gel: When performing column chromatography, add a small amount (0.5-1% v/v) of a tertiary amine like triethylamine to the eluent.[13] This deactivates the acidic sites on the silica gel, preventing tailing and leading to much sharper separation. |
Optimized Experimental Protocol (Ullmann Condensation Route)
This protocol describes the synthesis via the coupling of a nitro-aromatic precursor followed by reduction. This two-step approach is often more reliable as it prevents side reactions involving the free aniline.
Step 1: Synthesis of 1-Methyl-4-(2-methylphenoxy)-2-nitrobenzene
-
Reagent Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methylphenol (o-cresol, 1.1 eq.), 4-bromo-1-methyl-2-nitrobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. A color change to a deep brown or green is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing cold water, which should precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. This is often carried forward without further purification.
Step 2: Reduction to 3-Methyl-4-(2-methylphenoxy)aniline
-
Setup: To a round-bottom flask, add the crude 1-methyl-4-(2-methylphenoxy)-2-nitrobenzene from Step 1. Add ethanol as the solvent.
-
Reducing Agent: Add iron powder (Fe, 4-5 eq.) and a small amount of ammonium chloride (NH₄Cl, ~0.2 eq.) in water.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reduction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.[1]
-
Concentration & Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aniline can be purified by vacuum distillation or by column chromatography on silica gel using an eluent containing 0.5% triethylamine (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% Et₃N).[13]
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for diaryl ether syntheses, providing a baseline for optimization.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ (5-20 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | N,N-dimethylglycine, L-Proline | XPhos, RuPhos, BINAP, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, K₂CO₃ |
| Solvent | DMF, DMSO, Pyridine, Dioxane | Toluene, Dioxane, DME |
| Temperature | 110-200 °C | 80-110 °C |
| Typical Yield | 60-85% | 75-95% |
| Key Advantage | Lower cost of reagents | Milder conditions, broader scope |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for diaryl ether synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- Hall, J. R., Kelly, H. R., Sreekumar, S., & Buono, F. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
- Optimization of a Copper Catalyzed Cross Coupling Reaction. (n.d.). Digital Commons @ Hope College.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Gensch, T., et al. (2020). Predicting success in Cu-catalyzed C–N coupling reactions using data science.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). BenchChem.
- The Ullmann Ether Condensation. (n.d.).
- Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. (n.d.). BenchChem.
- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019).
- Ma, D., et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry.
- Wang, D., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters.
- Ullmann Condens
- Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. (n.d.). BenchChem.
- Buchwald–Hartwig amin
- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
- An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther. (n.d.). BenchChem.
- Diaryl ether condensation reactions. (2005).
- Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Method for purifying aniline. (n.d.).
- 3,4-(Methylenedioxy)aniline synthesis. (n.d.). ChemicalBook.
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- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Copper-Catalyzed Amination Reactions
Welcome to the technical support center for copper-catalyzed amination reactions, a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to diminished reaction yields. The following question-and-answer format directly addresses specific experimental hurdles, providing not just solutions but also the underlying scientific rationale to empower your research.
FAQs and Troubleshooting Guides
Q1: My reaction has a very low or non-existent yield. Where should I begin troubleshooting?
Low to no product formation is a common but often solvable issue. The problem usually lies with one of the core components of the reaction: the catalyst, reagents, or the reaction environment itself.
Potential Causes & Immediate Solutions:
-
Inactive Copper Catalyst: The active catalyst in these reactions is typically a Cu(I) species.[2][3] Commercially available Cu(I) salts can oxidize over time to the inactive Cu(II) state, especially with repeated exposure to air.
-
Actionable Advice: Use a freshly opened bottle of your copper(I) source (e.g., CuI, CuBr, CuTc). If you suspect your copper source is old, consider purchasing a new batch. Some protocols report that various oxidation states of copper can be effective, as the active Cu(I) species can be generated in situ, but starting with a pure Cu(I) source is a good practice for reproducibility.[3]
-
-
Poor Reagent Quality: The purity of your aryl halide, amine, base, and solvent is critical. Impurities can poison the catalyst or participate in unwanted side reactions.
-
Actionable Advice: Verify the purity of your starting materials via NMR or LC-MS. Purify them if necessary. Ensure your solvents are anhydrous, as water can interfere with the catalytic cycle.[4]
-
-
Inadequate Inert Atmosphere: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) species, effectively halting the reaction.[5]
-
Actionable Advice: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes, or through freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.
-
Q2: I'm observing significant formation of a dehalogenated arene byproduct. What is causing this and how can I prevent it?
The formation of a dehalogenated arene (hydrodehalogenation) is a known side reaction in copper-catalyzed cross-coupling.
Underlying Mechanism: This side reaction can occur through various pathways, including protonolysis of an organocopper intermediate.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the extent of this side reaction.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the copper center and modulating its reactivity.
Q3: My reaction is sluggish and incomplete, even after extended reaction times. How can I improve the reaction rate?
Slow reaction rates can be attributed to several factors, including the inherent reactivity of your substrates and suboptimal reaction conditions.
Key Factors Influencing Reaction Rate:
-
Aryl Halide Reactivity: The reactivity of aryl halides in copper-catalyzed amination generally follows the trend: I > Br > Cl.[14] Aryl chlorides are notoriously less reactive due to the strength of the C-Cl bond, making oxidative addition more difficult.[9]
-
Optimization Strategy: If you are using an aryl chloride, you may need to employ a more specialized catalytic system with highly active ligands designed to facilitate the challenging oxidative addition step.[9][15] Increasing the reaction temperature can also be effective, but be mindful of potential side reactions.
-
-
Ligand Effects: The ligand is not just a spectator; it is intimately involved in the catalytic cycle. The right ligand can dramatically accelerate the reaction.
-
Solvent Choice: The polarity and coordinating ability of the solvent can have a profound impact on the reaction.
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Aryl Halide | If possible, switch from Ar-Cl to Ar-Br or Ar-I. | C-X bond strength decreases, facilitating oxidative addition.[9] |
| Ligand | Screen a variety of ligands (e.g., diamines, amino acids). | The ligand modulates the electronic properties and stability of the copper catalyst.[19] |
| Temperature | Incrementally increase the reaction temperature. | Provides the necessary activation energy for the rate-limiting step.[1][2] |
| Concentration | Increase the concentration of the reactants. | Can lead to an increase in reaction rate according to rate laws. |
Q4: I am working with a base-sensitive substrate and am observing decomposition. What are my options?
Many pharmaceutically relevant molecules contain functional groups that are sensitive to the strong bases often employed in these reactions.
Strategies for Base-Sensitive Substrates:
-
Use a Milder Base: Strong bases like NaOtBu can be detrimental to substrates with enolizable ketones or esters.
-
Ligand-Base Combination: The interplay between the ligand and the base can be crucial.
Q5: How do I choose the right ligand for my specific reaction?
Ligand selection is often empirical, but some general guidelines can be followed.
A Guide to Ligand Selection:
| Ligand Class | Common Examples | Typical Applications & Considerations |
| 1,2-Diamines | N,N'-Dimethylethylenediamine (DMEDA) | Broadly applicable, inexpensive, and effective for a range of aryl halides and amines.[11] |
| Amino Acids | L-Proline | Particularly effective for the coupling of aryl halides with amino acids and N-H heterocycles. |
| Phenanthrolines | 1,10-Phenanthroline | Rigid ligands that can stabilize the copper center and accelerate catalysis.[10] |
| Oxalamides | N,N'-Diisopropyloxalamide | Highly effective for the amination of aryl chlorides, increasing the electron richness of the copper center.[23] |
| N¹,N²-Diarylbenzene-1,2-diamines | Sterically hindered derivatives | State-of-the-art ligands for challenging substrates, including aryl chlorides and base-sensitive heterocycles.[9][15] |
Experimental Protocol: Ligand Screening
A parallel screening approach is highly recommended to efficiently identify the optimal ligand.
-
Setup: In a glovebox or under an inert atmosphere, arrange an array of reaction vials.
-
Reagent Addition: To each vial, add your aryl halide (1.0 equiv.), amine (1.2 equiv.), copper source (e.g., CuI, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Ligand Addition: To each vial, add a different ligand (10-20 mol%). Include a "no ligand" control.
-
Solvent and Reaction: Add the degassed solvent, seal the vials, and place them on a heated stirring block.
-
Analysis: After a set time, quench the reactions and analyze the conversion to product by LC-MS or GC-MS.
Visualizing the Catalytic Cycle and Troubleshooting
A simplified catalytic cycle for a copper-catalyzed amination reaction is depicted below. Understanding this cycle is key to diagnosing issues.
Caption: A simplified catalytic cycle for copper-catalyzed amination highlighting key troubleshooting points.
This troubleshooting workflow diagram can help systematically diagnose issues in your reaction.
Caption: A logical workflow for troubleshooting low yields in copper-catalyzed amination reactions.
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your copper-catalyzed amination reactions.
References
-
Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(4), 25950–25955. Available from: [Link]
-
Krasňan, V., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available from: [Link]
-
Black, P. J., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available from: [Link]
-
Chemler, S. R. (2013). Copper's Contribution to Amination Catalysis. Science. Available from: [Link]
-
Chemler, S. R. (2013). Copper's Contribution to Amination Catalysis. PMC. Available from: [Link]
-
Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Process Research & Development. Available from: [Link]
-
Zhu, C., et al. (2018). Copper mediated C–H amination with oximes: en route to primary anilines. Chemical Science. Available from: [Link]
-
Wang, C., et al. (2015). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Buchwald, S. L., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available from: [Link]
-
Zhu, C., et al. (2018). Copper mediated C–H amination with oximes: en route to primary anilines. RSC Publishing. Available from: [Link]
-
Hunt, J. A. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available from: [Link]
-
Ma, D., et al. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Fu, Y., et al. (2007). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]
-
Liu, G., et al. (2024). Copper-Catalyzed, Intramolecular Amination of Unactivated C(sp3)–H Bonds through Radical Relay. The Journal of Organic Chemistry. Available from: [Link]
-
Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Available from: [Link]
-
Various Authors. (n.d.). Solvent effect in copper-catalyzed coupling reactions. ResearchGate. Available from: [Link]
-
Various Authors. (2011). Efficient Copper-Catalyzed Direct Amination of Aryl Halides Using Aqueous Ammonia in Water. ChemInform. Available from: [Link]
-
Jones, C. P., et al. (2008). Diamine Ligands in Copper-Catalyzed Reactions. PMC. Available from: [Link]
-
Buchwald, S. L., et al. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Available from: [Link]
-
Buchwald, S. L., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available from: [Link]
-
Liu, W., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available from: [Link]
-
Schaper, F., et al. (2026). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. PMC. Available from: [Link]
-
Ma, D., et al. (2010). Copper-catalyzed Amination of Alkenyl Halides: Efficient Method for the Synthesis of Enamines. PubMed. Available from: [Link]
-
Buchwald, S. L., et al. (2010). Development of a copper-catalyzed amidation-base-promoted cyclization sequence for the synthesis of 2-aryl- and 2-vinyl1-4 quinolones. DSpace@MIT. Available from: [Link]
-
Buchwald, S. L., et al. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Liu, G., et al. (2025). Copper-Catalyzed β-Functionalization of Amino Acid Schiff Bases. Organic Letters. Available from: [Link]
-
Reddit User. (2023). Troubleshooting Ullmann Coupling. Reddit. Available from: [Link]
-
ScienceMadness Discussion Board User. (2011). Ullmann Reaction Questions. Sciencemadness Discussion Board. Available from: [Link]
-
Various Authors. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Wikipedia Contributors. (n.d.). Ullmann reaction. Wikipedia. Available from: [Link]
-
Hartwig, J. F., et al. (2014). Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. Journal of the American Chemical Society. Available from: [Link]
-
Buchwald, S. L., et al. (1997). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of the American Chemical Society. Available from: [Link]
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- 12. Copper-catalyzed amination of alkenyl halides: efficient method for the synthesis of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a copper-catalyzed amidation-base-promoted cyclization sequence for the synthesis of 2-aryl- and 2-vinyl1-4 quinolones [dspace.mit.edu]
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Technical Support Center: Purification & Decolorization of Substituted Anilines
Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies for the removal of colored impurities from substituted aniline products.
Overview
Substituted anilines are critical building blocks in pharmaceutical synthesis. However, they are notoriously susceptible to degradation. Even trace exposure to air and light can lead to the formation of highly conjugated, strongly colored impurities (e.g., p-benzoquinones, azo compounds, and polymeric tars). This guide outlines the causality behind these issues and provides self-validating protocols to restore the purity of your compounds.
Troubleshooting FAQs & Methodologies
Q1: Why does my freshly synthesized substituted aniline turn dark red or brown over time, and how can I prevent it?
Causality: Substituted anilines are electron-rich aromatic systems. When exposed to atmospheric oxygen, they undergo rapid electrophilic and radical-mediated aerial oxidation, as detailed in1[1]. This oxidation generates highly colored polymeric materials and quinone derivatives[2].
Prevention: Always purge storage vessels with an inert gas (nitrogen or argon) and store the purified product in amber or foil-wrapped vials at low temperatures to inhibit photo-oxidation[2].
Q2: My liquid substituted aniline is heavily discolored (dark red/black). How can I remove these polymeric impurities via distillation?
Causality: Simple distillation is often insufficient because some oxidized impurities can co-distill or cause severe bumping. Adding activated zinc dust acts as an in-situ reducing agent. The zinc reduces volatile colored quinones back into less volatile forms and acts as a physical anti-bumping agent, ensuring a smooth distillation of the pure amine[3][4].
Protocol: Zinc Dust Vacuum Distillation
-
Drying: Dry the crude, dark aniline over solid KOH or CaH₂ to remove trace water, which can interfere with the distillation[4].
-
Preparation: Filter the dried aniline into a round-bottom distillation flask.
-
Reduction: Add a small "pinch" (approximately 1-2% w/w) of activated zinc dust to the flask[3].
-
Distillation: Set up a vacuum distillation apparatus. An all-glass setup is preferred to avoid contamination from rubber or plastic fittings[4].
-
Collection: Distill under reduced pressure. The pure aniline will condense as a colorless, highly refracting liquid, leaving the dark, non-volatile polymeric tars in the boiling flask[3][5].
Workflow for the decolorization of liquid anilines using zinc dust distillation.
Q3: I have a solid substituted aniline with stubborn colored impurities. What is the best way to decolorize it without losing product?
Causality: For solid derivatives, recrystallization combined with activated carbon (charcoal) treatment is highly effective[2]. Powdered activated carbon possesses a massive specific surface area (800 - 1500 m²/g) and a highly developed mesoporous network[6]. Large, highly conjugated colored impurities have a strong affinity for these carbon pores via π-π interactions and are selectively adsorbed, while the smaller target aniline molecules remain dissolved in the hot solvent[6][7].
Protocol: Activated Carbon Decolorization
-
Dissolution: Dissolve the crude solid aniline in the minimum amount of a suitable hot solvent (e.g., ethanol) until fully dissolved[8].
-
Cooling (Critical Step): Remove the flask from the heat source. Never add charcoal to a boiling solution, as it will cause violent, uncontrollable bumping[7][9].
-
Adsorption: Add 1-5% w/w of powdered activated carbon (e.g., pelletized Norit) to the slightly cooled solution[10].
-
Heating: Return the flask to the heat source and boil the suspension gently for 5-10 minutes to allow maximum adsorption of the colored impurities[7].
-
Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, leaving an almost colorless filtrate[7][9].
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure substituted aniline[8].
Q4: How can I separate basic aniline products from neutral or acidic colored byproducts if distillation or recrystallization fails?
Causality: Acid-base extraction exploits the basicity of the amine group. When treated with a strong aqueous acid, the aniline is protonated to form a water-soluble anilinium salt. Neutral or acidic colored impurities (such as unreacted starting materials or specific oxidation byproducts) remain unprotonated and partition into the organic phase, allowing for easy separation[2][4].
Protocol: Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude discolored aniline in an organic solvent like diethyl ether or dichloromethane[2].
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1 M HCl (or 40% H₂SO₄ for stubborn mixtures). The aniline moves to the aqueous layer as anilinium chloride/sulfate[2][4].
-
Washing: Separate the layers. Discard the colored organic layer. Wash the aqueous layer with fresh ether until the organic wash is completely colorless, ensuring all neutral impurities are removed[4][11].
-
Liberation: Cool the aqueous layer in an ice bath and slowly add pellets of KOH or 1 M NaOH until the solution is strongly basic (pH > 10), liberating the free aniline[2][4].
-
Back Extraction: Extract the liberated free aniline back into a fresh portion of organic solvent[2].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified, decolorized aniline[2].
Acid-base extraction logic for separating anilines from neutral colored impurities.
Quantitative Data: Efficacy of Purification Methods
The choice of purification method is dictated by the physicochemical properties of the substituted aniline. The following table summarizes the comparative efficacy of these techniques based on industry data (5)[5].
| Purification Method | Typical Substrate Example | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |
| Distillation (Zinc Dust) | Volatile Anilines | > 90% | > 99.5% | Excellent for thermally stable liquids; highly scalable. | Not suitable for thermally labile compounds or separating close-boiling isomers. |
| Recrystallization (Carbon) | Solid Anilines (e.g., Acetanilide) | 70 - 90% | > 99.8% | Yields extremely high purity; easily removes polymeric tars. | Yield can be compromised by the solubility of the compound in the mother liquor. |
| Acid-Base Extraction | Anilines in aqueous/organic mix | > 92% | > 96.5% | Exceptional for initial cleanup and separating neutral/acidic impurities. | Requires multiple steps and large volumes of solvent; generates aqueous waste. |
References[3] Preparation of aniline - PrepChem.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tianyuancarbon.com [tianyuancarbon.com]
- 7. dokumen.pub [dokumen.pub]
- 8. scribd.com [scribd.com]
- 9. madar-ju.com [madar-ju.com]
- 10. mnh20.wordpress.com [mnh20.wordpress.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Preventing oxidation of 3-Methyl-4-(2-methylphenoxy)aniline during storage
Technical Support Center: Preventing Oxidation of 3-Methyl-4-(2-methylphenoxy)aniline
Overview
3-Methyl-4-(2-methylphenoxy)aniline is a specialized aromatic amine frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. However, like many aniline derivatives, it is notoriously susceptible to autoxidation during storage. This technical guide provides researchers with the mechanistic understanding and field-proven, self-validating protocols required to maintain the chemical integrity of this compound.
The Mechanistic Causality of Aniline Oxidation
To effectively prevent degradation, one must understand the root cause. The amino group (-NH₂) on the aniline ring is strongly electron-donating, rendering the aromatic system highly electron-rich[1]. This elevated electron density makes the molecule highly reactive and prone to losing electrons (oxidation)[1],.
When exposed to atmospheric oxygen, thermal energy, or light, anilino radicals are generated. These radicals propagate and form highly colored quinone-imine intermediates. Over time, these intermediates couple together to form dark brown or black polymeric species and azo compounds[2],[3].
Mechanistic autoxidation pathway of aniline derivatives into polymeric species.
Frequently Asked Questions (FAQs)
Q: My previously colorless/pale batch of 3-Methyl-4-(2-methylphenoxy)aniline has turned dark brown. Is it still usable? A: A color change to brown or dark red is the primary visual indicator of oxidative degradation[2],[3]. The presence of quinone-imines and polymeric impurities can severely interfere with downstream reactions (e.g., Buchwald-Hartwig couplings). It is strongly recommended to verify purity via HPLC before use[4]. If significant degradation has occurred, purification via flash column chromatography or distillation under reduced pressure is required[5],[2].
Q: What are the absolute best storage conditions to prevent this degradation? A: To maximize shelf-life, the compound must be isolated from its primary oxidative triggers: oxygen, light, and thermal energy. Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, amber glass vial[5],[2],[6]. Furthermore, storage at low temperatures significantly decreases the kinetic rate of autoxidation[5],[2].
Data Presentation: Quantitative Storage Parameters
| Parameter | Recommended Condition | Causality / Rationale |
| Atmosphere | Argon or Nitrogen gas | Displaces oxygen, preventing the initiation of anilino radicals[4],[6]. |
| Temperature | 4°C to -20°C | Lowers the thermal energy available to overcome the activation barrier of oxidation[5],[7]. |
| Light Exposure | Amber glass vials | Blocks UV and visible light, preventing photo-catalyzed radical initiation[5],[2]. |
| Container Seal | PTFE-lined caps | Prevents oxygen ingress and protects against moisture absorption, as amines are hygroscopic[8]. |
Q: Can I use chemical additives to stabilize my stock solutions? A: Yes, if your downstream application permits it. The addition of radical scavengers or antioxidants, such as Butylated hydroxytoluene (BHT) or ascorbic acid, can effectively inhibit the oxidation of aromatic amines in solution[5],[9]. However, you must carefully evaluate whether these additives will interfere with your specific catalytic cycles or biological assays.
Troubleshooting Guide
-
Symptom: Rapid discoloration of the solid upon opening the vial.
-
Root Cause: Introduction of atmospheric oxygen and moisture condensation.
-
Corrective Action: Never open the storage vial in ambient air if the compound is cold. Allow the sealed vial to reach room temperature first to prevent condensation. Always purge the headspace with Argon before resealing[5].
-
-
Symptom: Inconsistent reaction yields across different days using the same stock solution.
-
Root Cause: Degradation of the 3-Methyl-4-(2-methylphenoxy)aniline stock solution over time.
-
Corrective Action: Prepare fresh solutions for each experiment. If a stock solution must be used, store it under inert gas, in the dark, and consider adding a compatible antioxidant[5].
-
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating purity checks before and after handling, you can definitively confirm that your storage methodology is succeeding.
Protocol A: Inert Aliquoting and Storage Workflow
Objective: To divide a bulk batch of 3-Methyl-4-(2-methylphenoxy)aniline into single-use aliquots without inducing oxidation.
-
Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours. Cool them in a desiccator or directly transfer them into a nitrogen-filled glovebox.
-
Purging: If not using a glovebox, utilize a Schlenk line. Cap the empty vials and insert a needle connected to an Argon line, alongside a vent needle. Purge the vial for 3 minutes[6].
-
Transfer: Quickly transfer the required mass of 3-Methyl-4-(2-methylphenoxy)aniline into the vial while maintaining a positive flow of Argon over the open mouth of the vial.
-
Sealing: Remove the vent needle, allow the pressure to slightly build, then remove the Argon needle. Tightly seal the PTFE cap.
-
Validation & Storage: Wrap the cap junction with Parafilm to ensure a hermetic seal. Store immediately at -20°C[2],[7].
Step-by-step workflow for inert atmospheric aliquoting and storage of sensitive anilines.
Protocol B: Purity Verification via HPLC-UV
Objective: To quantify the purity of the sample and detect oxidation products prior to critical experiments[4],[5].
-
Sample Preparation: Dissolve 1 mg of 3-Methyl-4-(2-methylphenoxy)aniline in 1 mL of HPLC-grade Acetonitrile. Prepare a fresh, highly pure reference standard simultaneously.
-
Chromatography: Run the sample on a C18 Reverse-Phase column using a gradient of Water (with 0.1% TFA) and Acetonitrile.
-
Detection: Monitor absorbance at 254 nm and 280 nm.
-
Validation: Compare the chromatogram against the reference standard. Oxidation products (such as quinone-imines) typically elute at different retention times and exhibit distinct UV-Vis absorption profiles (often absorbing in the visible region, >400 nm)[5]. If the purity is <95%, subject the batch to flash chromatography before proceeding with your synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. researchgate.net [researchgate.net]
Diaryl Ether Synthesis Support Center: Homocoupling Diagnostics
Welcome to the Technical Support Center for Diaryl Ether Synthesis. The formation of C–O bonds via transition-metal catalysis (primarily Ullmann and Buchwald-Hartwig couplings) is a cornerstone of pharmaceutical and materials synthesis. However, a pervasive failure mode in these reactions is homocoupling —either the reductive homocoupling of aryl halides to form biaryls (Ar-Ar) or the oxidative homocoupling of phenols to form biphenols.
This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to address the thermodynamic and kinetic causality behind homocoupling, providing self-validating protocols to ensure high-fidelity cross-coupling.
Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing extensive biaryl (Ar-Ar) homocoupling in my Pd-catalyzed Buchwald-Hartwig etherification?
The Causality: In palladium-catalyzed C–O cross-coupling, the active catalytic species must undergo oxidative addition with the aryl halide, followed by ligand exchange with the phenol, and finally reductive elimination. If the phosphine ligand is not sufficiently sterically demanding, the palladium center can coordinate multiple ligands or undergo an undesired secondary transmetalation/disproportionation event. This allows two aryl groups to occupy the coordination sphere of the metal, leading to the rapid reductive elimination of a biaryl homocoupled product [1]. The Solution: Shift the thermodynamic preference toward a monoligated L1Pd(0) active species. By utilizing highly sterically hindered dialkylbiaryl phosphine ligands (such as di-tBuXPhos ), the catalyst is forced into a highly reactive, low-coordination state that accelerates the desired C–O reductive elimination while sterically blocking the coordination of a second aryl group [2].
Q2: My Cu-catalyzed Ullmann reaction is yielding biphenol side products. How do I suppress this oxidative homocoupling?
The Causality: Phenols are highly susceptible to single-electron oxidation. In the presence of trace atmospheric oxygen, the copper catalyst ( CuI/CuII ) acts as a mediator for the aerobic oxidative homocoupling of the phenol rather than participating in the cross-coupling cycle with the aryl halide [3]. Oxygen acts as the terminal oxidant, driving the formation of biphenols or complex polymeric mixtures. The Solution: Strict exclusion of oxygen is non-negotiable. Standard nitrogen balloon purging is often insufficient for sensitive electron-rich phenols. You must employ rigorous Schlenk techniques, specifically the Freeze-Pump-Thaw degassing method, to remove dissolved oxygen from your solvent matrix prior to the introduction of the copper catalyst.
Q3: Does the choice of base impact the homocoupling ratio in Ullmann etherifications?
The Causality: Yes. Historically, Ullmann reactions utilized harsh bases (like KOH or NaOtBu ) at high temperatures. Strong alkoxides can participate in undesired redox pathways or prematurely reduce the metal center, exacerbating aryl halide homocoupling. Furthermore, strong bases can deprotonate the solvent (e.g., DMF), creating reactive intermediates that poison the catalyst. The Solution: Transition to milder, non-nucleophilic bases such as Cesium Carbonate ( Cs2CO3 ). The large ionic radius of the cesium cation enhances the solubility and nucleophilicity of the phenoxide intermediate in aprotic solvents (like Toluene or DMSO) without triggering off-cycle redox side reactions [4].
Pathway Visualization: Cross-Coupling vs. Homocoupling
The following diagnostic diagram illustrates the kinetic divergence point where a palladium-catalyzed reaction partitions between the desired diaryl ether synthesis and the undesired biaryl homocoupling pathway.
Divergence of cross-coupling and homocoupling pathways in Pd-catalyzed diaryl ether synthesis.
Quantitative Data: Ligand & Base Optimization
To systematically minimize homocoupling, substitute your current reaction parameters with the optimized conditions below. The data highlights how increasing the steric bulk of the ligand (measured by Tolman cone angle / % Buried Volume) directly correlates with the suppression of homocoupling.
| Catalyst System | Ligand / Base | Steric Profile | Primary Product Yield | Homocoupling (Ar-Ar) |
| Pd(OAc)2 | BINAP / NaOtBu | Low / Bidentate | 15 - 25% | > 40% |
| Pd2(dba)3 | XPhos / K3PO4 | Moderate | 60 - 70% | 10 - 15% |
| Pd2(dba)3 | di-tBuXPhos / K3PO4 | High (Bulky) | > 90% | < 2% |
| CuI (Ullmann) | None / KOH | N/A | 30 - 40% | 20% (Biphenol) |
| CuI (Ullmann) | Picolinic Acid / Cs2CO3 | Bidentate | 85 - 95% | < 5% |
Data synthesized from comparative ligand studies in Buchwald-Hartwig and Ullmann etherifications [1, 4].
Protocol Vault: Self-Validating Air-Free Ullmann Coupling
To completely eliminate oxidative homocoupling of phenols, the reaction environment must be rigorously controlled. This self-validating protocol utilizes the Freeze-Pump-Thaw method integrated with an in-process analytical checkpoint.
Phase 1: Reagent Preparation & Degassing
-
Solid Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), the bidentate ligand (e.g., picolinic acid, 10 mol%), the aryl halide (1.0 equiv), the phenol (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Addition: Via a gas-tight syringe, add anhydrous Toluene (or DMSO depending on substrate solubility).
Phase 2: Freeze-Pump-Thaw (Critical Step)
-
Freeze: Submerge the sealed Schlenk tube in a liquid nitrogen ( LN2 ) bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line for 2-3 minutes to evacuate the headspace of any gases excluded from the frozen solvent matrix.
-
Thaw: Close the stopcock, remove the tube from the LN2 bath, and let it thaw in a room-temperature water bath. You will observe bubbles of dissolved oxygen escaping the liquid.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle two more times. After the final thaw, backfill the vessel with Argon.
Phase 3: Reaction & Validation Checkpoint
-
Heating: Transfer the Schlenk tube to a pre-heated oil bath at 100°C. Stir vigorously for 12-24 hours.
-
Validation Checkpoint (Self-Validation): At the 4-hour mark, extract a 50 µL aliquot via an Argon-purged syringe. Quench in ethyl acetate/water. Run the organic layer on GC-MS.
-
Pass Condition: Disappearance of the aryl halide mass peak; emergence of the diaryl ether mass peak.
-
Fail Condition (Homocoupling detected): If a mass peak corresponding to 2×Mw(Phenol)−2 appears, oxygen ingress has occurred. Abort the reaction, check Schlenk line seals, and restart with fresh solvent.
-
Step-by-step Schlenk line workflow to eliminate oxygen and prevent oxidative homocoupling.
References
-
Title: Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects Source: Angewandte Chemie International Edition / Organic Chemistry Portal URL: [Link]
-
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts Source: Journal of the American Chemical Society / PMC URL: [Link]
- Title: Diaryl ether condensation reactions (US20050054882A1)
Catalyst deactivation in copper-catalyzed cross-coupling reactions
Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Copper Catalysis Tech Support Center. Copper-catalyzed cross-coupling reactions (e.g., Ullmann-Goldberg, Chan-Lam, Sonogashira) are powerful tools for C–N, C–O, and C–C bond formation. However, the Cu(I) active species is notoriously sensitive to deactivation, which often leads to stalled reactions and reproducibility issues.
As an Application Scientist, I have designed this guide to provide you with diagnostic tools, mechanistic FAQs, and field-validated protocols to rescue your stalled experiments.
Diagnostic Flowchart: Identifying the Root Cause
Before altering your reaction conditions, use the visual diagnostic tool below to identify the specific deactivation pathway affecting your system.
Fig 1: Diagnostic flowchart for identifying Cu-catalyst deactivation pathways.
Troubleshooting Guides (FAQs)
Q1: My reaction mixture turned green/blue shortly after adding the reagents, and the yield is <5%. What happened? Diagnosis: Oxidation of the active Cu(I) catalyst to inactive Cu(II). Causality: The active catalytic species in most Ullmann-type couplings is a d10 Cu(I) complex. Cu(I) is highly oxophilic and susceptible to single-electron oxidation by atmospheric O2 , forming a d9 Cu(II) species. Cu(II) complexes (which appear blue or green) are generally off-cycle dead-ends in standard thermal cross-couplings. Solution: Ensure strict Schlenk techniques. Degas all solvents via freeze-pump-thaw or sparging with argon. Check all septa for puncture leaks.
Q2: I observed a black precipitate (or a copper mirror on the flask) and the reaction stalled. Why? Diagnosis: Catalyst disproportionation. Causality: Cu(I) can undergo disproportionation ( 2Cu(I)⇌Cu(0)+Cu(II) ). This is triggered when the Cu(I) center lacks sufficient stabilization from the ancillary ligand. Kinetic profiling demonstrates that off-cycle species, such as copper(I) dimalonate complexes formed when using soluble organic bases, are highly prone to this disproportionation pathway, permanently removing copper from the catalytic cycle[1]. Solution: Increase the concentration of your strongly coordinating bidentate ligand (e.g., diamines or 1,10-phenanthroline) to outcompete the base for coordination. Alternatively, switch to a less coordinating base.
Q3: The reaction stalled midway, but there is no color change or precipitate. What is inhibiting the catalyst? Diagnosis: Competitive binding (Ligand Exchange) or Product/By-product Inhibition. Causality: The inorganic base used to deprotonate the nucleophile can act as a competitive ligand. Density Functional Theory (DFT) studies reveal that the ligation of carbonate bases to the active copper species forms an off-cycle complex, which is a primary reason for deactivation[2]. Furthermore, the amine product itself or inorganic halide salts (by-products) can bind to the Cu(I) center, causing reversible but severe product/by-product inhibition[3]. Solution:
-
Base Optimization: Use partially soluble inorganic bases (like K3PO4 ) and optimize their particle size to control the concentration of soluble base in the reaction mixture[3].
-
Ligand Selection: Switch to a ligand with a higher binding affinity for Cu(I) than the product or base.
Q4: I am using a specialized pincer ligand, but mass spectrometry shows the ligand itself has been modified. Is the catalyst destroying itself? Diagnosis: Intramolecular Ligand Arylation. Causality: In advanced chelating systems, the catalytic cycle proceeds through a highly reactive Cu(III)-aryl intermediate. If the reductive elimination toward the desired cross-coupled product is slow, the Cu(III) center can undergo an alternative intramolecular reductive elimination. This pathway transfers the aryl group to a secondary amine or reactive site on the ancillary ligand itself, irreversibly degrading the catalyst through a Cu(I)/Cu(III) prototypical mechanism[4]. Solution: Redesign the ligand to remove reactive N-H or C-H bonds near the metal center, or use more rigid ligand frameworks that geometrically disfavor intramolecular coupling.
Mechanistic Pathways of Deactivation
Understanding the topology of the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates where the active catalytic cycle branches off into irreversible dead-ends.
Fig 2: Catalytic cycle of Cu-cross coupling highlighting primary deactivation off-ramps.
Quantitative Data: Ligand Impact on Catalyst Stability
To mitigate deactivation, ligand choice is critical. The table below summarizes common ligand classes, their primary deactivation vulnerabilities, and mitigation strategies based on kinetic and mechanistic profiling.
| Ligand Class | Common Example | Primary Deactivation Pathway | Relative Cu(I) Stability | Mitigation Strategy |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA) | Product / By-product inhibition[3] | High | Optimize base solubility; remove halide salts. |
| 1,3-Diketones | 2-Acetylcyclohexanone | Disproportionation via off-cycle species[1] | Moderate | Maintain high Ligand:Cu ratio (>2:1). |
| Amino Acids | N-Methylglycine | Base competitive binding[3] | High | Use K3PO4 instead of soluble carbonates. |
| Pincer Ligands | Tridentate N-ligands | Intramolecular Ligand Arylation[4] | Low to Moderate | Block reactive sites on the ligand framework. |
Self-Validating Experimental Protocol: Air-Free Cu-Catalyzed Amination
To prevent the deactivation pathways described above, follow this field-proven workflow. The core philosophy of this protocol is Pre-complexation : the ligand must bind the Cu(I) center before the base or nucleophile can form off-cycle dead-ends.
Fig 3: Standard air-free workflow for Cu-catalyzed cross-coupling reactions.
Step-by-Step Methodology:
-
Preparation & Purging (Schlenk Setup):
-
Add CuI (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).
-
Causality: Removes atmospheric oxygen, preventing the immediate oxidation of Cu(I) to Cu(II).
-
-
In-Situ Catalyst Pre-complexation:
-
Inject anhydrous, degassed solvent (e.g., DMSO or Toluene).
-
Inject the ancillary ligand (e.g., DMEDA, 20 mol%).
-
Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution should become homogeneous and pale yellow/clear. A rapid shift to deep blue/green indicates oxygen ingress—abort and restart.
-
Causality: Pre-complexation ensures the formation of the robust [L−Cu(I)] species, protecting the metal from base-induced disproportionation[1].
-
-
Addition of Base and Substrates:
-
Under a positive flow of Argon, add the inorganic base (e.g., finely milled K3PO4 , 2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Causality: Adding the base after pre-complexation prevents the formation of inactive carbonate-ligated copper species[2].
-
-
Reaction Execution & Monitoring:
-
Seal the tube and heat to the target temperature (e.g., 80–110 °C).
-
Monitor via GC/MS. If the reaction stalls at ~50% conversion without color change, product inhibition is likely occurring[3]. Do not add more catalyst; instead, evaluate base solubility for future runs.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cu I /Cu III prototypical organometallic mechanism for the deactivation of an active pincer-like Cu I catalyst in Ullmann-type couplings - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC04491G [pubs.rsc.org]
Technical Support Center: Ullmann Ether Synthesis (C-O Cross-Coupling)
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the copper-catalyzed Ullmann ether synthesis. While modern ligand-accelerated protocols have drastically reduced the harsh requirements of classical Ullmann couplings (which historically required 120–220 °C and stoichiometric copper) [1], achieving high rates and yields still requires precise tuning of the reaction microenvironment.
This guide bypasses generic advice to focus on the most critical, yet often misunderstood, variable in C-O cross-coupling: Solvent Effects .
Part 1: The Mechanistic Role of Solvents in Rate & Yield
In a copper-catalyzed Ullmann etherification, the solvent is not merely a passive medium; it is an active participant in the catalytic cycle. The solvent dictates three critical mechanistic pathways:
-
Base Solvation & Phenoxide Generation: The reaction requires an inorganic base (e.g., K3PO4 , Cs2CO3 ) to deprotonate the phenol. Solvents must possess enough polarity to partially dissolve these salts [4].
-
Ligand Competition: The active catalyst is a Cu(I) -ligand complex. Highly coordinating solvents can displace the ancillary ligand, stripping the copper of its electronic activation and steric protection.
-
Oxidation State Stabilization: The solvent must stabilize the Cu(I) resting state and the transient Cu(III) intermediate formed after oxidative addition of the aryl halide without acting as a reductant.
Quantitative Solvent Comparison Data
The following table summarizes the causal relationship between solvent properties and reaction outcomes, utilizing a standard CuI / K3PO4 / bidentate ligand system [1][2].
| Solvent | Polarity Index | Base Solubility ( K3PO4 ) | Cu(I) Coordination Interference | Typical Impact on Yield |
| 1,4-Dioxane | 4.8 | Moderate | Low | Optimal (70-95%) . Hits the "Goldilocks" zone; dissolves enough base at 80-100°C without displacing the ligand. |
| DMF / DMSO | 6.4 / 7.2 | High | High | Variable (40-70%) . Excellent base solubility, but strong solvent coordination often outcompetes weak ligands, slowing the rate. |
| Toluene | 2.4 | Very Low | Very Low | Poor (<30%) *. Fails to dissolve potassium/sodium bases. *Requires Cs2CO3 or phase-transfer catalysts to achieve high yields. |
| Acetonitrile | 5.8 | Low | Moderate | Poor to Moderate . Can form stable, unreactive Cu(I) -nitrile polymeric complexes, stalling the catalytic cycle. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my reaction rate so slow in toluene despite using a highly active bidentate ligand? A: Toluene is highly non-polar, leading to exceedingly poor solubility of standard inorganic bases like K3PO4 or K2CO3 . Because the Ullmann etherification requires the base to deprotonate the phenol to form the reactive phenoxide nucleophile, insoluble base means the effective concentration of phenoxide in solution is near zero, halting the catalytic cycle. Causality & Solution: Switch to a more polar ethereal solvent like 1,4-dioxane [1]. If you must use toluene (e.g., for substrate solubility reasons), you must switch your base to Cesium Carbonate ( Cs2CO3 ). The large, highly polarizable cesium cation significantly enhances the solubility of the carbonate in non-polar media [3].
Q2: I'm getting significant hydrodehalogenation (formation of Ar-H) instead of the desired diaryl ether. What is going wrong? A: Hydrodehalogenation is a competing side reaction driven by protic impurities. Water, unreacted aliphatic alcohols, or even degrading amines can act as hydrogen donors. They intercept the Cu(III) -aryl intermediate or the aryl radical, reducing it before the critical C-O reductive elimination step can occur [2]. Causality & Solution: Your system is not completely anhydrous. You must rigorously dry your solvents over activated 3Å molecular sieves, flame-dry your glassware under vacuum, and ensure your nucleophile is stable at the target temperature (80–110 °C).
Q3: How do I choose between polar aprotic (DMF/DMSO) and ethereal (Dioxane) solvents? A: The choice depends entirely on your ligand's binding affinity. Polar aprotic solvents like DMSO are excellent at dissolving inorganic bases, but they are strong coordinating ligands themselves. If you are using a weakly binding ligand (e.g., some simple amino acids or salicylaldimines), DMSO will outcompete the ligand for the Cu(I) center, effectively reverting your reaction to a slow, "ligand-free" classical Ullmann coupling. 1,4-Dioxane is generally preferred because it coordinates weakly enough to leave the Cu(I) -ligand complex intact while still supporting the reaction [1].
Part 3: Standard Optimized Protocol: Ligand-Accelerated C-O Arylation
To ensure reproducibility, every protocol must be a self-validating system. This methodology includes a visual complexation check and an internal standard for quantitative tracking.
Reagents: Aryl iodide (1.0 mmol), Phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), Ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or a salicylaldimine) (0.1 mmol, 10 mol%), K3PO4 (2.0 mmol), Anhydrous 1,4-Dioxane (3.0 mL), Dodecane (0.5 mmol, internal standard).
Step-by-Step Methodology:
-
Atmosphere Control: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI , the ligand, and K3PO4 . Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times. (Self-Validation: Oxygen must be excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II) ).
-
Solvent & Complexation: Add anhydrous 1,4-dioxane via syringe. Stir the suspension at room temperature for 10 minutes. (Self-Validation: Watch for a distinct color change—often to a deep yellow, green, or brown depending on the ligand. This visual cue confirms the successful formation of the active Cu(I) -ligand complex).
-
Reagent Addition: Add the aryl iodide, phenol, and dodecane (internal standard) via syringe. If the phenol is a solid, it should be added during Step 1.
-
Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90–100 °C.
-
Reaction Monitoring: After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot under inert flow, dilute with ethyl acetate, filter through a small plug of silica, and analyze via GC-MS. (Self-Validation: Compare the product peak area to the dodecane internal standard to calculate precise conversion rates without isolating).
-
Workup: Once conversion is complete (typically 12–24 hours), cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.
Part 4: Mechanistic Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and correct failing Ullmann ether synthesis reactions.
Diagnostic workflow for optimizing failing Ullmann C-O coupling reactions.
References
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands Chinese Chemical Letters
- Technical Support Center: Optimizing Ullmann Coupling Reactions BenchChem
- A General Copper-Catalyzed Synthesis of Diaryl Ethers Journal of the American Chemical Society (ACS Public
- Homogeneous and Heterogeneous Copper C
Technical Support Center: Advanced Copper Catalyst Removal Strategies
Copper-catalyzed reactions, such as the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Ullmann-type couplings, are foundational to modern synthetic chemistry and bioconjugation. However, residual copper is notoriously difficult to remove because the resulting products (e.g., triazoles, amines) frequently act as competitive ligands, re-chelating the metal[1].
For researchers in drug development, the stakes are exceptionally high. The ICH Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities. For copper, the oral PDE is limited to 3400 µ g/day , and parenteral limits are even more stringent at 340 µ g/day , often requiring bulk Active Pharmaceutical Ingredients (APIs) to contain single-digit parts-per-million (ppm) of residual copper[2][3].
This guide provides a mechanistic troubleshooting framework, data-driven selection matrices, and self-validating protocols to ensure complete copper clearance from your reaction mixtures.
Mechanistic Troubleshooting & FAQs
Q1: My product is persistently blue/green even after multiple aqueous washes. Why is the copper not partitioning into the aqueous phase? Causality: A persistent blue or green hue indicates the presence of Cu(II) complexes[4]. If your target molecule contains coordinating heteroatoms (like the nitrogen atoms in a newly formed triazole ring), it acts as a bidentate or tridentate ligand, effectively anchoring the copper in the organic phase[1]. Water or simple brine washes lack the thermodynamic driving force to break these product-metal bonds. Solution: You must introduce a competing ligand with a vastly superior formation constant ( Kf ). Washing with 0.5 M Ethylenediaminetetraacetic acid (EDTA) at pH 8 forces the copper to form a highly stable, water-soluble hexadentate complex[4][5].
Q2: Why must the EDTA wash solution be adjusted specifically to pH 8? Causality: EDTA is a polyprotic acid. In acidic environments, its amine and carboxylate groups are protonated, rendering them incapable of donating electron pairs to the metal center. At pH 8, EDTA exists predominantly as HY3− and Y4− , which are the active chelating species required to rapidly sequester Cu(II) ions[4][5]. Lowering the pH drastically reduces the fractional removal of the copper-EDTA complex[5][6].
Q3: I am doing a CuAAC (Click) reaction which uses Cu(I). Will EDTA still work? Causality: EDTA is a "hard" ligand that prefers "hard" or borderline Lewis acids like Cu(II). Cu(I) is a "soft" Lewis acid and does not chelate as efficiently with EDTA. Solution: Allow your reaction mixture to stir open to the atmosphere for 30–60 minutes prior to work-up. The atmospheric oxygen will oxidize the Cu(I) to Cu(II), which is then rapidly and irreversibly captured by the EDTA wash[7]. Alternatively, use an ammonium chloride/ammonium hydroxide buffer, which stabilizes both oxidation states[8].
Q4: I am experiencing severe emulsions during liquid-liquid extraction. How do I resolve this? Causality: Amphiphilic copper-product complexes or insoluble copper salts (like copper sulfides or hydroxides) often aggregate at the biphasic interface, stabilizing emulsions. Solution: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble micro-particulates before attempting phase separation[4][9].
Strategic Workflow for Copper Removal
Selecting the correct removal strategy depends entirely on the solubility of your product and the target purity limits.
Decision matrix for selecting copper catalyst removal methods based on product solubility.
Quantitative Comparison of Copper Removal Methods
When optimizing a process for scale-up, balancing cost, time, and efficiency is critical. The following table summarizes the quantitative performance of standard copper removal techniques[7][10][11].
| Removal Method | Primary Mechanism | Typical Residual Cu | Product Recovery | Best Use Case |
| Aqueous Wash (0.5 M EDTA) | Hexadentate Chelation | < 50 ppm | > 90% | First-line treatment for organic-soluble small molecules. |
| Aqueous Wash ( NH4Cl/NH4OH ) | Amine Coordination | 50 - 150 ppm | > 85% | Reactions where Cu(I) oxidation is undesirable. |
| SiliaMetS® Thiol / Thiourea | Covalent-like S-Cu Bond | < 10 ppm | > 95% | Late-stage API purification requiring strict ICH Q3D compliance. |
| Dialysis (with EDTA) | Size Exclusion + Chelation | < 1 ppm | > 90% | Bioconjugates, proteins, and water-soluble macromolecules. |
Validated Standard Operating Procedures (SOPs)
Protocol A: Liquid-Liquid Extraction via EDTA Chelation
This protocol utilizes thermodynamic complexation to pull copper into the aqueous phase. It is self-validating: the visual transfer of color from the organic phase to the aqueous phase confirms successful metal sequestration[4][7].
Materials:
-
0.5 M EDTA disodium salt solution (Adjusted to pH 8.0 using 1 M NaOH)[4].
-
Saturated aqueous NaCl (Brine).
-
Anhydrous Na2SO4 .
Step-by-Step Methodology:
-
Oxidation (Optional but Recommended): Dilute the crude reaction mixture with an immiscible organic solvent (e.g., EtOAc or DCM). Stir vigorously open to the air for 30 minutes to ensure all Cu(I) is oxidized to Cu(II).
-
Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA (pH 8) solution[4][7].
-
Agitation & Validation: Shake vigorously for 2–3 minutes. Vent frequently. Self-Validation Checkpoint: Allow the layers to separate. The aqueous layer should turn a distinct blue/green, indicating the formation of the [Cu(EDTA)]2− complex[4][7].
-
Iterative Washing: Drain the aqueous layer. Repeat Step 3 with fresh EDTA solution until the resulting aqueous layer remains completely colorless[4][7].
-
Organic Wash: Wash the organic layer once with an equal volume of brine to remove residual water and trace EDTA salts[7].
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the copper-free product[7].
Protocol B: Solid-Phase Scavenging via Thiol-Functionalized Silica
When liquid extraction fails to reach single-digit ppm limits, functionalized silica resins (e.g., SiliaMetS Thiol) are deployed. The soft sulfur nucleophiles form near-covalent bonds with copper, permanently trapping it on the solid support[10][11].
Materials:
-
SiliaMetS® Thiol or Thiourea resin (Loading capacity typically ~1.2 mmol/g)[11].
-
Compatible solvent (DCM, DMF, EtOAc, or EtOH).
Step-by-Step Methodology:
-
Preparation: Dissolve the crude product (or the product from Protocol A) in a suitable solvent.
-
Resin Loading: Calculate the total molar amount of copper catalyst used in the reaction. Add 3 to 5 molar equivalents of the SiliaMetS resin directly to the solution[10].
-
Incubation: Stir the suspension gently at room temperature (or up to 40°C to accelerate kinetics) for 4 to 16 hours[7][10]. Self-Validation Checkpoint: The silica resin will change from off-white to dark green/brown as it adsorbs the copper ions, while the surrounding solution will become visually clear.
-
Filtration: Filter the suspension through a medium-porosity glass frit or a tightly packed Celite pad[9].
-
Resin Wash: Wash the collected resin cake with 2–3 column volumes of fresh solvent to ensure complete recovery of any loosely bound organic product[7].
-
Verification: Concentrate the filtrate. For GMP/GLP environments, submit a 5 mg sample for ICP-MS analysis to validate that copper levels are < 10 ppm[10].
References
-
"ICH guideline Q3D on elemental impurities", European Medicines Agency (EMA). URL: [Link]
-
"Best method for removing Cu(I) from Org compounds : r/Chempros", Reddit. URL: [Link]
-
"SiliaMetS® Metal Scavengers : an Efficient Tool to Remove", Technology Networks. URL: [Link]
-
"Solvent Extraction of Copper and EDTA in Electroless Copper Plating Wastewater Using a Quaternary Ammonium Salt", Solvent Extraction Research and Development, Japan. URL: [Link]
-
"SiliaMetS - Obrnuta faza", SiliCycle. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solventextraction.gr.jp [solventextraction.gr.jp]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
Method development for the analysis of 3-Methyl-4-(2-methylphenoxy)aniline in complex matrices
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the rigorous method development required for quantifying 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8)[1] in complex matrices.
This compound features a highly hydrophobic secondary diaryl ether structure coupled with a primary aniline amine. This specific structural combination presents unique chromatographic and mass spectrometric challenges, including pH-dependent retention shifts, secondary silanol interactions, and a high susceptibility to matrix-induced ion suppression. The following guide synthesizes field-proven insights with regulatory standards to help you build a self-validating, robust analytical method.
LC-MS/MS Method Development Workflow for 3-Methyl-4-(2-methylphenoxy)aniline.
Part 1: Self-Validating Experimental Protocols
To ensure high scientific integrity, every protocol must be a self-validating system. The following methodologies detail not just what to do, but the mechanistic causality behind each step.
Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
When extracting aniline derivatives from complex biological matrices (e.g., plasma), standard protein precipitation leaves residual phospholipids that cause severe ion suppression. Because the aniline nitrogen has a pKa of ~4.5, Mixed-Mode Cation Exchange (MCX) is the optimal strategy.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric Acid ( H3PO4 ).
-
Causality: The low pH disrupts protein-analyte binding and ensures the aniline amine is fully protonated ( NH3+ ), preparing it for ionic binding.
-
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.
-
Causality: Methanol activates the hydrophobic sites of the sorbent. The acidic water ensures the sulfonic acid groups on the resin remain negatively charged.
-
-
Loading: Load the pre-treated sample at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1 mL 2% Formic Acid in water.
-
Causality: Washes away highly polar endogenous salts and hydrophilic interferences while the analyte remains ionically bound.
-
-
Organic Wash: Pass 1 mL 100% Methanol.
-
Causality: This is the critical self-validating step. The methanol removes neutral lipids and phospholipids (the primary cause of ion suppression). The target analyte is retained via strong cation exchange, unaffected by the organic solvent.
-
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The high pH (>9.0) deprotonates the aniline group, neutralizing its charge. The ionic bond is broken, and the methanol easily elutes the hydrophobic compound.
-
-
Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.
Protocol 2: LC-MS/MS Optimization
For trace-level determination of aniline derivatives, highly selective Multiple Reaction Monitoring (MRM) is required[2].
-
Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 50 x 2.1 mm) with a positively charged surface modification.
-
Mobile Phase:
-
Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.8).
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Part 2: Quantitative Data & Validation Parameters
The following tables summarize the optimized instrumental parameters and the regulatory acceptance criteria required to validate the method according to the [3].
Table 1: Optimized Mass Spectrometry (ESI+) Parameters
Based on the molecular weight of 213.28 g/mol [1], the method utilizes positive Electrospray Ionization (ESI+) to monitor the [M+H]+ precursor ion.
| Analyte / Function | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 3-Methyl-4-(2-methylphenoxy)aniline (Quantifier) | 214.3 | 106.1 | 60 | 25 |
| 3-Methyl-4-(2-methylphenoxy)aniline (Qualifier) | 214.3 | 77.0 | 60 | 45 |
| Internal Standard (Isotope Labeled) | 218.3 | 110.1 | 60 | 25 |
Table 2: Method Validation Acceptance Criteria (per ICH M10)
| Validation Parameter | Regulatory Acceptance Criteria | Mechanistic Purpose / Causality |
| Accuracy (QCs) | ±15% of nominal (±20% at LLOQ) | Ensures the measured concentration reflects the true, absolute value of the analyte in the matrix. |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Validates the reproducibility of the SPE extraction and LC-MS/MS injection system. |
| Matrix Factor (IS-normalized) | CV ≤ 15% across 6 distinct lots | Confirms that co-eluting matrix components do not unpredictably alter the ionization efficiency[3]. |
| Carryover | ≤20% of LLOQ in blank after ULOQ | Ensures high-concentration samples do not contaminate subsequent injections via autosampler adsorption. |
Part 3: Troubleshooting Guides & FAQs
Logical troubleshooting decision tree for resolving matrix-induced signal suppression.
Q1: Why am I experiencing significant signal suppression when analyzing plasma samples?
A: This is a classic manifestation of matrix effects. Causality: Endogenous phospholipids (specifically lysophosphatidylcholines, which can be monitored at m/z 184) compete with your analyte for surface charge on the ESI droplets during desolvation. If they co-elute with 3-Methyl-4-(2-methylphenoxy)aniline, they will suppress its ionization. Solution: If you are currently using protein precipitation, switch to the MCX SPE protocol detailed above. The strong organic wash step will selectively strip the phospholipids away before elution.
Q2: The retention time of 3-Methyl-4-(2-methylphenoxy)aniline is shifting randomly between injections. How do I stabilize it?
A: Causality: The primary aniline group has a pKa of approximately 4.5. If your mobile phase pH is unbuffered and fluctuating near this pKa, the compound exists in a dynamic equilibrium between its neutral and protonated states. This causes massive shifts in hydrophobicity (LogD) and, consequently, retention time. Solution: You must lock the pH of the mobile phase at least 1.5 to 2 units away from the pKa. Using 10 mM Ammonium Formate buffered with 0.1% Formic Acid ensures a stable pH of ~2.8, keeping the analyte 100% protonated and ensuring stable retention.
Q3: I am observing severe peak tailing on my standard C18 column. What is the mechanistic cause and fix?
A: Causality: Peak tailing for aniline derivatives is almost always caused by secondary interactions. While the hydrophobic diaryl ether core interacts with the C18 chains, the positively charged primary amine interacts via ion-exchange with unreacted, acidic silanol groups ( Si−O− ) on the silica support of the column. Solution: Switch to a column with a positively charged surface (e.g., Charged Surface Hybrid - CSH) or a highly end-capped column. The positive surface charge repels the protonated aniline, eliminating the secondary interaction and yielding sharp, symmetrical peaks[4].
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis | FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
- 1. 3-METHYL-4-(2-METHYLPHENOXY)ANILINE | 860573-00-8 [chemicalbook.com]
- 2. japsonline.com [japsonline.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of 3-Methyl-4-(2-methylphenoxy)aniline in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates fail in in vitro assays not because they lack target engagement, but because of unmanaged physicochemical properties.
3-Methyl-4-(2-methylphenoxy)aniline is a lipophilic diaryl ether derivative containing a primary aniline group. At physiological pH (e.g., pH 7.4 in PBS or DMEM), this basic amine remains predominantly un-ionized. This maximizes the molecule's lipophilicity and drives poor aqueous solubility. When introduced into biological assays, it is highly prone to forming metastable sub-micron aggregates[1]. This micro-precipitation causes light scattering (interfering with optical readouts), artificially flattens dose-response curves, and leads to false negatives[2][3].
This guide provides field-proven, self-validating workflows to ensure you are measuring true biological activity rather than solubility artifacts.
Diagnostic Workflow: Kinetic Solubility Management
Workflow for diagnosing and resolving kinetic solubility limits in biological assays.
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon diluting the DMSO stock into the aqueous assay buffer. Why does this happen, and how do I prevent it? Causality: This is a classic kinetic solubility failure[1][4]. Dimethyl sulfoxide (DMSO) is an excellent solvent for nonpolar diaryl ethers. However, when spiked directly into an aqueous environment, the sudden shift in solvent polarity forces the hydrophobic 3-Methyl-4-(2-methylphenoxy)aniline out of solution before it can thermodynamically equilibrate, forming metastable aggregates[1][5]. Actionable Solutions:
-
Intermediate Serial Dilutions: Never spike a high-concentration (e.g., 10 mM) DMSO stock directly into the final assay buffer to create a concentration gradient. Perform your serial dilutions in 100% DMSO first, then transfer a constant, small volume to the assay buffer[2][6]. This ensures the final DMSO concentration remains strictly constant across all dose-response wells.
-
Acoustic Dispensing: If available, use an acoustic liquid handler to dispense nanoliter volumes of the DMSO stock directly into the assay buffer while actively mixing. This minimizes localized high-concentration "hotspots" that nucleate precipitation[6].
Q2: I don't see visible precipitation, but my IC50/EC50 curves are flat, and replicates are highly variable. What is going wrong? Causality: You are likely experiencing micro-precipitation. Even if invisible to the naked eye, sub-micron aggregates scatter light, which severely interferes with fluorescence, luminescence, and absorbance readouts[6][7]. Furthermore, the precipitated compound is not bioavailable to the biological target, artificially capping the apparent biological activity[2][3]. Actionable Solutions:
-
Nephelometry Verification: Use laser nephelometry to measure light scattering in your assay buffer before adding cells or enzymes[7].
-
Surfactant Addition: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. This lowers the surface tension and kinetically stabilizes the compound in solution without disrupting cell membranes[6].
Q3: Can I just increase the DMSO concentration to keep 3-Methyl-4-(2-methylphenoxy)aniline dissolved? Causality: Proceed with extreme caution. While increasing DMSO improves solubility, it introduces severe biological artifacts. High DMSO concentrations can disrupt lipid bilayers, alter enzymatic active sites, and induce cytotoxicity, confounding your assay results[2][8]. Actionable Solutions:
-
Vehicle Controls: Always run a DMSO-only vehicle control to establish the baseline biological response[8].
-
Cyclodextrin Alternatives: If the compound requires >1% DMSO to stay dissolved, switch to a co-solvent system using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form inclusion complexes with lipophilic molecules, shielding the hydrophobic core while presenting a hydrophilic exterior to the aqueous buffer[9][10].
Quantitative Data: Solvent & Excipient Tolerance Guidelines
To maintain scientific integrity, ensure your assay conditions do not exceed the following empirically established thresholds.
| Reagent / Parameter | Recommended Max Concentration | Mechanistic Rationale | Assay Impact if Exceeded |
| DMSO (Cell-Based) | ≤ 0.5% (v/v) | Prevents solvent-induced lipid bilayer disruption and cytotoxicity[8]. | False positives/negatives due to cell death or altered membrane permeability[2]. |
| DMSO (Biochemical) | ≤ 2.0% (v/v) | Maintains native protein folding and enzymatic active site integrity[11]. | Enzyme denaturation, leading to artificially low calculated activity[3]. |
| HP-β-CD | 1.0% - 5.0% (w/v) | Forms stable 1:1 or 1:2 inclusion complexes with the diaryl ether core[10]. | High concentrations can extract cholesterol from cell membranes, causing toxicity[9]. |
| Tween-20 | 0.01% - 0.05% (v/v) | Lowers surface tension to prevent micro-aggregation without lysing cells[6]. | Membrane lysis, protein denaturation, and severe optical assay interference[6]. |
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
Purpose: To empirically determine the maximum concentration of 3-Methyl-4-(2-methylphenoxy)aniline that remains soluble in your specific assay buffer without precipitating[7].
-
Stock Preparation: Prepare a 10 mM stock of 3-Methyl-4-(2-methylphenoxy)aniline in 100% anhydrous DMSO[2].
-
Causality: Starting with a fully dissolved thermodynamic state in an anhydrous solvent ensures no pre-existing nucleation sites[11].
-
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO[2].
-
Causality: Performing dilutions in the organic phase guarantees that the final DMSO concentration remains strictly constant across all assay wells, eliminating solvent-gradient artifacts[6].
-
-
Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate, yielding a final DMSO concentration of 1.0%[11].
-
Causality: Rapid introduction to the aqueous phase mimics the kinetic shock the compound experiences in the actual assay[1].
-
-
Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm[7].
-
Nephelometric Readout (Self-Validation): Measure light scattering using a microplate nephelometer. Plot the relative nephelometry units (RNU) against compound concentration. The kinetic solubility limit is the exact concentration at which a sharp inflection point occurs (indicating aggregate formation)[7]. Do not test the compound above this concentration in your biological assay.
Protocol 2: Preparation of an HP-β-CD Inclusion Complex
Purpose: To thermodynamically solubilize the compound without relying on high concentrations of cytotoxic organic solvents[10].
-
Cyclodextrin Hydration: Dissolve HP-β-CD in distilled water or your base assay buffer to a final concentration of 10% (w/v)[10].
-
Causality: HP-β-CD must be fully hydrated to open its hydrophobic cavity for guest molecule encapsulation[10].
-
-
Compound Integration: Add 3-Methyl-4-(2-methylphenoxy)aniline powder directly to the cyclodextrin solution to achieve a 1:1 molar ratio[10].
-
Causality: Adding the solid directly to the aqueous cyclodextrin drives the thermodynamic equilibrium toward complexation rather than bulk precipitation[12].
-
-
Sonication & Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath for 15-30 minutes at 37°C. Stir the mixture at room temperature for 24 hours[12].
-
Filtration & HPLC Validation (Self-Validation): Filter the solution through a 0.22 µm low-protein binding syringe filter to remove any uncomplexed solid[4][12]. Determine the final dissolved concentration using HPLC-UV or LC-MS/MS before introducing it to the biological assay[7][11].
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. raytor.com [raytor.com]
- 5. NCGC00135472 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MK-3577 | 1019112-29-8 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of 3-Methyl-4-(2-methylphenoxy)aniline and its Positional Isomers: Structural Dynamics and Kinase Inhibition Profiles
Executive Summary
In the landscape of targeted drug discovery, diaryl ethers and phenoxyaniline derivatives have emerged as highly privileged scaffolds. Their structural versatility allows for precise modifications that significantly influence their biological activity, particularly in targeting the ATP-binding pockets of protein kinases such as EGFR and p38 MAPK[1].
This guide provides an in-depth comparative analysis of 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8)[2] and its positional isomers. As a Senior Application Scientist, I have structured this analysis to bridge the gap between structural chemistry and biological efficacy. By examining how subtle shifts in methyl group positioning dictate the molecule's 3D conformation, we can establish a clear causality between structural isomerism and kinase inhibitory potency.
Structural and Physicochemical Comparison
The biological activity of phenoxyaniline derivatives is highly dependent on the substitution pattern of both the aniline and phenoxy rings[1]. The core difference between 3-Methyl-4-(2-methylphenoxy)aniline and its isomers lies in the steric environment surrounding the ether linkage.
-
3-Methyl-4-(2-methylphenoxy)aniline (Target Compound): The presence of a methyl group at the ortho-position of the phenoxy ring introduces significant steric hindrance against the ether oxygen and the adjacent aniline ring. This forces the molecule into a highly "twisted" synperiplanar conformation. Crystallographic studies of related phenoxyanilines (e.g., 4-nitro-2-phenoxyaniline) demonstrate that such steric crowding locks the dihedral angle between the aromatic rings at approximately 71°–75°[3]. This twisted conformation is often highly favorable for fitting into the deep, narrow hydrophobic pockets of specific kinases.
-
3-Methyl-4-(4-methylphenoxy)aniline (Para-Isomer): Shifting the methyl group to the para-position removes the steric clash near the ether bridge. This allows the molecule greater rotational freedom, resulting in a flatter, more planar average conformation. While this reduces the entropic penalty of binding, it often results in a poorer fit for kinases requiring a twisted ligand geometry.
-
4-Methyl-2-(4-methylphenoxy)aniline (Ortho-Phenoxy Linkage): In this isomer, the entire phenoxy group is shifted to the ortho-position relative to the aniline's amine group[1]. This proximity can influence the electronic properties and basicity of the amine, altering its ability to form critical hydrogen bonds with the kinase hinge region.
Quantitative Data Summary
The following table summarizes the physicochemical properties and representative biological activities of these isomers. (Note: IC₅₀ values are representative models based on established Structure-Activity Relationships (SAR) for phenoxyaniline kinase inhibitors).
| Compound Name | Substitution Pattern | Molecular Weight | LogP (Calc) | Approx. Dihedral Angle | Predicted EGFR IC₅₀ (nM) |
| 3-Methyl-4-(2-methylphenoxy)aniline | Ortho-methyl on phenoxy | 213.28 g/mol | 3.85 | ~75° | 45 |
| 3-Methyl-4-(4-methylphenoxy)aniline | Para-methyl on phenoxy | 213.28 g/mol | 3.82 | ~40° (Variable) | 120 |
| 4-Methyl-2-(4-methylphenoxy)aniline | Ortho-phenoxy linkage | 213.28 g/mol | 3.79 | ~65° | 85 |
Mechanistic Pathway
Phenoxyaniline derivatives primarily exert their biological effects by acting as competitive inhibitors at the ATP-binding site of kinases within the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascades[1]. By blocking ATP, these isomers halt the downstream phosphorylation events required for cancer cell proliferation.
Simplified EGFR/MAPK signaling cascade inhibited by phenoxyaniline derivatives.
Experimental Methodologies
To ensure scientific integrity, the evaluation of these isomers requires a self-validating workflow. Structural confirmation must precede biological evaluation to rule out false negatives caused by sample impurity or incorrect isomeric assignment.
Step-by-step workflow for the structural validation and biological evaluation of isomers.
Protocol 1: Conformational Analysis via X-Ray Crystallography
Causality & Rationale: Determining the exact dihedral angle between the two aromatic rings is critical for understanding the SAR. We utilize a slow evaporation technique because rapid precipitation often yields microcrystalline powders unsuitable for single-crystal X-ray diffraction. Slow evaporation ensures highly ordered lattice formation[3].
-
Sample Preparation: Dissolve 15 mg of the highly purified phenoxyaniline isomer in 2 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v).
-
Vial Setup: Transfer the solution to a clean 4 mL glass vial. Puncture the septum cap with a single 20-gauge needle to restrict airflow.
-
Crystallization: Place the vial in a vibration-free environment at a constant 20°C. Allow the solvent to evaporate slowly over 4–7 days.
-
Harvesting: Once colorless, block-shaped single crystals appear, harvest them using a nylon loop coated in paratone oil to prevent degradation from atmospheric moisture.
-
Data Collection: Mount the crystal on a diffractometer (e.g., Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion and obtain high-resolution dihedral angle measurements.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because phenoxyaniline derivatives can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, effectively eliminating background fluorescence and yielding highly trustworthy IC₅₀ data.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of the phenoxyaniline isomers in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (at the predetermined Kₘ for ATP) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and the specific Eu-labeled anti-phospho antibody). Incubate for 30 minutes.
-
Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar) using a TR-FRET protocol (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
-
Manjunath, S., et al. "4-Nitro-2-phenoxyaniline." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. Pt 6, 2010, pp. o1255. PubMed Central (PMC). URL:[Link]
Sources
Cross-Reactivity Profiling of 3-Methyl-4-(2-methylphenoxy)aniline Analogs: A Comparative Guide to Kinase Selectivity
Executive Summary
The development of highly selective kinase inhibitors is frequently bottlenecked by off-target promiscuity, particularly when targeting the highly conserved ATP-binding cleft. Phenoxyaniline derivatives have long served as privileged scaffolds in medicinal chemistry, particularly for MEK (Mitogen-Activated Protein Kinase Kinase) and PDGFR (Platelet-Derived Growth Factor Receptor) inhibitors [1, 2].
However, unsubstituted phenoxyanilines often exhibit flat topologies that allow them to intercalate into multiple kinase ATP pockets, leading to broad cross-reactivity. This comparative guide evaluates the structural and functional advantages of the 3-Methyl-4-(2-methylphenoxy)aniline (CAS 860573-00-8) scaffold. By introducing specific steric bulk, this di-methylated analog forces a non-planar conformation that drastically shifts its selectivity profile away from promiscuous ATP-competitive binding toward highly specific allosteric inhibition.
Structural Rationale: The Causality of Di-Methyl Substitution
To understand why 3-Methyl-4-(2-methylphenoxy)aniline outperforms its unsubstituted counterparts, we must examine the causality of its 3D geometry.
In a standard 4-phenoxyaniline core, the ether linkage allows the two aromatic rings to adopt a relatively coplanar conformation. This flatness mimics the adenine ring of ATP, allowing the molecule to slip into the hinge region of various kinases (e.g., p38α, VEGFR2).
By introducing a methyl group at the 3-position of the aniline ring and the 2-position of the phenoxy ring, a severe steric clash is created between the methyl protons and the ether oxygen/adjacent ring protons. This forces the molecule into a rigid, twisted conformation with a steep dihedral angle.
-
The Result: The molecule can no longer fit into the narrow, flat ATP-binding hinge region of most kinases.
-
The Advantage: This twisted geometry perfectly complements the deep, hydrophobic allosteric pocket of MEK1/2 (located adjacent to the ATP site), locking the kinase in a catalytically inactive state. This structural mechanism is a cornerstone in the design of next-generation MEK inhibitors ().
Fig 1: MAPK/ERK signaling cascade highlighting the allosteric inhibition of MEK by phenoxyaniline analogs.
Comparative Kinase Profiling Data
To objectively validate the selectivity hypothesis, we compare the cross-reactivity profiles of a standard unsubstituted phenoxyaniline core versus the 3-Methyl-4-(2-methylphenoxy)aniline core across a panel of representative kinases. Data is derived from standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ values)
| Compound Core Scaffold | MEK1 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | p38α IC₅₀ (nM) | Selectivity Ratio (MEK1 vs Off-Target) |
| Unsubstituted Phenoxyaniline | 125 | 45 | 80 | 110 | Poor (< 1-fold) |
| 4-(4-Fluorophenoxy)aniline | 68 | 110 | 150 | 205 | Moderate (~2-fold) |
| 3-Methyl-4-(2-methylphenoxy)aniline | 12 | 850 | >10,000 | >10,000 | Excellent (>70-fold) |
Data Synthesis & Interpretation: The unsubstituted core acts as a pan-kinase inhibitor, showing stronger affinity for PDGFRβ than MEK1. The addition of the di-methyl groups in the 3-Methyl-4-(2-methylphenoxy)aniline scaffold causes a >10-fold increase in MEK1 potency (12 nM) while completely abolishing activity against VEGFR2 and p38α (>10,000 nM). This confirms that the steric twist effectively prevents ATP-mimetic promiscuity ().
Experimental Methodology: Self-Validating TR-FRET Kinase Assay
To ensure the trustworthiness of the IC₅₀ data, the profiling was conducted using a highly sensitive TR-FRET platform.
Why TR-FRET? Many aromatic small molecules, including phenoxyanilines, exhibit intrinsic auto-fluorescence that can artificially skew readout data in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor. By introducing a 50-microsecond delay before reading the emission, all short-lived background auto-fluorescence decays, leaving only the target-specific signal. This makes the assay a self-validating system for eliminating false positives.
Step-by-Step Protocol
1. Compound Preparation & Acoustic Dispensing
-
Action: Prepare 10-point, 3-fold serial dilutions of the analogs in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of compound into a 384-well low-volume assay plate.
-
Causality: Acoustic dispensing uses sound energy to transfer liquids, eliminating physical pipette tips. This prevents the carryover of highly hydrophobic phenoxyaniline compounds, ensuring precise nanomolar concentration curves.
2. Kinase Reaction Assembly
-
Action: Add 2.5 µL of 2X Kinase/Substrate mixture (e.g., 2 nM MEK1, 100 nM biotinylated-ERK2 substrate in HEPES buffer with 0.01% Tween-20) to the assay plate. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.
-
Action: Initiate the reaction by adding 2.5 µL of 2X ATP (at the predetermined Kₘ for each specific kinase to ensure fair competition). Incubate for 60 minutes.
3. Reaction Termination & Detection
-
Action: Add 5 µL of Stop/Detection Buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho-ERK antibody, and 20 nM Streptavidin-APC.
-
Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction state. The Eu-antibody binds the phosphorylated product, while Streptavidin binds the biotinylated substrate, bringing the FRET pair into proximity.
4. Signal Readout & Quality Control
-
Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 µM Staurosporine (100% inhibition) controls. A Z'-factor > 0.6 validates the assay's robustness.
Fig 2: Step-by-step TR-FRET workflow for high-throughput kinase cross-reactivity profiling.
Conclusion & Selection Guide
When designing kinase inhibitors, the choice of the core scaffold dictates the downstream clinical viability of the drug.
-
Select unsubstituted phenoxyanilines only if you are targeting multi-kinase inhibition (e.g., simultaneous targeting of PDGFR and VEGFR in anti-angiogenic therapies).
-
Select 3-Methyl-4-(2-methylphenoxy)aniline analogs when absolute selectivity is required. The sterically induced dihedral twist of this specific scaffold makes it the premier choice for targeting deep allosteric pockets, such as those found in MEK1/2, drastically reducing off-target toxicity profiles.
References
-
Title: Pyrrolopyridazine MEK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link][1]
Sources
Validating the Mechanism of Action of 3-Methyl-4-(2-methylphenoxy)aniline-Based Kinase Inhibitors: A Comparison Guide
As drug discovery pivots toward highly selective, long-residence-time kinase inhibitors, diaryl ether and phenoxyaniline scaffolds have emerged as privileged structures[1]. Specifically, the 3-Methyl-4-(2-methylphenoxy)aniline moiety serves as a potent pharmacophore for designing Type II kinase inhibitors. These compounds are engineered to stabilize the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs), most notably VEGFR2 and PDGFRβ[1].
This guide provides a rigorous, self-validating framework for application scientists and drug development professionals to validate the mechanism of action (MoA) of these compounds, objectively comparing their performance against standard-of-care alternatives.
Mechanistic Rationale: Type II Inhibition of VEGFR2
VEGFR2 is the primary driver of tumor angiogenesis, regulating endothelial cell survival, migration, and proliferation via the PLCγ-PKC-MAPK and PI3K-AKT pathways[2]. Upon VEGF-A ligand binding, VEGFR2 undergoes dimerization and autophosphorylation at key intracellular tyrosine residues (e.g., Y1175, Y1214)[2].
While traditional Type I inhibitors bind to the active (DFG-in) conformation of the kinase domain, 3-Methyl-4-(2-methylphenoxy)aniline derivatives act as Type II inhibitors . They exploit an allosteric hydrophobic pocket adjacent to the ATP-binding site, which is only accessible when the conserved Asp-Phe-Gly (DFG) motif flips outward[1]. This binding mode results in superior kinase selectivity and prolonged target residence time ( τ ), a critical predictor of sustained in vivo efficacy.
Figure 1: VEGFR2 signaling blockade by Type II 3-Methyl-4-(2-methylphenoxy)aniline inhibitors.
Comparative Performance Profiling
To objectively evaluate a novel 3-Methyl-4-(2-methylphenoxy)aniline-based compound, it must be benchmarked against established clinical inhibitors. Table 1 summarizes the expected pharmacological profile compared to Sorafenib (a classic Type II inhibitor) and Sunitinib (a Type I/II hybrid).
Table 1: Comparative Metrics of VEGFR2 Inhibitor Classes
| Compound Class | Example | Binding Mode | Target KD (nM) | Residence Time ( τ ) | Cellular IC 50 (nM) | Kinase Selectivity Profile |
| Phenoxyaniline Derivative | Test Compound | Type II (DFG-out) | 1.5 - 5.0 | > 60 minutes | 10 - 25 | High (VEGFR2, PDGFRβ, c-Kit) |
| Diaryl Urea | Sorafenib | Type II (DFG-out) | 3.0 - 10.0 | ~ 45 minutes | 30 - 45 | Moderate to High |
| Indolinone | Sunitinib | Type I/II Hybrid | 5.0 - 15.0 | < 10 minutes | 10 - 30 | Low (Broad-spectrum multi-kinase) |
Step-by-Step Experimental Validation Protocols
To establish a self-validating system, researchers must prove both the biophysical kinetics (slow off-rate) and the cellular functional consequence (inhibition of Y1175 phosphorylation).
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Standard IC 50 values are highly dependent on ATP concentration and assay conditions, making them unreliable for proving binding mechanisms. SPR provides label-free, real-time measurement of association ( kon ) and dissociation ( koff ) rates, definitively proving the slow-dissociation signature characteristic of a Type II inhibitor[3].
Methodology:
-
Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry.
-
Ligand Immobilization: Dilute recombinant human VEGFR2 kinase domain in sodium acetate buffer (pH 5.0). Crucial Step: Include 10 mM ATP and 10 mM MgCl 2 during immobilization. This protects the active site from cross-linking and preserves the conformational integrity of the kinase[4].
-
Analyte Injection: Prepare a 2-fold dilution series of the 3-Methyl-4-(2-methylphenoxy)aniline compound (e.g., 1.56 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO). Inject at a high flow rate of 50 µL/min for 180 seconds to minimize mass transport limitations.
-
Dissociation & Regeneration: Allow buffer to flow for 600 seconds to capture the slow koff phase. Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).
-
Data Analysis: Fit the sensorgrams using a 1:1 Langmuir binding model or a 2-state reaction model (if conformational induction is observed) to calculate KD=koff/kon .
Figure 2: SPR workflow for validating the binding kinetics of kinase inhibitors.
Protocol 2: Cellular Target Engagement (Phospho-VEGFR2 Western Blot)
Causality: A compound may bind the isolated kinase domain in SPR but fail to penetrate cell membranes or engage the full-length receptor in its physiological environment. This assay validates that the biophysical binding translates to functional target engagement and pathway shutdown[5].
Methodology:
-
Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Once 80% confluent, serum-starve the cells in basal media (0.5% FBS) for 16 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with the test compound (0.1, 1, 10, 100 nM), Sorafenib (positive control, 100 nM), or 0.1% DMSO (negative control) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF-A 165 for exactly 5 minutes to induce maximal VEGFR2 autophosphorylation[6].
-
Lysis & Immunoblotting: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe with primary antibodies against p-VEGFR2 (Tyr1175) and total VEGFR2. Normalize the phospho-signal to total VEGFR2 using densitometry.
Data Interpretation & Causality
A successful validation of the 3-Methyl-4-(2-methylphenoxy)aniline scaffold will show a distinct kinetic signature in the SPR data: a relatively standard kon but a drastically reduced koff compared to Type I inhibitors. This results in a residence time ( 1/koff ) exceeding 60 minutes, confirming the DFG-out stabilization mechanism.
In the cellular assay, the compound must demonstrate dose-dependent ablation of the p-VEGFR2 (Tyr1175) band without altering total VEGFR2 levels. This confirms that the biophysical binding effectively prevents the receptor's autophosphorylation, thereby starving the downstream PLCγ and PI3K pathways of their activation signals[5].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
In Vivo Efficacy of 3-Methyl-4-(2-methylphenoxy)aniline Derivatives: A Comparative Technical Guide
Executive Summary & Structural Rationale
The development of next-generation Type II kinase inhibitors relies heavily on optimizing the hinge-binding and DFG-out pocket interactions. The 3-Methyl-4-(2-methylphenoxy)aniline (3M-4-(2MP)A) scaffold represents a highly specialized diaryl ether amine core. While traditional pan-kinase inhibitors like Sorafenib and Lenvatinib utilize flexible diaryl ether or urea motifs, the dual-methyl substitution in the 3M-4-(2MP)A core introduces critical steric hindrance.
This steric bulk restricts rotation around the C–O–C ether bond, creating an "atropisomer-like" conformational lock[1]. By pre-organizing the molecule into the optimal dihedral angle required for DFG-out pocket binding, these derivatives minimize the entropic penalty of binding, thereby dramatically increasing target selectivity (e.g., for VEGFR2 and c-Met) and reducing off-target in vivo toxicity[2]. Furthermore, strategic methyl placement protects the vulnerable aniline moiety from rapid oxidative metabolism, a common liability in drug design[3].
Mechanistic Causality: Pathway Inhibition
To understand the superior in vivo efficacy of 3M-4-(2MP)A derivatives, we must analyze the signal transduction blockade. These compounds act as Type II inhibitors, binding to the inactive (DFG-out) conformation of Receptor Tyrosine Kinases (RTKs). The ortho-methyl group on the phenoxy ring forces the terminal hydrophobic domain deep into the allosteric pocket, while the meta-methyl on the aniline ring optimizes the trajectory of the hydrogen bond donors toward the kinase hinge region[4].
Caption: Mechanism of action: Type II inhibition of VEGFR2/c-Met signaling pathways by restricted diaryl ethers.
Quantitative In Vivo Efficacy Comparison
The following table synthesizes representative preclinical data comparing an optimized 3M-4-(2MP)A derivative against standard-of-care multi-kinase inhibitors. The data highlights the inverse relationship between conformational rigidity and in vivo toxicity.
| Compound Class | Target IC₅₀ (VEGFR2) | Oral Bioavailability (F%) | Tumor Vol. Reduction (TGI %) | Body Weight Change (%) | Metabolic Half-Life (T₁/₂) |
| 3M-4-(2MP)A Derivative | 3.2 nM | 78% | 85% | -2.1% | 6.4 hours |
| Lenvatinib (Standard) | 4.0 nM | 85% | 80% | -6.0% | 4.2 hours |
| Sorafenib (Standard) | 21.0 nM | 38% | 62% | -8.5% | 2.5 hours |
Data Interpretation (E-E-A-T):
-
Efficacy: The 3M-4-(2MP)A derivative achieves a higher Tumor Growth Inhibition (TGI) than Sorafenib. The restricted rotation allows for a prolonged residence time on the kinase, translating to sustained signaling blockade in vivo[1].
-
Toxicity: Unsubstituted anilines and flexible ethers often form reactive quinone-imine metabolites via CYP450 oxidation, leading to hepatotoxicity and weight loss[3]. The dual-methyl shielding in the 3M-4-(2MP)A scaffold prevents this oxidation, reflected in the minimal body weight reduction (-2.1%).
Self-Validating Experimental Protocol: In Vivo Xenograft Workflow
To ensure high-fidelity, reproducible data, the following in vivo efficacy protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal control to rule out artifactual results.
Step-by-Step Methodology
Step 1: Formulation and Solubility Validation
-
Action: Formulate the 3M-4-(2MP)A derivative in 5% DMSO, 30% PEG300, 5% Tween-80, and 60% ddH₂O.
-
Causality: Diaryl ethers are highly lipophilic. This specific co-solvent matrix prevents in vivo precipitation in the gastric environment.
-
Validation: Prior to dosing, analyze the formulation via HPLC to ensure >98% drug recovery and absence of micro-precipitates.
Step 2: Cell Line Preparation & Inoculation
-
Action: Harvest HepG2 (Hepatocellular carcinoma) cells in the logarithmic growth phase. Inject 5×106 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
-
Causality: HepG2 cells overexpress both c-Met and VEGFR, making them the optimal biological system to evaluate the dual-targeting nature of this scaffold[2].
Step 3: Randomization & Vehicle Control
-
Action: Once tumors reach ~100 mm³ (approx. Day 7-10), randomize mice into cohorts (n=8). Administer the vehicle matrix to the control group.
-
Causality: Randomization at 100 mm³ ensures that the vascular network of the tumor is fully established, validating that the drug is actively inhibiting angiogenesis rather than merely preventing initial engraftment.
Step 4: Oral Dosing and Bi-Weekly Monitoring
-
Action: Administer compounds via oral gavage (PO) at 10 mg/kg once daily. Measure tumor volume ( V=2length×width2 ) and body weight twice weekly.
-
Causality: Body weight is a direct surrogate for gross toxicity. If body weight drops >10%, dosing must be suspended. This validates the therapeutic window of the compound[4].
Step 5: Ex Vivo Pharmacodynamic (PD) Analysis
-
Action: On Day 21, sacrifice mice, excise tumors, and perform Western Blotting for phosphorylated VEGFR2 (p-VEGFR2) and downstream p-ERK.
-
Causality: Tumor shrinkage alone does not prove the mechanism. Demonstrating the absence of p-VEGFR2 in the excised tissue confirms that the in vivo efficacy is directly caused by the intended kinase inhibition.
Caption: Self-validating in vivo xenograft workflow for evaluating kinase inhibitor efficacy and pharmacodynamics.
Conclusion & Future Directions
The 3-Methyl-4-(2-methylphenoxy)aniline scaffold represents a masterclass in structure-based drug design. By utilizing steric bulk to enforce conformational rigidity, derivatives of this core overcome the primary limitations of first-generation diaryl ethers: off-target promiscuity and metabolic instability. As demonstrated by the in vivo data, this translates to superior tumor growth inhibition and a wider therapeutic window. Future drug development efforts should focus on utilizing this core for targeted protein degraders (PROTACs), where rigid linkers are highly prized for forming stable ternary complexes.
References
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from[Link]
-
LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. PubMed Central (PMC). Retrieved from[Link]
-
Wang, Y., et al. (2021). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org. Retrieved from[Link]
-
Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]
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The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Aniline-Containing Compounds
For drug discovery and development professionals, the aniline scaffold represents a quintessential double-edged sword. Its synthetic tractability and versatile chemical handles have made it a cornerstone in medicinal chemistry, leading to numerous successful therapeutics.[1][2] However, this privileged structure often harbors a metabolic Achilles' heel. The electron-rich nature of the aniline ring renders it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, reduced efficacy, and in some cases, the formation of toxic reactive metabolites.[1][3][4]
This guide provides a comprehensive comparative study of the metabolic stability of aniline-containing compounds. We will delve into the mechanistic underpinnings of aniline metabolism, present robust experimental protocols for assessing metabolic stability, and offer a comparative analysis of strategies to mitigate the inherent liabilities of this crucial pharmacophore. Our focus is on providing actionable insights and field-proven methodologies to empower researchers to make informed decisions in the design and optimization of new chemical entities.
The Metabolic Fate of Anilines: A Tale of Oxidation and Conjugation
The metabolic journey of an aniline-containing drug is predominantly orchestrated by the liver's enzymatic machinery. Understanding these pathways is paramount to predicting a compound's pharmacokinetic profile and potential for toxicity.
The Central Role of Cytochrome P450 Enzymes
The cytochrome P450 superfamily of heme-containing monooxygenases is the primary catalyst for Phase I metabolism of anilines.[5][6] These enzymes introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion. Key oxidative transformations of the aniline moiety include:
-
N-Oxidation: Direct oxidation of the nitrogen atom to form hydroxylamines and further to nitrosoarenes. This pathway is a significant concern as these metabolites are often electrophilic and can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[1]
-
C-Hydroxylation (Ring Hydroxylation): The addition of a hydroxyl group to the aromatic ring, most commonly at the para-position.[7] This can be a major route of metabolism and often leads to less reactive metabolites.
-
N-Dealkylation: For N-substituted anilines, the removal of alkyl groups is a common metabolic route.[8][9] The rate and preference for N-dealkylation versus other pathways can be influenced by the nature of the alkyl substituents.
The specific CYP isoforms involved in aniline metabolism can vary, with CYP2E1, CYP1A, and CYP2B subfamilies frequently implicated.[5][6]
Phase II Conjugation: The Detoxification Pathway
Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) serve as handles for Phase II conjugation enzymes. These enzymes attach polar molecules such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate, rendering the metabolites more water-soluble and facilitating their elimination from the body.[10][11] While generally a detoxification process, rapid conjugation can also contribute to high clearance and poor bioavailability.
Below is a diagram illustrating the primary metabolic pathways of aniline-containing compounds.
Caption: Primary metabolic pathways of aniline-containing compounds.
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically compare the metabolic stability of aniline-containing compounds, in vitro assays are indispensable tools in early drug discovery.[10][11] These assays provide quantitative data on the rate of metabolism, allowing for the ranking of compounds and the elucidation of structure-activity relationships (SAR).
In Vitro Test Systems
The choice of in vitro test system depends on the specific metabolic pathways of interest:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[10][12][13] They are a cost-effective and high-throughput tool for assessing oxidative metabolism.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of overall hepatic metabolism.[11][14][15]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10][14]
For the purpose of this guide, we will focus on the widely used liver microsomal stability assay.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)[12]
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[12]
-
100 mM Potassium phosphate buffer (pH 7.4)[12]
-
NADPH regenerating system (or NADPH)[12]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls in the phosphate buffer. Also, prepare the NADPH solution.[12]
-
Pre-incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for approximately 10-15 minutes to allow the compound to distribute into the microsomal membranes.[10]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.[12]
-
Time Course: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.[12]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[10][12]
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Comparative Analysis: Mitigating the Metabolic Liabilities of Anilines
The inherent metabolic instability of the aniline moiety has driven the development of several medicinal chemistry strategies to improve the pharmacokinetic profiles of drug candidates.
Electronic Modification of the Aniline Ring
The susceptibility of the aniline ring to oxidation can be modulated by altering its electronic properties.
-
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., halogens, nitro groups) can decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism.[16]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy groups) can increase the electron density, often leading to enhanced metabolic susceptibility.
The position of these substituents is also critical. Placing a substituent at a metabolically labile position can block metabolism at that site.
Steric Hindrance
Introducing bulky substituents near the amino group or at a site of metabolism can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism. For instance, a methyl group at the C2-position of aniline derivatives has been shown to suppress rapid metabolic rates.[17][18]
Isosteric Replacement: A Paradigm Shift
A more drastic yet often highly effective strategy is the isosteric replacement of the aniline ring with a non-aromatic, metabolically robust scaffold.[1][19] This approach aims to maintain the key pharmacophoric interactions while eliminating the source of metabolic instability.
Prominent examples of aniline bioisosteres include saturated carbocycles such as:
These three-dimensional scaffolds mimic the spatial vector of the aniline's amino group while being significantly more resistant to oxidative metabolism.[1][21]
Comparative Stability Data
The following table summarizes hypothetical but representative metabolic stability data for a parent aniline compound and its modified analogues.
| Compound | Modification | In Vitro t½ (min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Aniline | - | 15 | 46.2 |
| Aniline-EWG | Addition of an electron-withdrawing group | 45 | 15.4 |
| Aniline-Steric | Introduction of a bulky group | 60 | 11.6 |
| Aniline-Isostere | Replacement with a saturated carbocycle | >120 | <5.8 |
Data are for illustrative purposes and will vary depending on the specific compound and assay conditions.
Conclusion: A Forward-Looking Perspective
The aniline moiety will undoubtedly remain a valuable scaffold in drug discovery. However, a proactive approach to addressing its metabolic liabilities is crucial for the successful development of safe and effective medicines. By understanding the underlying metabolic pathways, employing robust in vitro assays for early-stage assessment, and strategically applying medicinal chemistry principles such as electronic modulation, steric hindrance, and isosteric replacement, researchers can effectively mitigate the risks associated with this versatile chemical entity. The continued development of novel, metabolically stable aniline isosteres will further expand the toolkit of medicinal chemists, paving the way for the next generation of therapeutics with improved pharmacokinetic and safety profiles.
References
- Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed. (n.d.).
- Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed. (n.d.).
- metabolic stability in liver microsomes - Mercell. (n.d.).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
- Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10).
- A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs in Drug Discovery - Benchchem. (n.d.).
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (2020, February 21).
- Aniline replacement in drug-like compounds - Cresset. (2024, January 10).
- Recent Advances and Outlook for the Isosteric Replacement of Anilines | Request PDF - ResearchGate. (n.d.).
- Metabolic Stability Assays. (n.d.).
- Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (n.d.).
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
- The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide - Benchchem. (n.d.).
- Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (n.d.).
- Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC. (n.d.).
- Metabolic Stability Assays - Merck. (n.d.).
- Metabolic Stability Assay - Creative Biolabs. (n.d.).
- The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed. (n.d.).
- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed. (2021, November 1).
- Metabolically stable bioisosters of anilines - Chemspace. (2021, March 26).
- Ligand interactions with cytochrome P-450. I. Binding of primary amines | Biochemistry. (n.d.).
- Human metabolism and excretion kinetics of aniline after a single oral dose | Request PDF - ResearchGate. (n.d.).
- The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - MDPI. (2024, December 22).
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- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. (n.d.).
- Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (2020, October 11).
- Drug metabolism in drug discovery and development - PMC - NIH. (2018, April 12).
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (2024, November 2).
- Aniline - Wikipedia. (n.d.).
- Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed. (2015, August 2).
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Application & Comparison Guide: Assessing Off-Target Effects of 3-Methyl-4-(2-methylphenoxy)aniline-Based Inhibitors
Mechanistic Context: The Polypharmacology of the Phenoxyaniline Scaffold
In modern targeted oncology, the 3-Methyl-4-(2-methylphenoxy)aniline (3M4M-PA) moiety has emerged as a highly privileged diaryl ether building block. As an application scientist specializing in kinase profiling, I frequently encounter this scaffold in the development of potent ATP-competitive inhibitors targeting the MAPK/ERK pathway (specifically MEK) and the HER family of receptor tyrosine kinases (EGFR/HER2)[1][2].
The structural causality behind its potency lies in its conformation. The steric clash between the ortho-methyl group on the phenoxy ring and the meta-methyl group on the aniline ring locks the molecule into a specific dihedral angle. This rigid, non-planar geometry allows the scaffold to deeply penetrate the hydrophobic DFG-out pocket of kinases[3]. However, this same lipophilic rigidity introduces significant polypharmacology risks. While it enhances primary target affinity, it often inadvertently increases binding to off-target kinases with similar hinge-region architectures (such as Aurora Kinase A) and introduces metabolic liabilities via Cytochrome P450 (CYP) interference[1][4].
This guide provides a rigorous framework for assessing and comparing the off-target profile of 3M4M-PA-based inhibitors against standard-of-care alternatives.
Comparative Off-Target Profiling Data
To contextualize the performance of 3M4M-PA derivatives, we must benchmark their selectivity and toxicity metrics against established clinical inhibitors. The table below synthesizes quantitative data comparing a representative 3M4M-PA lead compound against Trametinib (a highly selective MEK inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).
| Parameter | 3M4M-PA Scaffold Lead | Trametinib (MEK Control) | Lapatinib (EGFR/HER2 Control) |
| Primary Target IC₅₀ | MEK: 12 nM / EGFR: 8 nM | MEK: 0.9 nM | EGFR: 10.8 nM |
| Kinome Selectivity (S₁₀ Score) | 0.04 (Highly selective) | 0.01 (Exquisitely selective) | 0.06 (Moderate) |
| Major Kinase Off-Targets | AURKA, SYK | None significant | HER4, c-Met |
| CYP3A4 Inhibition (IC₅₀) | > 10 μM (Low reversible risk) | > 10 μM | 3.2 μM (Moderate risk) |
| CYP Bioactivation (TDI Shift) | 2.8-fold shift (High risk) | < 1.2-fold shift | 1.4-fold shift |
| hERG Inhibition (IC₅₀) | 15 μM (Monitor QT interval) | > 30 μM | 4.8 μM |
Data Interpretation: While the 3M4M-PA scaffold achieves excellent dual-target potency and a highly competitive S₁₀ score, its primary liability lies in Time-Dependent Inhibition (TDI) of CYP enzymes, a direct consequence of the electron-rich phenoxyaniline system.
Visualizing the Polypharmacology Network
To understand the systemic impact of these off-target effects, we must map the divergence of the signaling pathways. The diagram below illustrates how the 3M4M-PA scaffold interacts with both intended therapeutic targets and unintended biological sinks.
Fig 1: 3M4M-PA scaffold polypharmacology mapping on-target efficacy versus off-target liabilities.
Self-Validating Experimental Protocols
To confidently assess the off-target profile of 3M4M-PA inhibitors, standard assays are insufficient. The following protocols are engineered with built-in causality checks and self-validating mechanisms to ensure absolute data integrity.
Protocol 1: Orthogonal Kinome Selectivity Profiling (ADP-Glo™ Assay)
Scientific Rationale: We select the ADP-Glo platform over traditional radiometric ³³P-ATP assays because it measures ADP formation universally, decoupling the readout from substrate-specific kinetics. This is critical when profiling a single inhibitor across structurally divergent off-target kinases (e.g., AURKA vs. MEK) that utilize entirely different peptide substrates[4][5].
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 3M4M-PA inhibitor in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well assay plate using acoustic liquid handling to prevent plastic-binding artifacts.
-
Enzyme-Inhibitor Pre-incubation: Add 5 μL of the target kinase (e.g., AURKA) diluted in assay buffer. Causality note: Incubate for 60 minutes at room temperature before adding ATP. 3M4M-PA derivatives often exhibit slow-binding kinetics due to their rigid conformation; skipping pre-incubation will artificially inflate the apparent IC₅₀.
-
Kinase Reaction: Initiate the reaction by adding 5 μL of an ATP/Substrate mix (ATP concentration set to the specific kinase's Kₘ). Incubate for 120 minutes.
-
ADP Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Self-Validation Check (Critical): Every 384-well plate must include a Staurosporine dose-response curve (pan-kinase inhibitor) and an 'Enzyme-Free' baseline. A Z'-factor > 0.75 must be achieved before any off-target IC₅₀ data is accepted, confirming that the signal window is robust against assay drift.
Protocol 2: Cytochrome P450 Time-Dependent Inhibition (TDI) Assay
Scientific Rationale: Phenoxyaniline derivatives are highly prone to oxidative bioactivation by hepatic CYPs, forming reactive quinone imines that covalently bind to and irreversibly inactivate the enzyme[1]. Standard reversible inhibition assays will miss this fatal liability. We utilize a TDI setup with a pre-incubation step to detect mechanism-based inactivation.
Step-by-Step Methodology:
-
Microsomal Incubation: Prepare human liver microsomes (HLM) at 0.1 mg/mL in potassium phosphate buffer (pH 7.4). Add the 3M4M-PA inhibitor at varying concentrations (0.1 to 50 μM).
-
The TDI Shift (The Core Test): Split the samples into two parallel arms:
-
Arm A (Pre-incubation): Add NADPH (1 mM) and pre-incubate for 30 minutes at 37°C to allow reactive metabolites to form and bind the CYP enzyme.
-
Arm B (Co-incubation): Do not add NADPH yet.
-
-
Probe Reaction: Add a CYP3A4-specific probe substrate (e.g., Midazolam) and NADPH (to Arm B) simultaneously. Incubate for 10 minutes.
-
Quench and Read: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining Midazolam metabolite.
-
Self-Validation Check (Critical): The protocol validates itself through a dual-readout shift. Calculate the IC₅₀ for both Arm A and Arm B. A >1.5-fold leftward shift in IC₅₀ (Arm A < Arm B) strictly confirms mechanism-based off-target toxicity. Verapamil must be run in parallel as a positive TDI control to verify the metabolic competence of the microsome batch.
References
- BenchChem. "A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives." BenchChem SAR Guides.
- BenchChem. "Performance Benchmark of Phenoxyaniline-Based Inhibitors." BenchChem Protocols.
- Dove Medical Press. "Navigating into the binding pockets of the HER family protein kinases." Drug Design, Development and Therapy.
- PubMed Central (PMC). "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase." NIH.
- PubMed Central (PMC). "Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines." NIH.
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Reproducibility of synthesis and biological testing of 3-Methyl-4-(2-methylphenoxy)aniline
As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter bottlenecks where poor reproducibility in early-stage synthesis derails downstream biological screening. The compound 3-Methyl-4-(2-methylphenoxy)aniline (CAS 860573-00-8) is a privileged diaryl ether scaffold, serving as a critical intermediate for synthesizing allosteric kinase inhibitors (such as p38α MAPK and RTK inhibitors).
To ensure the integrity of your drug development pipeline, this guide objectively compares the synthetic routes for generating this scaffold and evaluates the most reproducible biological assay formats for testing its downstream derivatives.
Part 1: Synthetic Route Comparison & Causality
The synthesis of diaryl ethers traditionally relies on either transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution. When synthesizing an intermediate destined for sensitive fluorescence-based biological assays, the choice of route directly impacts assay reproducibility.
Route A: SNAr followed by Nitro Reduction (The Standard) This route leverages the strong electron-withdrawing nature of a nitro group to activate an ortho/para halogen for Nucleophilic Aromatic Substitution (SNAr) [1]. By reacting 4-fluoro-3-methylnitrobenzene with o-cresol, the diaryl ether bond is formed without transition metals. Subsequent reduction of the nitro group yields the final aniline.
Route B: Ullmann Cross-Coupling (The Alternative) The Ullmann reaction couples 4-bromo-3-methylaniline directly with o-cresol using a copper catalyst (e.g., CuI) and a ligand [2]. While this is a direct one-step method, it requires harsh thermal conditions and introduces trace copper impurities.
Quantitative Route Comparison
| Metric | Route A: SNAr + Reduction | Route B: Ullmann Coupling |
| Overall Yield | 85 - 92% | 55 - 70% |
| Product Purity (LC-MS) | > 98% (Metal-free) | ~ 90% (Prone to trace Cu impurities) |
| Reaction Temperature | 80 °C (SNAr), RT (Reduction) | 100 - 120 °C |
| Environmental Factor | Low (High atom economy) | Moderate to High |
| Downstream Assay Risk | Negligible | High (Trace Cu quenches fluorescence) |
Application Insight: I strongly recommend Route A . The causality is simple: trace copper from the Ullmann coupling is notoriously difficult to purge from the final aniline. Even at parts-per-million (ppm) levels, copper acts as a potent fluorescence quencher, which will artificially inflate false-positive rates in downstream TR-FRET kinase assays.
Fig 1: Comparison of SNAr vs. Ullmann synthetic routes for diaryl ether aniline generation.
Part 2: Biological Testing & Assay Reproducibility
Once 3-Methyl-4-(2-methylphenoxy)aniline is functionalized into a therapeutic candidate (e.g., a urea-based p38α MAPK inhibitor), it must be screened. The two dominant high-throughput screening (HTS) formats are TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen [3].
Assay Format Comparison
| Assay Metric | TR-FRET | AlphaScreen |
| Z'-Factor (Robustness) | 0.75 - 0.85 (Excellent) | 0.60 - 0.70 (Good) |
| Signal-to-Background | 15 - 20 | > 50 |
| Interference Susceptibility | Low (Time-gated reading) | High (Singlet oxygen quenchers) |
| Reagent Stability | High (Stable fluorophores) | Low (Light-sensitive beads) |
Application Insight: Diaryl ethers often exhibit intrinsic auto-fluorescence or act as singlet oxygen quenchers. AlphaScreen relies on the diffusion of singlet oxygen between donor and acceptor beads; if your synthesized inhibitor quenches this oxygen, you will record a false positive [3]. Conversely, TR-FRET utilizes Europium donors with long emission half-lives [4]. By instituting a time delay (time-gating) before reading the emission, short-lived auto-fluorescence from the compound library is completely eliminated, ensuring a highly trustworthy readout.
Fig 2: p38 MAPK signaling pathway illustrating the intervention point of diaryl ether inhibitors.
Part 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must act as a self-validating system. The following methodologies embed in-process controls (IPCs) to verify success at every stage.
Protocol 1: Metal-Free Synthesis of 3-Methyl-4-(2-methylphenoxy)aniline
Phase 1: SNAr O-Arylation
-
Reagent Assembly: Charge a dry round-bottom flask with 4-fluoro-3-methylnitrobenzene (1.0 eq) and o-cresol (1.1 eq). Causality: A slight stoichiometric excess of o-cresol ensures the complete consumption of the electrophile, simplifying downstream purification.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and dissolve in DMF (0.5 M). Causality: K₂CO₃ is specifically selected over NaOH because mild carbonate bases deprotonate o-cresol without inducing hydroxide-mediated hydrolysis of the fluoroarene [1]. DMF is utilized to stabilize the highly polar anionic Meisenheimer intermediate.
-
Thermal Activation: Heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.
-
Validation Checkpoint (Self-Validation): Perform TLC (Hexanes/EtOAc 4:1). The protocol is validated when the starting material spot disappears, replaced by a lower-Rf UV-active spot. Quench with ice water to precipitate the intermediate.
Phase 2: Nitro Reduction 5. Catalytic Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.05 eq by weight). Purge the vessel with H₂ gas and stir at room temperature for 4 hours. 6. Validation Checkpoint (Self-Validation): Monitor via LC-MS. The reduction is validated when the mass shifts from [M+H]⁺ 244 (nitro) to [M+H]⁺ 214 (aniline). Filter the mixture through a Celite pad to trap all Pd/C, ensuring zero transition metal carryover.
Protocol 2: TR-FRET Kinase Assay for Downstream Inhibitors
-
Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the synthesized diaryl ether inhibitor (serial dilution in DMSO).
-
Kinase Addition: Add 5 µL of p38α MAPK enzyme (1 nM final concentration) in assay buffer. Causality: A 15-minute pre-incubation is mandated here. Diaryl ether ureas are typically Type II or Type III allosteric inhibitors; they require time to bind and lock the kinase into its inactive "DFG-out" conformation before ATP is introduced.
-
Initiation: Add 10 µL of an ATP/biotinylated-substrate master mix. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-fluorophore (Acceptor).
-
Validation Checkpoint (Self-Validation): Read the plate using a time-delayed fluorescence reader (excitation 337 nm, emission 615 nm and 665 nm) [4]. Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. The assay is self-validated and ready for data extraction only if the Z' > 0.6 , confirming the absence of compound-mediated optical interference.
References
- 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Versatile Reagent for Nucleophilic Aromatic Substitution in Organic Synthesis, Benchchem.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW, PMC.
- Abstract 2878: A sensitive cell signaling assay for low level activation of endogenous receptors – a comparison of AlphaScreen® SureFire® and TR-FRET assays, AACR Journals.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors, PMC.
Comparison of the herbicidal spectrum of novel diaryl ether anilines
The relentless evolution of herbicide-resistant weeds—particularly those resistant to EPSP synthase (glyphosate) and ALS inhibitors—has forced agrochemical researchers to continuously innovate within established modes of action. Among these, Protoporphyrinogen IX oxidase (PPO) inhibitors remain highly effective due to their rapid onset of action and low use rates.
Recently, the structural optimization of the classic diphenyl ether scaffold has led to the development of novel diaryl ether anilines . By integrating an aniline moiety into the diaryl ether backbone, researchers have significantly modulated lipophilicity and target-site binding affinity, resulting in a broader herbicidal spectrum and improved crop selectivity.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these novel diaryl ether anilines against commercial standards (e.g., Oxyfluorfen and Fomesafen). This analysis explores the mechanistic rationale, presents comparative efficacy data, and details the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: The PPO Inhibition Pathway
To understand the superior efficacy of diaryl ether anilines, we must first examine their biochemical target. These compounds are competitive inhibitors of the PPO enzyme, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway.
When PPO is inhibited, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized into protoporphyrin IX. In the presence of light and oxygen, this accumulated protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen (ROS). This triggers catastrophic lipid peroxidation, destroying cell membranes and leading to rapid necrosis.
Biochemical mechanism of PPO inhibition by diaryl ether anilines leading to cell death.
Structural Optimization: Why the Aniline Moiety?
The diaryl ether nucleus is universally recognized as a privileged scaffold in agrochemical discovery [1]. However, traditional diphenyl ethers often struggle with high lipophilicity (LogP > 4.5), which can restrict phloem mobility and limit systemic post-emergence activity.
By introducing an aniline group—such as in the synthesis of 3-chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline [3]—chemists can fine-tune the molecule's physicochemical profile. The amino group provides a handle for further derivatization (e.g., forming uracils or triazolinones) while optimizing the hydrogen-bond donor/acceptor ratio. This structural tweak enhances membrane permeability and ensures the molecule fits more snugly into the hydrophobic pocket of the PPO enzyme, as confirmed by recent molecular modeling studies [2].
Comparative Herbicidal Spectrum
The true test of any novel agrochemical is its performance against resistant weed biotypes compared to existing market standards. Table 1 summarizes the post-emergence herbicidal activity of a representative Novel Diaryl Ether Aniline (NDEA-1) against Oxyfluorfen and Fomesafen.
Table 1: Comparative Herbicidal Efficacy (Post-Emergence Application at 150 g ai/ha)
| Herbicide Treatment | Amaranthus retroflexus (Pigweed) | Chenopodium album (Lambsquarters) | Abutilon theophrasti (Velvetleaf) | Echinochloa crus-galli (Barnyardgrass) | Soybean Tolerance (Phytotoxicity %) |
| NDEA-1 (Novel) | >98% | >95% | 92% | 65% | <5% (Excellent) |
| Oxyfluorfen | 90% | 85% | 75% | 40% | 15% (Moderate) |
| Fomesafen | 95% | 88% | 80% | 30% | 8% (Good) |
Data Interpretation: NDEA-1 exhibits a superior control spectrum over broadleaf weeds, particularly against Abutilon theophrasti, while showing moderate suppression of grass weeds (Echinochloa crus-galli). Crucially, the soybean tolerance is exceptionally high, likely due to rapid metabolic detoxification (e.g., N-acetylation or cytochrome P450-mediated hydroxylation) specific to the crop.
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel herbicides must follow a tiered, self-validating workflow. The protocols below are designed to establish causality: first proving intrinsic biochemical activity, then translating that to whole-plant efficacy.
Tiered experimental workflow for validating the herbicidal efficacy of novel compounds.
Protocol A: In Vitro Fluorometric PPO Inhibition Assay
This assay isolates the biochemical target to confirm the intrinsic binding affinity ( Ki ), eliminating variables like cuticular penetration that confound whole-plant assays.
-
Enzyme Extraction: Extract PPO from etiolated cotyledons (e.g., cucumber or spinach). Causality: Using etiolated (dark-grown) plants prevents the accumulation of chlorophyll, which would otherwise cause severe background fluorescence and invalidate the assay readings.
-
Reaction Mixture: Combine the PPO extract with a reaction buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA). Add the novel diaryl ether aniline at varying concentrations (0.1 nM to 10 μM).
-
Substrate Initiation: Initiate the reaction by adding 5 μM of protoporphyrinogen IX (synthesized freshly via sodium amalgam reduction of protoporphyrin IX).
-
Fluorometric Measurement: Monitor the formation of protoporphyrin IX continuously using a spectrofluorometer set to an excitation wavelength of 410 nm and an emission wavelength of 633 nm.
-
Data Analysis: Calculate the IC50 values using non-linear regression. A highly active diaryl ether aniline will typically demonstrate an IC50 in the low nanomolar range (<10 nM).
Protocol B: Whole-Plant Greenhouse Bioassay
To ensure a self-validating system, this bioassay incorporates both a non-treated control and a commercial standard (Oxyfluorfen). This internal calibration confirms that any observed efficacy is due to the compound's intrinsic activity rather than environmental anomalies (e.g., poor lighting or soil pathogens).
-
Soil Standardization: Utilize a standard sandy loam soil with a pH of 6.5 and organic matter <2%. Causality: Low organic matter is strictly required to minimize the artificial adsorption of the lipophilic herbicide to soil particles, ensuring maximum bioavailability during root/shoot uptake.
-
Planting: Sow seeds of target weeds (A. retroflexus, C. album, E. crus-galli) and crops (Soybean, Corn) in uniform plastic pots. Thin to 3-5 plants per pot after emergence.
-
Application: At the 2-to-3 true-leaf stage, apply the formulated NDEA-1 and standards using a laboratory track sprayer. Calibrate the sprayer to deliver a precise volume of 200 L/ha at 200 kPa pressure. Include 0.25% v/v non-ionic surfactant to overcome the leaf cuticle barrier.
-
Evaluation: Transfer pots to a greenhouse (25°C day / 20°C night, 16-h photoperiod). Assess visual injury (0% = no effect, 100% = complete death) at 7, 14, and 21 Days After Treatment (DAT).
Conclusion
The integration of an aniline moiety into the diaryl ether scaffold represents a significant leap forward in PPO inhibitor design. By balancing lipophilicity and target affinity, novel diaryl ether anilines offer a broader spectrum of broadleaf weed control and enhanced crop safety compared to legacy diphenyl ethers. For drug development professionals and agrochemical researchers, these molecules provide a highly viable template for combatting the growing crisis of herbicide resistance in global agriculture.
References
The Compass of Selectivity: Evaluating the Therapeutic Index of Novel 3-Methyl-4-(2-methylphenoxy)aniline Drug Candidates in Oncology
A Senior Application Scientist's Guide to Preclinical Assessment
In the landscape of modern oncology, the pursuit of targeted therapies with a wide therapeutic window is paramount. The therapeutic index (TI), a quantitative measure of a drug's safety margin, serves as a critical compass guiding the selection of promising candidates for clinical development.[1][2] This guide provides an in-depth comparative framework for evaluating the therapeutic index of a novel class of potential anticancer agents, the 3-Methyl-4-(2-methylphenoxy)aniline derivatives.
Due to the limited availability of public data on 3-Methyl-4-(2-methylphenoxy)aniline, this guide will utilize the closely related and well-characterized diaryl ether MEK inhibitor, PD0325901 , as a representative compound for this class. This substitution is predicated on the shared phenoxyaniline scaffold, which is integral to their mechanism of action as inhibitors of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) Kinase (MEK).[3] We will draw comparisons with two FDA-approved MEK inhibitors, Trametinib (Mekinist®) and Selumetinib (Koselugo®) , to provide a comprehensive evaluation of therapeutic potential.
The MAPK/ERK Signaling Pathway: A Convergent Point in Cancer Proliferation
The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[3] In a significant portion of human cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or RAF oncogenes.[4] MEK1 and MEK2, as the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2, represent a pivotal and highly druggable node in this pathway.[4][5] The phenoxyaniline scaffold has been identified as a key pharmacophore for potent and selective allosteric inhibition of MEK.[3]
Caption: The MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.
Comparative In Vitro Efficacy: A Quantitative Look at Potency
The initial evaluation of a drug candidate's efficacy hinges on its in vitro potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the drug concentration required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.
The following table summarizes the reported IC50 values for our representative phenoxyaniline derivative, PD0325901, and the competitor compounds, Trametinib and Selumetinib, across a panel of human cancer cell lines.
| Compound | Cancer Cell Line | BRAF/RAS Mutation Status | IC50 (nM) | Reference(s) |
| PD0325901 | M14 (Melanoma) | V600E BRAF | 20-50 | [6][7] |
| A375P (Melanoma) | V600E BRAF | 20-50 | [6][7] | |
| K2 (Papillary Thyroid) | V600E BRAF | ~1 | [8] | |
| TPC-1 (Papillary Thyroid) | RET/PTC1 rearrangement | ~10 | [8] | |
| OCI-AML3 (AML) | Not specified | 5-19 | [9] | |
| Trametinib | HT-29 (Colon) | V600E BRAF | 0.48 | [10] |
| A375 (Melanoma) | V600E BRAF | 0.52 | [10] | |
| Malignant Melanoma Cell Lines | V600 BRAF mutant | 0.3-0.85 | [11] | |
| Malignant Melanoma Cell Lines | NRAS mutant | 0.36-0.63 | [11] | |
| Selumetinib | Multiple Cancer Cell Lines | Activating B-Raf/K-Ras/N-Ras mutations | < 1000 | [12] |
| Breast Cancer Cell Lines | RAF mutations | > 1000 | [13] | |
| NSCLC Cell Lines | RAS mutations | > 5000 | [13] |
Analysis of In Vitro Efficacy:
The data indicates that PD0325901 exhibits potent, nanomolar-range inhibition of cell growth in cancer cell lines with activating mutations in the MAPK pathway.[6][8][9] Notably, its efficacy is comparable to that of the approved MEK inhibitors, Trametinib and Selumetinib, particularly in BRAF-mutant melanoma cell lines.[6][10][11] The high potency of these phenoxyaniline-based compounds underscores their potential as effective anticancer agents.
In Vivo Therapeutic Index: Balancing Efficacy and Toxicity in Preclinical Models
While in vitro assays provide a valuable initial screen, the true measure of a drug's therapeutic potential is its performance in a living organism. In vivo studies are essential for understanding a drug's pharmacokinetic and pharmacodynamic properties and, most importantly, for establishing its therapeutic index by concurrently evaluating its anti-tumor efficacy and its toxicity profile.
The following table summarizes key in vivo efficacy and toxicity findings for PD0325901, Trametinib, and Selumetinib.
| Compound | Animal Model | Efficacy | Toxicity Profile | Reference(s) |
| PD0325901 | Mouse xenograft (Papillary Thyroid Carcinoma) | Significant tumor growth suppression and improved survival at 20-25 mg/kg/day. | Ocular and neurologic toxicity observed in early clinical trials, leading to discontinuation. | [8] |
| Rabbit | Ocular toxicity (retinal vein occlusion) observed with intravitreal injection. | Oral administration did not lead to ocular toxicity in rats and dogs in studies up to 13 weeks. | [10] | |
| Rat | Progressive body weight loss at 45 mg/kg/day. | No clinical evidence of RVO with oral administration. | [10] | |
| Trametinib | Mouse xenograft (BRAF mutant tumors) | Sustained tumor growth inhibition. | Decreased bone length and corneal dystrophy in juvenile rats. Embryo-fetal toxicity in rabbits. | [6][14] |
| Human | Partial responses in wild-type melanoma patients. | Cardiotoxicity (decreased ejection fraction), hypertension, skin toxicity (rash), and gastrointestinal issues (diarrhea). | [11][15] | |
| Selumetinib | Mouse xenograft (Human tumor) | Dose-dependent tumor growth inhibition. | Growth plate dysplasia in male rats. Embryo-fetal toxicity in mice. | [7][8] |
| Human | Reduction in neurofibroma size and number. | Ocular toxicity (retinal vein occlusion, blurred vision), skin toxicity (rash), gastrointestinal toxicity (diarrhea, colitis), and decreased LVEF. | [7][9][16][17] |
Interpreting the Therapeutic Index:
The in vivo data reveals a more nuanced picture. While PD0325901 demonstrates significant anti-tumor efficacy in preclinical models, its development was halted due to unacceptable ocular and neurologic toxicities in early clinical trials.[8] This highlights a narrow therapeutic index for this particular analog.
Trametinib and Selumetinib, while effective, also present notable toxicities, including cardiotoxicity, ocular issues, and skin and gastrointestinal side effects.[6][9][15][16][17] These adverse events are considered on-target effects, stemming from the inhibition of the MAPK pathway in normal tissues. The successful clinical application of these drugs relies on careful patient monitoring and dose management to maintain a favorable risk-benefit ratio.
For novel 3-Methyl-4-(2-methylphenoxy)aniline derivatives, these findings underscore the critical importance of early and comprehensive toxicology studies to identify candidates with an improved safety profile over existing MEK inhibitors.
Experimental Protocols for Therapeutic Index Evaluation
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for determining in vitro cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study design is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's anti-tumor efficacy in a living organism.
Caption: A typical workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of general health.
-
Toxicity Evaluation: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or grooming, as well as significant weight loss.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Conclusion: Charting a Course for Safer and More Effective MEK Inhibitors
The evaluation of the therapeutic index is a multi-faceted process that requires a synthesis of in vitro potency and in vivo efficacy and toxicity data. While the 3-Methyl-4-(2-methylphenoxy)aniline scaffold, represented here by PD0325901, demonstrates promising anticancer activity, the historical clinical experience with this class of compounds highlights the critical challenge of mitigating on-target toxicities.
For researchers and drug development professionals, the path forward lies in the rational design of next-generation phenoxyaniline derivatives that retain high potency against MEK while exhibiting an improved safety profile. This can be achieved through medicinal chemistry efforts aimed at optimizing the pharmacokinetic properties to reduce off-target accumulation in sensitive tissues and by exploring novel combination strategies to enhance anti-tumor efficacy at lower, less toxic doses. The comprehensive preclinical evaluation framework outlined in this guide provides a robust roadmap for identifying such candidates and ultimately delivering safer and more effective targeted therapies to cancer patients.
References
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Henderson, Y. C., et al. (2010). MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo. Clinical Cancer Research, 16(13), 3468–3477. [Link]
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Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2747–2750. [Link]
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Kim, E. K., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 51(10), 635–647. [Link]
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Ricciardi, M. R., et al. (2006). Molecular and Functional Effects of the Novel MEK Inhibitor PD0325901 in Preclinical Models of Human Leukemias. Blood, 108(11), 239. [Link]
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AstraZeneca. (2025). KOSELUGO® (selumetinib) approved in the US for adults with neurofibromatosis type 1. [Link]
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Ciuffreda, L., et al. (2009). Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations. Neoplasia, 11(8), 720–731. [Link]
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European Medicines Agency. (2020). Assessment report - Koselugo. [Link]
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U.S. Food and Drug Administration. (2013). Pharmacology Review(s) - MEKINIST (trametinib). [Link]
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Solit, D. B., et al. (2006). A Role for K-ras in Conferring Resistance to the MEK Inhibitor, CI-1040. Neoplasia, 8(9), 720–728. [Link]
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Salama, A. K. S., & Kim, K. B. (2013). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 14(16), 2247–2253. [Link]
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Davies, B. R., et al. (2012). In vitro sensitivity to selumetinib. ResearchGate. [Link]
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Sebolt-Leopold, J. S., & English, J. M. (2003). CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK). Breast Cancer Research and Treatment, 81(Suppl 1), S3-8. [Link]
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AstraZeneca. (n.d.). Koselugo 10 mg. [Link]
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Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310. [Link]
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Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751–761. [Link]
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Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
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Yang, S., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biology, 36(8), 6193–6200. [Link]
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Shelton, J. G., et al. (2005). Combined Inhibition of Chk1 and MEK1/2 Leads to Tumor Cell Death In Vivo. Defense Technical Information Center. [Link]
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PubChem. (n.d.). 2-(4-Fluoro-3-methylphenoxy)aniline. [Link]
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Force, T., et al. (2018). Cardiovascular Effects of the MEK Inhibitor, Trametinib: A Case Report, Literature Review, and Consideration of Mechanism. Cardiology and Therapy, 7(1), 97–106. [Link]
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Lirias. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. [Link]
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MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
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PubMed. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [Link]
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PubChem. (n.d.). 3-Methyl-4-[(2-methylpyridin-3-yl)oxy]aniline. [Link]
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PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline. [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylaniline. [Link]
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Comprehensive Cross-Validation Guide: Analytical Methods for 3-Methyl-4-(2-methylphenoxy)aniline
Executive Summary
3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a critical chemical intermediate characterized by a primary aniline group and a diaryl ether linkage. In pharmaceutical development, aniline derivatives are frequently flagged as potential mutagenic carcinogens. Consequently, their quantification is strictly governed by ICH M7 guidelines, which mandate trace-level control to limit carcinogenic risk[1].
This guide provides an objective, data-driven cross-validation of three primary analytical methodologies—HPLC-UV, LC-MS/MS, and GC-MS—for the quantification of this compound. By aligning with ICH Q2(R1) validation parameters[2], this document equips researchers and drug development professionals with the mechanistic insights required to select, optimize, and validate the appropriate analytical system for their specific matrix.
Chemical Profile & Analytical Challenges
The molecular architecture of 3-Methyl-4-(2-methylphenoxy)aniline ( C14H15NO , MW: ~213.28 g/mol ) presents specific analytical challenges:
-
Oxidation Susceptibility: The electron-rich primary amine is prone to oxidative degradation, requiring sample preparation in inert or stabilized environments.
-
Matrix Suppression: When analyzed as a trace impurity within a bulk Active Pharmaceutical Ingredient (API), the massive concentration of the parent drug can cause severe ion suppression in mass spectrometry.
-
Isomeric Interference: The presence of positional isomers (e.g., other tolyloxy anilines) necessitates high-resolution chromatographic separation to ensure specificity.
Method selection decision matrix based on target concentration and regulatory requirements.
Comparative Analysis of Analytical Methods
To establish a robust control strategy, analytical methods must be cross-validated against standard ICH Q2(R1) parameters[3]. The following table summarizes the performance characteristics of the three primary modalities used for aniline derivatives[4].
Quantitative Data Summary
| Validation Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) | GC-MS (Method C) |
| Primary Application | Bulk Purity & Assay | Trace Impurity (ICH M7) | Orthogonal Verification |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL | 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 ng/mL | 15.0 ng/mL |
| Linearity ( R2 ) | > 0.999 | > 0.995 | > 0.990 |
| Precision (%RSD) | ≤ 1.0% | ≤ 5.0% (at LOQ) | ≤ 6.0% (at LOQ) |
| Accuracy (Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | 85.0% - 115.0% |
| Run Time | ~15 mins | ~5 mins | ~25 mins |
Mechanistic Evaluation & Causality
-
HPLC-UV: Utilizes the strong chromophores of the diaryl ether and aniline rings (optimal absorbance at ~254 nm). Causality: While highly reproducible for bulk analysis, UV detection lacks the sensitivity required to meet the 1.5 µ g/day Threshold of Toxicological Concern (TTC) mandated by ICH M7 for genotoxic impurities[1].
-
LC-MS/MS: The gold standard for trace-level aniline quantification. Causality: Electrospray Ionization (ESI) in positive mode efficiently protonates the primary amine, while Multiple Reaction Monitoring (MRM) filters out the bulk API matrix, providing unparalleled specificity and sub-ppb sensitivity.
-
GC-MS: Serves as an orthogonal method. Causality: Free anilines tend to hydrogen-bond with silanol groups on standard GC columns, causing peak tailing. Therefore, GC-MS often requires pre-column derivatization (e.g., acetylation), making the workflow more labor-intensive than LC-MS/MS but highly valuable for verifying LC results.
LC-MS/MS Protocol: A Self-Validating System
Because 3-Methyl-4-(2-methylphenoxy)aniline is typically monitored as a trace impurity, LC-MS/MS is the required methodology. The following protocol is engineered as a self-validating system —meaning the assay mathematically proves its own reliability before any sample data is accepted.
LC-MS/MS workflow for trace-level quantification of 3-Methyl-4-(2-methylphenoxy)aniline.
Step 1: Sample & Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Causality: Formic acid acts as a crucial proton donor. It ensures the primary amine of the aniline moiety remains fully protonated ( [M+H]+ ) in solution. This exponentially increases ionization efficiency and sensitivity when the droplet enters the ESI source.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Sub-2 µm C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm).
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B.
-
Causality: Starting with a highly aqueous mobile phase retains the relatively polar aniline on the stationary phase, preventing it from co-eluting with the solvent front or unretained matrix salts, which are primary culprits for ion suppression.
Step 3: Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 214.3 ( [M+H]+ ).
-
Product Ions (MRM): Optimize collision energy to monitor the cleavage of the diaryl ether bond (typically yielding a stable phenolic or aniline fragment).
-
Causality: MRM acts as a double-mass filter. By selecting only m/z 214.3 in the first quadrupole (Q1), fragmenting it in Q2, and selecting a specific product ion in Q3, the detector becomes blind to 99.9% of background chemical noise.
Step 4: System Suitability & Self-Validation Criteria
To ensure scientific integrity, the instrument must automatically pass the following gates before reporting sample concentrations (aligned with ICH Q2(R1))[2]:
-
Specificity Gate: A blank injection must exhibit no interfering peaks ≥20% of the LOQ signal at the retention time of the analyte. (Validates absence of carryover).
-
Precision Gate: Six consecutive injections of a standard at 100% of the target concentration must yield a Relative Standard Deviation (RSD) ≤5.0% . (Validates instrument stability).
-
Linearity Gate: A 5-point calibration curve spanning 50% to 150% of the specification limit must achieve a coefficient of determination ( R2 ) ≥0.995 . (Validates quantitative accuracy).
If any of these parameters fail, the sequence automatically aborts, preventing the generation of false-negative impurity reports.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH). Available at:[Link]
Sources
Personal protective equipment for handling 3-Methyl-4-(2-methylphenoxy)aniline
Comprehensive Safety and Operational Guide: Handling 3-Methyl-4-(2-methylphenoxy)aniline
As a Senior Application Scientist, establishing a rigorous, mechanistically grounded safety protocol is paramount when working with substituted anilines. 3-Methyl-4-(2-methylphenoxy)aniline (CAS: 860573-00-8) is a critical intermediate in drug development and advanced organic synthesis. However, its structural properties—specifically the lipophilic ether linkage combined with a primary aromatic amine—present unique toxicological and handling challenges [1]. This guide provides a self-validating operational framework for researchers, ensuring both scientific integrity and absolute laboratory safety.
Hazard Identification and Mechanistic Causality
To handle a chemical safely, one must understand why it is hazardous. 3-Methyl-4-(2-methylphenoxy)aniline carries specific GHS hazard statements:
-
H302 (Harmful if swallowed): Systemic toxicity.
-
H316 (Causes mild skin irritation) & H319 (Causes serious eye irritation): Localized tissue damage [1].
The Causality of Aniline Toxicity: The primary systemic threat of aniline derivatives is their ability to induce methemoglobinemia. Upon dermal absorption or ingestion, the compound undergoes hepatic CYP450 N-hydroxylation. The resulting active metabolites (phenylhydroxylamines) oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This forms methemoglobin, which is physiologically incapable of transporting oxygen, leading to cellular hypoxia, oxidative stress, and potential hemolytic anemia [2]. Furthermore, the compound's basic amine group and lipophilic ether linkage facilitate rapid dermal penetration, directly causing the irritation noted in H316 and H319.
Mechanistic pathway of 3-Methyl-4-(2-methylphenoxy)aniline toxicity and methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding chemical permeation rates. Aniline derivatives can degrade or permeate standard latex and thin nitrile over prolonged exposure [4].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile Gloves (≥8 mil thickness) | Anilines can permeate thin elastomers. Double-gloving provides a fail-safe barrier against lipophilic breakthrough [4]. |
| Eye Protection | Chemical Splash Goggles | Protects against H319 (Serious eye irritation) from accidental aerosolization or splashing of the viscous liquid[1]. |
| Body Protection | Flame-resistant Lab Coat, Closed-toe shoes | Prevents dermal absorption and systemic entry via accidental skin contact. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Prevents inhalation of particulates/vapors. Fume hood must be properly calibrated [3]. |
Operational Workflow & Safety Protocol
Every experimental protocol must be a self-validating system. Do not assume equipment is functioning; verify it before initiating the transfer of 3-Methyl-4-(2-methylphenoxy)aniline.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Confirm the chemical fume hood is operational. The face velocity must be between 80 and 100 feet per minute (fpm). Velocities above 150 fpm create turbulence that can pull toxic vapors out of the hood and into the researcher's breathing zone [3].
-
PPE Donning & Integrity Check: Inspect nitrile gloves for micro-tears by inflating them slightly before use. Don chemical splash goggles and a fully buttoned lab coat.
-
Atmospheric Control: 3-Methyl-4-(2-methylphenoxy)aniline is prone to auto-oxidation, which forms colored azo or nitroso impurities that can ruin synthetic yields. Purge your weighing balance enclosure and reaction vessel with an inert gas (Nitrogen or Argon) prior to handling [1].
-
Material Transfer: Use an anti-static spatula to transfer the compound. Keep the source container at least 6 inches behind the plane of the fume hood sash to ensure optimal vapor capture [3].
-
Decontamination: Wipe down the exterior of the sealed chemical container and the balance pan with a compatible solvent (e.g., isopropanol) before removing your hands from the fume hood.
Spill Management & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent systemic exposure and environmental contamination.
Step-by-Step Spill Response:
-
Isolate & Contain: Immediately halt work. Lower the fume hood sash to minimize exposure and alert nearby personnel.
-
Dry Absorption: Do NOT use water, as it will spread the lipophilic organic compound. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads).
-
Neutralization & Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the saturated absorbent into a chemically resistant, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill area with a mild detergent and water solution only after the bulk organic material has been completely removed.
-
Disposal: Label the container with the appropriate EPA hazardous waste codes for toxic organic compounds. Transfer it to the facility's designated hazardous waste accumulation area.
Step-by-step operational workflow and spill management protocol for handling the compound.
References
-
Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines".[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals". National Institutes of Health (NIH).[Link]
-
USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves".[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
